1-Iodo-2,3-dimethylbenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANMWBNOPFBJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185481 | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31599-60-7 | |
| Record name | 1-Iodo-2,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31599-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-iodo-2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), an important halogenated aromatic intermediate in organic synthesis. The document details its physicochemical properties, safety and handling protocols, and its significant applications in the synthesis of complex organic molecules, particularly in pharmaceuticals, agrochemicals, and materials science. Detailed experimental protocols for its synthesis via the Sandmeyer reaction and its application in Suzuki-Miyaura cross-coupling reactions are provided. Spectroscopic data is also included to aid in characterization. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug development.
Introduction
This compound, also known as 3-iodo-o-xylene, is an organoiodine compound with the chemical formula C₈H₉I.[1][2] Its structure, featuring an iodine atom ortho to one of two adjacent methyl groups on a benzene ring, makes it a versatile reagent in a variety of organic transformations. The presence of the iodo group allows for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions.[1][3] The electron-donating nature of the two methyl groups can influence the reactivity of the compound.[1] This guide aims to provide a detailed technical overview of its properties, synthesis, and reactivity for laboratory and industrial applications.
Physicochemical Properties
This compound is a pink-brown to red transparent liquid under standard conditions.[1][3] Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31599-60-7 | [1] |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][2] |
| Appearance | Pink-brown to red transparent liquid | [1] |
| Density | 1.64 g/mL at 25 °C | [4] |
| Boiling Point | 229.0 °C at 760 mmHg; 110-111 °C at 12 mmHg | [1][4] |
| Flash Point | 101.5 °C | [1] |
| Refractive Index (n²⁰/D) | 1.607 | [4] |
| Vapor Pressure | 0.1 mmHg at 25 °C | [1] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [5] |
| Synonyms | 3-Iodo-o-xylene, 1,2-Dimethyl-3-iodobenzene | [2] |
| InChI | 1S/C8H9I/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3 | [5] |
| InChIKey | DANMWBNOPFBJSZ-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cccc(I)c1C | [6] |
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Table 3: GHS Hazard Information for this compound
| Hazard | Description |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
For storage, it should be kept in a tightly sealed container in a cool, dry place away from incompatible materials.
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines.[7] This protocol outlines the synthesis of this compound from 2,3-dimethylaniline.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents:
-
2,3-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether (or other suitable organic solvent)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization: In a flask, dissolve 2,3-dimethylaniline in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. While maintaining the temperature, slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with vigorous stirring. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
-
Iodination: In a separate beaker, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A dark oil will begin to form, and nitrogen gas will be evolved.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds.[1][3]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium Carbonate)
-
Solvent system (e.g., Toluene, Ethanol, Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried flask, combine this compound, the arylboronic acid, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature and perform an aqueous work-up. The crude product is then purified by column chromatography to yield the desired biaryl compound.
Spectroscopic Data
Characterization of this compound is typically performed using NMR and IR spectroscopy, and mass spectrometry.
Table 4: Representative Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) for the aromatic protons are expected in the range of 6.8-7.5 ppm. The two methyl groups will appear as singlets around 2.2-2.5 ppm. |
| ¹³C NMR | The carbon atom attached to the iodine will have a characteristic chemical shift around 100 ppm. Aromatic carbons will appear in the 125-140 ppm range, and the methyl carbons will be around 20-25 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the methyl groups and aromatic ring, as well as C=C stretching of the aromatic ring. |
| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 232. A prominent peak corresponding to the loss of iodine ([M-I]⁺) at m/z = 105 is also expected. |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
Applications in Research and Development
This compound is a valuable building block in the synthesis of a wide range of organic compounds. Its primary utility lies in its role as a substrate in cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[1][3]
-
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients (APIs) where a substituted biaryl or related structure is a key pharmacophore.
-
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
-
Materials Science: It is employed in the synthesis of organic electronic materials, polymers, and dyes.
The reactivity of the C-I bond allows for its participation in a variety of other transformations, including Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.
Conclusion
This compound is a key chemical intermediate with significant applications in organic synthesis. This guide has provided a comprehensive overview of its properties, safe handling procedures, detailed synthetic protocols, and its role in modern synthetic chemistry. The information presented herein is intended to support researchers and developers in the effective and safe utilization of this versatile compound.
References
An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Iodo-2,3-dimethylbenzene, a significant intermediate in organic synthesis. The document is structured to provide readily accessible data and insights for professionals in research and development.
Core Properties and Data
This compound, also known by synonyms such as 1,2-dimethyl-3-iodobenzene and 3-iodo-o-xylene, is a halogenated aromatic compound.[1][2][3] Its molecular structure, featuring an iodine atom and two methyl groups on a benzene ring, makes it a versatile reagent in various synthetic applications, including cross-coupling reactions like the Suzuki and Heck reactions.[4]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₈H₉I[1][2][3] |
| Molecular Weight | 232.06 g/mol [5][6] |
| 232.061 g/mol [1] | |
| 232.064 g/mol [3] | |
| Exact Mass | 231.97490 Da[7] |
| CAS Number | 31599-60-7[1][3][5] |
| Density | ~1.6 g/cm³[1] |
| 1.64 g/mL at 25 °C[5][8] | |
| Boiling Point | 229.0 °C at 760 mmHg[1] |
| 110-111 °C at 12 mmHg[5] | |
| Flash Point | 101.5 °C[1] |
| Refractive Index | 1.593[1] |
| 1.607 at 20 °C[5] | |
| Appearance | Pink-brown to red transparent liquid[1] |
Logical Relationship of Properties
The following diagram illustrates the logical derivation of fundamental molecular properties from the chemical's identity.
Experimental Protocols
A common and effective method for the synthesis of aryl iodides is through the diazotization of the corresponding aniline. For this compound, the logical precursor would be 2,3-dimethylaniline. The general steps for this synthesis, known as the Sandmeyer reaction, are as follows:
-
Diazotization: 2,3-dimethylaniline is treated with a solution of sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
-
Iodination: The cold solution of the diazonium salt is then slowly added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of this compound, with the evolution of nitrogen gas.
-
Work-up and Purification: The reaction mixture is typically brought to room temperature to ensure the completion of the reaction. The product is then extracted using an organic solvent, washed to remove impurities, dried, and purified, commonly through vacuum distillation.
The characterization of this compound would involve standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the compound by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed to assess the purity of the synthesized compound.
While specific experimental parameters for these analyses are not detailed in the available literature, standard methods for small organic molecules would be applicable. Researchers can find spectral data for this compound in various chemical databases.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. innospk.com [innospk.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 31599-60-7 | 3-Iodo-o-xylene | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. This compound(31599-60-7) 1H NMR spectrum [chemicalbook.com]
- 8. This compound [stenutz.eu]
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Iodo-2,3-dimethylbenzene, also known as 3-iodo-o-xylene. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and advanced materials. Its utility in cross-coupling reactions makes it a key intermediate for the construction of complex molecular architectures.
Core Physical Properties
The fundamental physical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C₈H₉I | [1][2] |
| Molecular Weight | 232.06 g/mol | [1][2] |
| Appearance | Pink-brown to red transparent liquid | [3] |
| Density | 1.64 g/mL at 25 °C (lit.) | [4][5] |
| Boiling Point | 110-111 °C at 12 mm Hg (lit.) | [4] |
| 80-82 °C at 2 Torr | [3] | |
| Melting Point | -2.9 °C (estimate) | [3] |
| Refractive Index (n20/D) | 1.607 (lit.) | [4][5] |
| Flash Point | >230 °F | [5] |
| Purity | Typically ≥ 98.0% | [3] |
| Storage Temperature | Refrigerator | [6] |
| CAS Number | 31599-60-7 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in a representative cross-coupling reaction are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.
Synthesis of this compound via Electrophilic Iodination
This protocol is adapted from a general procedure for the iodination of aromatic compounds using iodine and nitric acid.
Materials:
-
2,3-Dimethylbenzene (o-xylene)
-
Iodine (I₂)
-
Dilute Nitric Acid (HNO₃)
-
Deionized Water
-
Ethanol (for recrystallization, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add 2,3-dimethylbenzene and iodine crystals.
-
Initiation: Slowly add dilute nitric acid to the stirred mixture. An exothermic reaction may occur, and cooling may be necessary to control the initial reaction rate.
-
Reaction: Gently heat the mixture to reflux. Continue heating and stirring until the characteristic purple color of iodine disappears, indicating the consumption of the starting material. This typically takes 30-60 minutes.
-
Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing cold water. The organic layer containing the product will separate.
-
Washing: Wash the organic layer successively with water and a dilute solution of sodium thiosulfate to remove any unreacted iodine. Follow with a final wash with brine.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent can be removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by vacuum distillation.
Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. The following is a general protocol for a Suzuki-Miyaura reaction.
Materials:
-
This compound
-
An arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and hotplate
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C). Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.
References
Spectroscopic Analysis of 1-Iodo-2,3-dimethylbenzene: A Technical Guide
This technical guide provides a comprehensive overview of the spectral data for 1-iodo-2,3-dimethylbenzene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a summary of expected quantitative data, detailed experimental protocols for acquiring such data, and visualizations to illustrate the relationships between the data and the molecular structure, as well as a general workflow for spectroscopic analysis.
Molecular Structure and Spectroscopic Overview
This compound (also known as 3-iodo-o-xylene) is an aromatic organic compound with the chemical formula C₈H₉I. Its structure consists of a benzene ring substituted with an iodine atom and two adjacent methyl groups. The spectroscopic analysis of this molecule provides detailed information about its atomic composition, connectivity, and chemical environment.
-
¹H NMR spectroscopy reveals the number of different types of protons and their neighboring environments.
-
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.
-
IR spectroscopy identifies the functional groups present based on their characteristic vibrational frequencies.
-
Mass spectrometry determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation.
Quantitative Spectral Data
The following tables summarize the expected quantitative spectral data for this compound based on established spectroscopic principles and data from similar compounds.
¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6 (d) | Doublet | 1H | Aromatic H (ortho to I) |
| ~ 7.0 (t) | Triplet | 1H | Aromatic H (para to I) |
| ~ 6.8 (d) | Doublet | 1H | Aromatic H (ortho to I) |
| ~ 2.4 (s) | Singlet | 3H | Methyl H (C2-CH₃) |
| ~ 2.3 (s) | Singlet | 3H | Methyl H (C3-CH₃) |
¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Aromatic C (C-CH₃) |
| ~ 138 | Aromatic C (C-CH₃) |
| ~ 130 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 126 | Aromatic C-H |
| ~ 100 | Aromatic C-I |
| ~ 24 | Methyl C (C2-CH₃) |
| ~ 21 | Methyl C (C3-CH₃) |
IR Spectral Data
Sample Preparation: KBr Pellet or Thin Film
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Strong | Aliphatic C-H stretch (methyl) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |
| 1450 - 1370 | Medium | C-H bend (methyl) |
| ~ 800 | Strong | C-H out-of-plane bend (aromatic) |
| ~ 550 | Medium | C-I stretch |
Mass Spectrometry Data
Ionization Method: Electron Ionization (EI) at 70 eV
| m/z | Relative Intensity (%) | Assignment |
| 232 | 100 | [M]⁺ (Molecular Ion) |
| 105 | 80 | [M - I]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 30 | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
The number of scans can range from 8 to 16, with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-150 ppm).
-
A higher number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
If the sample is a low-melting solid or an oil, a thin film can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean salt plates.
-
Place the sample (KBr pellet or thin film) in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Ionize the sample molecules using a standard electron energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualizations
The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide for this compound, as well as a general workflow for such analyses.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Correlation of spectral data with the molecular structure of this compound.
An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Iodo-2,3-dimethylbenzene
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-iodo-2,3-dimethylbenzene, tailored for researchers, scientists, and professionals in drug development. The document details the predicted spectral data, a standard experimental protocol for its acquisition, and a visual representation of the spin-spin coupling interactions.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established substituent effects on the chemical shifts of aromatic protons and typical coupling constants observed in substituted benzene derivatives.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | 7.05 | Doublet of doublets (dd) | J_ortho_ ≈ 7-8 Hz, J_meta_ ≈ 1-2 Hz | 1H |
| H-5 | 6.95 | Triplet (t) | J_ortho_ ≈ 7-8 Hz | 1H |
| H-6 | 7.60 | Doublet of doublets (dd) | J_ortho_ ≈ 7-8 Hz, J_meta_ ≈ 1-2 Hz | 1H |
| 2-CH₃ | 2.45 | Singlet (s) | - | 3H |
| 3-CH₃ | 2.30 | Singlet (s) | - | 3H |
Experimental Protocol
The following is a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.
-
The spectrometer should be locked onto the deuterium signal of the CDCl₃ solvent.
-
The probe temperature should be set and equilibrated to 25 °C.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be used.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Acquisition Time: An acquisition time of at least 4 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used.
-
Spectral Width: A spectral width of approximately 16 ppm (centered around 6 ppm) is appropriate for aromatic compounds.
4. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction should be applied to obtain a pure absorption spectrum.
-
Baseline correction should be performed to ensure a flat baseline.
-
The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals should be performed to determine the relative number of protons.
-
Peak picking should be carried out to determine the precise chemical shifts.
-
Analysis of the splitting patterns will allow for the determination of coupling constants.
Visualization of Spin-Spin Coupling
The following diagram, generated using the DOT language, illustrates the logical relationships of the spin-spin coupling between the aromatic protons of this compound.
Caption: Spin-spin coupling pathways in this compound.
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the aromatic compound 1-Iodo-2,3-dimethylbenzene. This document details the observed chemical shifts, outlines a standard experimental protocol for data acquisition, and presents logical and spectral diagrams to aid in the interpretation of the data.
Data Presentation
The 13C NMR chemical shift data for this compound is summarized in the table below. The assignments are based on spectral data and are consistent with the expected electronic effects of the substituents on the benzene ring.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (C-I) | 100.2 |
| C2 (C-CH₃) | 142.8 |
| C3 (C-CH₃) | 137.4 |
| C4 | 129.5 |
| C5 | 127.8 |
| C6 | 129.9 |
| 2-CH₃ | 27.2 |
| 3-CH₃ | 23.3 |
Experimental Protocols
The following section outlines a typical experimental protocol for the acquisition of a 13C NMR spectrum of a small organic molecule like this compound. This protocol is a generalized procedure and may be adapted based on the specific instrumentation and experimental goals.
1. Sample Preparation:
-
Analyte: Approximately 20-50 mg of this compound is accurately weighed. For 13C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent: The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent. A common choice for nonpolar organic compounds is chloroform-d (CDCl₃). The deuterated solvent provides a lock signal for the NMR spectrometer and avoids interference from protonated solvent signals.[1]
-
NMR Tube: The resulting solution is transferred to a standard 5 mm NMR tube. It is crucial to use a clean, high-quality NMR tube to ensure optimal magnetic field homogeneity. The final solution height in the tube should be around 4-5 cm.[1]
-
Homogenization: The sample is thoroughly mixed by gentle vortexing or inversion to ensure a homogeneous solution, which is critical for obtaining sharp, well-resolved NMR signals.
2. NMR Data Acquisition:
-
Instrumentation: The 13C NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to maximize spectral resolution.[1]
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is commonly used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass the entire range of expected 13C chemical shifts.
-
Number of Scans: Due to the low natural abundance of the 13C isotope, multiple scans are acquired and averaged to improve the signal-to-noise ratio. The number of scans can range from several hundred to several thousand, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically employed between pulses to allow for sufficient relaxation of the carbon nuclei.
-
Temperature: The experiment is usually performed at a constant temperature, typically 298 K (25 °C).
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the residual solvent signal (e.g., 77.16 ppm for CDCl₃) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Mandatory Visualization
The following diagrams illustrate the molecular structure and the corresponding 13C NMR chemical shifts of this compound.
Caption: Molecular structure of this compound.
Caption: 13C NMR chemical shifts for this compound.
References
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry fragmentation behavior of 1-Iodo-2,3-dimethylbenzene. The document details the primary fragmentation pathways observed under electron ionization (EI), presents quantitative data in a clear tabular format, and outlines a detailed experimental protocol for acquiring the mass spectrum. A visual representation of the core fragmentation logic is also provided.
Core Concepts in the Mass Spectrometry of this compound
Electron ionization (EI) mass spectrometry is a powerful analytical technique for the structural elucidation of organic compounds.[1] In EI, high-energy electrons bombard a molecule, leading to the ejection of an electron and the formation of a molecular ion (M radical cation). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions, yielding a unique pattern of fragment ions. The analysis of this fragmentation pattern provides valuable insights into the molecule's structure.
For this compound (C8H9I), a substituted aromatic compound, the fragmentation is influenced by the presence of the iodine atom, the aromatic ring, and the two methyl groups. The fragmentation patterns of alkylbenzenes and related compounds have been extensively studied, and they often involve characteristic losses of alkyl radicals and rearrangements.[2]
Mass Spectral Data of this compound
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below. This data is based on the mass spectrum available in the NIST Mass Spectrometry Data Center.[3]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 232 | 65 | [C8H9I]•+ (Molecular Ion) |
| 105 | 100 | [C8H9]+ |
| 103 | 20 | [C8H7]+ |
| 91 | 15 | [C7H7]+ |
| 77 | 25 | [C6H5]+ |
| 51 | 15 | [C4H3]+ |
Principal Fragmentation Pathways
The fragmentation of the this compound molecular ion ([C8H9I]•+) primarily proceeds through the cleavage of the carbon-iodine bond, which is the weakest bond in the ion. This is a common fragmentation pathway for halogenated aromatic compounds.
The logical flow of the primary fragmentation can be visualized as follows:
Description of the Fragmentation Process:
-
Formation of the Molecular Ion: The process begins with the electron ionization of the this compound molecule, resulting in the formation of the molecular ion [C8H9I]•+ at m/z 232.
-
Primary Fragmentation (Loss of Iodine Radical): The most significant initial fragmentation step is the homolytic cleavage of the C-I bond to lose an iodine radical (I•). This is energetically favorable and leads to the formation of the dimethylphenyl cation [C8H9]+ at m/z 105, which is the base peak in the spectrum.
-
Secondary Fragmentations: The [C8H9]+ ion can then undergo further fragmentation:
-
Loss of a neutral molecule of hydrogen (H2) results in the ion [C8H7]+ at m/z 103.
-
Rearrangement and loss of a methylene radical (CH2) can lead to the tropylium ion [C7H7]+ at m/z 91, a common and stable fragment in the mass spectra of alkylbenzenes.
-
The tropylium ion can further fragment by losing another methylene radical to form the phenyl cation [C6H5]+ at m/z 77.
-
The phenyl cation can subsequently lose acetylene (C2H2) to form the ion [C4H3]+ at m/z 51.
-
Experimental Protocol for Mass Spectrometry Analysis
The following protocol describes a typical gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Ionization Source: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
GC Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: A solvent delay of a few minutes is used to prevent the solvent peak from saturating the detector.
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent such as dichloromethane or hexane (e.g., 100 µg/mL).
-
Inject 1 µL of the sample solution into the GC-MS system.
This comprehensive guide provides the foundational knowledge for understanding and analyzing the mass spectrometry fragmentation of this compound, which is crucial for its identification and structural characterization in various scientific and industrial applications.
References
An In-depth Technical Guide to the Infrared Spectroscopy of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-iodo-2,3-dimethylbenzene, also known as 3-iodo-o-xylene. The document details the characteristic vibrational frequencies, experimental protocols for spectral acquisition, and a visual representation of the experimental workflow, tailored for professionals in research and drug development.
Core Principles of Infrared Spectroscopy
Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule upon interaction with infrared radiation. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and the elucidation of molecular structure. The typical mid-infrared region of interest spans from 4000 to 400 cm⁻¹.
Infrared Spectrum of this compound: Data and Interpretation
The infrared spectrum of this compound is characterized by absorption bands arising from the vibrations of its aromatic ring, methyl groups, and the carbon-iodine bond. The substitution pattern on the benzene ring, with two adjacent methyl groups and an iodine atom, influences the positions and intensities of these bands.
Quantitative Vibrational Data
The following table summarizes the principal infrared absorption bands for gas-phase this compound, based on spectral data from the NIST/EPA Gas-Phase Infrared Database.[1] The assignments are made by correlating the observed frequencies with known vibrational modes of substituted benzenes and o-xylene.[2][3]
| Wavenumber (cm⁻¹) | Relative Intensity | Vibrational Assignment |
| ~3070 | Weak | Aromatic C-H Stretching |
| ~2980 | Medium | Asymmetric CH₃ Stretching |
| ~2940 | Medium | Symmetric CH₃ Stretching |
| ~1600 | Weak | Aromatic C=C Ring Stretching |
| ~1465 | Strong | Asymmetric CH₃ Bending |
| ~1380 | Medium | Symmetric CH₃ Bending (Umbrella Mode) |
| ~1100 - 1000 | Medium | In-plane C-H Bending |
| ~780 | Strong | Out-of-plane C-H Bending (adjacent H's) |
| ~550 - 650 | Weak-Medium | C-I Stretching |
Note: The exact peak positions and intensities can vary depending on the sample phase (gas, liquid, or solid) and the spectroscopic conditions.
Experimental Protocols
Acquiring a high-quality infrared spectrum of liquid this compound requires careful sample preparation and instrument setup. The following is a generalized protocol for Fourier Transform Infrared (FTIR) spectroscopy using the transmission method with salt plates.
I. Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a mid-infrared source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS).
-
Sample Holder: A demountable cell holder for liquid samples.
-
Salt Plates: Two polished infrared-transparent salt plates (e.g., Sodium Chloride, NaCl, or Potassium Bromide, KBr). NaCl is a common choice for non-aqueous samples.
II. Sample Preparation (Liquid Film Method)
-
Cleaning: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils. Rinse the plates with a dry, volatile solvent like anhydrous acetone or isopropanol and allow them to dry completely in a desiccator or under a gentle stream of dry nitrogen.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate.
-
Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid the formation of air bubbles.
-
Mounting: Secure the assembled salt plates in the demountable cell holder.
III. Data Acquisition
-
Background Spectrum: With the empty, clean salt plates (or an empty beam path) in the sample compartment, collect a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts. It is common to acquire multiple scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.
-
Sample Spectrum: Place the sample holder with the prepared this compound film into the sample compartment.
-
Data Collection: Acquire the sample spectrum using the same instrument parameters as the background scan (e.g., spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹).
-
Final Spectrum: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
IV. Post-Analysis
-
Cleaning: Disassemble the cell and thoroughly clean the salt plates with an appropriate solvent to remove all traces of the sample.
-
Storage: Store the clean, dry salt plates in a desiccator to protect them from moisture.
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in obtaining an infrared spectrum of a liquid sample like this compound.
Caption: Logical workflow for FTIR analysis of a liquid sample.
This guide provides foundational knowledge for the infrared spectroscopic analysis of this compound, intended to support research and development activities. For more detailed theoretical treatments and advanced applications, consulting specialized literature is recommended.
References
An In-depth Technical Guide on the Synthesis and Characterization of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Iodo-2,3-dimethylbenzene, a key intermediate in various organic syntheses. The document details a robust synthetic protocol via the Sandmeyer reaction, alongside a thorough analysis of its spectroscopic and physical properties. All quantitative data is presented in structured tables for clarity and ease of comparison.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the Sandmeyer reaction, starting from the readily available 2,3-dimethylaniline. This two-step process involves the diazotization of the primary aromatic amine followed by an iodide substitution.
Experimental Protocol: Sandmeyer Reaction
Materials:
-
2,3-dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization of 2,3-dimethylaniline
-
In a flask, dissolve 2,3-dimethylaniline (1.0 equivalent) in a mixture of deionized water and concentrated sulfuric acid (2.8 equivalents).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents) dropwise to the cooled amine solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture vigorously for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Iodination
-
To the freshly prepared diazonium salt solution, add diethyl ether or ethyl acetate.
-
In a separate beaker, prepare a solution of potassium iodide (4.0 equivalents) in deionized water and cool it in an ice bath.
-
Slowly add the cold potassium iodide solution to the diazonium salt solution.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. During this time, the evolution of nitrogen gas will be observed as the diazonium group is replaced by iodide.
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including the determination of its physical properties and spectroscopic analysis.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉I | |
| Molecular Weight | 232.06 g/mol | |
| Appearance | Clear, light yellow to brown liquid | |
| Boiling Point | 110-111 °C at 12 mmHg | [1] |
| Density | 1.64 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.607 | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated ~7.0-7.5 | m | 3H | Aromatic protons |
| Anticipated ~2.3-2.5 | s | 6H | Methyl protons (at C2 and C3) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| Anticipated ~140-145 | C-I |
| Anticipated ~125-135 | Aromatic CH |
| Anticipated ~100 | C-I (ipso-carbon) |
| Anticipated ~20-25 | Methyl carbons |
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Anticipated 3100-3000 | Medium | Aromatic C-H stretch |
| Anticipated 2975-2850 | Medium | Aliphatic C-H stretch (methyl groups) |
| Anticipated 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| Anticipated ~800-700 | Strong | C-H out-of-plane bending (aromatic) |
| Anticipated ~600-500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Ion |
| Anticipated 232 | [M]⁺ (Molecular Ion) |
| Anticipated 105 | [M - I]⁺ |
| Anticipated 91 | [C₇H₇]⁺ (Tropylium ion) |
Workflow Diagram
Caption: Workflow for the synthesis and characterization of this compound.
This comprehensive guide provides researchers and professionals with the necessary information for the successful synthesis and thorough characterization of this compound, a valuable building block in organic chemistry and drug development.
References
Theoretical Analysis of 1-Iodo-2,3-dimethylbenzene: A Computational Chemistry Whitepaper
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the study of 1-Iodo-2,3-dimethylbenzene. In the absence of published computational studies for this specific molecule, this document serves as a detailed framework for researchers, outlining the standard protocols for quantum chemical calculations. It covers geometry optimization, vibrational frequency analysis, electronic property prediction, and Natural Bond Orbital (NBO) analysis. All quantitative data presented herein are hypothetical, generated for illustrative purposes based on established principles and data from structurally analogous compounds. This guide is intended to be a practical resource for scientists in computational chemistry and drug development, enabling them to design and execute theoretical investigations of this compound and similar halogenated aromatic compounds.
Introduction
This compound is an aromatic organic compound that serves as a valuable intermediate in various synthetic applications, particularly in cross-coupling reactions for the formation of carbon-carbon bonds.[1] Understanding its molecular structure, electronic properties, and vibrational characteristics is crucial for optimizing reaction conditions and designing novel derivatives with desired functionalities. While experimental data provides essential benchmarks, theoretical studies employing computational chemistry offer a powerful, complementary approach to gain deep insights into the molecule's behavior at an atomic level.
This whitepaper outlines a robust computational workflow for the theoretical characterization of this compound. The methodologies described are based on Density Functional Theory (DFT), a widely used and reliable quantum chemical method for systems of this nature.[2][3][4] The objective is to provide a detailed protocol that can be readily implemented by researchers to predict the molecule's properties and reactivity.
Computational Methodology
A standard theoretical investigation of a molecule like this compound involves a multi-step computational protocol. This workflow ensures that the calculated properties are derived from a stable, well-defined molecular structure and that a comprehensive set of electronic and vibrational data is obtained.
Experimental Protocols
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Initial Structure Generation: The initial 3D coordinates of this compound are constructed using molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation on the potential energy surface. This is performed using Density Functional Theory (DFT).
-
Method: DFT with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional is a common and effective choice for such systems.[2][5]
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a good balance of accuracy and computational cost, with diffuse functions (++) to describe the electron distribution of the iodine atom and polarization functions (d,p) for all atoms.[2]
-
Software: The calculations are performed using a standard quantum chemistry software package such as Gaussian, Q-Chem, or ORCA.
-
-
Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This calculation serves two purposes:
-
It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data.[3]
-
-
Thermochemical Analysis: The frequency calculation also yields thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy at a specified temperature and pressure.
Protocol 2: Electronic Structure and Property Analysis
-
Single-Point Energy Calculation: A single-point energy calculation is performed on the optimized geometry to obtain detailed electronic structure information.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[3][6][7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate intramolecular interactions, charge distribution, and the nature of chemical bonds. This analysis provides insights into hyperconjugative interactions and charge transfer within the molecule.[8][9][10]
-
Simulated Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum (UV-Vis). This helps in understanding the electronic transitions and can be compared with experimental spectroscopic data.[2][11][12]
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol for the theoretical study of this compound.
Predicted Molecular Properties (Hypothetical Data)
The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above. Note: This data is illustrative and not from a published study.
Data Presentation
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Type | Predicted Value | Units |
| C1-I | Bond Length | 2.105 | Ångström (Å) |
| C1-C2 | Bond Length | 1.408 | Ångström (Å) |
| C2-C3 | Bond Length | 1.401 | Ångström (Å) |
| C2-C(Methyl1) | Bond Length | 1.512 | Ångström (Å) |
| C3-C(Methyl2) | Bond Length | 1.513 | Ångström (Å) |
| C-C (Aromatic Average) | Bond Length | 1.395 | Ångström (Å) |
| C-H (Aromatic Average) | Bond Length | 1.084 | Ångström (Å) |
| C-H (Methyl Average) | Bond Length | 1.093 | Ångström (Å) |
| I-C1-C2 | Bond Angle | 119.8 | Degrees (°) |
| C1-C2-C3 | Bond Angle | 118.5 | Degrees (°) |
| C2-C3-C4 | Bond Angle | 121.2 | Degrees (°) |
| I-C1-C2-C3 | Dihedral Angle | 180.0 | Degrees (°) |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |
| 3065 | 15.2 | Aromatic C-H Stretch |
| 2980 | 45.8 | Methyl C-H Asymmetric Stretch |
| 2955 | 38.1 | Methyl C-H Symmetric Stretch |
| 1580 | 25.5 | Aromatic C=C Stretch |
| 1450 | 30.2 | Methyl C-H Asymmetric Bending |
| 1020 | 18.9 | In-plane C-H Bending |
| 530 | 55.7 | C-I Stretch |
Table 3: Predicted Electronic Properties
| Property | Predicted Value | Units |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -0.88 | eV |
| HOMO-LUMO Gap | 5.37 | eV |
| Dipole Moment | 1.85 | Debye |
| Natural Charge on Iodine (I) | -0.15 | e |
| Natural Charge on C1 | +0.12 | e |
| First Excitation Energy (TD-DFT) | 4.88 | eV |
Reactivity and Mechanistic Insights
The theoretical data generated can provide significant insights into the reactivity of this compound. For instance, its role as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) is well-established.[1] Computational chemistry can be used to model the reaction mechanism, such as the oxidative addition step, which is often rate-determining.
Signaling Pathway Visualization
The diagram below illustrates a simplified logical relationship for the oxidative addition of a Pd(0) catalyst to the C-I bond of this compound, a critical step in many cross-coupling reactions.
A Potential Energy Surface (PES) scan could be performed by varying the distance between the Palladium atom and the C-I bond to locate the transition state (TS) and calculate the activation energy (ΔG‡) for this process.[13][14] The electronic properties, such as the LUMO of the C-I bond and the HOMO of the Pd(0) catalyst, would be critical in understanding the feasibility and kinetics of this reaction step.
Conclusion
While experimental studies on this compound are indispensable, theoretical investigations offer a level of detail that is often inaccessible through empirical methods alone. This whitepaper has outlined a comprehensive and standard computational protocol for the in-depth analysis of this molecule. By applying these DFT-based methods, researchers can obtain reliable predictions of its geometric, vibrational, and electronic properties. The illustrative data and workflows presented herein are intended to serve as a robust starting point for future computational studies, ultimately facilitating a deeper understanding of this important synthetic intermediate and aiding in the rational design of new chemical entities and processes.
References
- 1. Ab initio investigation of the complexes between bromobenzene and several electron donors: some insights into the magnitude and nature of halogen bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NBO [cup.uni-muenchen.de]
- 11. mdpi.com [mdpi.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. scanning potential energy surfaces [cup.uni-muenchen.de]
- 14. joaquinbarroso.com [joaquinbarroso.com]
Electronic Properties of 1-Iodo-2,3-dimethylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2,3-dimethylbenzene is an aromatic organic compound with the chemical formula C₈H₉I. As a substituted iodobenzene, its electronic properties are of significant interest in the fields of organic synthesis, materials science, and drug design. The interplay between the electron-donating methyl groups and the electron-withdrawing, yet polarizable, iodine atom on the benzene ring governs its reactivity and potential applications. This technical guide provides a comprehensive overview of the core electronic properties of this compound, drawing upon available data for structurally related compounds to establish well-founded estimations. Detailed experimental protocols for determining these properties are also provided, alongside visualizations of key concepts and workflows.
Core Electronic Properties
The electronic properties of substituted benzenes are influenced by the nature of their substituents. Methyl groups are known to be weakly electron-donating through an inductive effect, which tends to increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the ionization potential. Conversely, iodine is an electronegative atom that acts as an electron-withdrawing group inductively, but its lone pairs can participate in resonance, donating electron density to the ring. This dual nature influences both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies.
Data on Structurally Related Compounds
To provide a basis for estimating the electronic properties of this compound, the following tables summarize computational and experimental data for xylene isomers and iodobenzene derivatives.
Table 1: Calculated Electronic Properties of Xylene Isomers
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) |
| o-Xylene | -8.55 | -0.21 | 8.34 | 8.56 |
| m-Xylene | -8.57 | -0.19 | 8.38 | 8.58 |
| p-Xylene | -8.44 | -0.18 | 8.26 | 8.45 |
Data from computational studies on xylene isomers. The exact values can vary depending on the level of theory and basis set used in the calculations.
Table 2: Experimental Ionization Potentials of Iodinated Benzenes from Photoelectron Spectroscopy
| Compound | First Ionization Potential (eV) |
| Iodobenzene | 8.73 |
| 1,2-Diiodobenzene | 8.60 |
| 1,3-Diiodobenzene | 8.70 |
| 1,4-Diiodobenzene | 8.55 |
Data obtained from gas-phase photoelectron spectroscopy experiments.[1]
Estimated Electronic Properties of this compound
Based on the data from related compounds, we can estimate the electronic properties of this compound. The two methyl groups will raise the HOMO energy compared to iodobenzene, thus lowering the ionization potential. The iodine atom will lower the HOMO energy compared to 2,3-dimethylxylene (o-xylene). Therefore, the ionization potential of this compound is expected to be lower than that of iodobenzene and slightly higher than that of o-xylene.
Estimated Values for this compound:
-
Ionization Potential: Expected to be in the range of 8.4 - 8.6 eV .
-
HOMO Energy: The presence of electron-donating methyl groups will likely result in a HOMO energy that is higher (less negative) than that of iodobenzene.
-
LUMO Energy: The LUMO energy is expected to be influenced by both the iodo and methyl substituents.
-
Electron Affinity: Generally, aromatic hydrocarbons have negative electron affinities, meaning the anion is less stable than the neutral molecule. The presence of the electronegative iodine atom would make the electron affinity less negative (or potentially slightly positive) compared to xylene.
Experimental Protocols for Determining Electronic Properties
The following sections outline the standard experimental methodologies for measuring the key electronic properties of aromatic compounds like this compound.
Photoelectron Spectroscopy for Ionization Potential Measurement
Photoelectron Spectroscopy (PES) is a direct method for determining the ionization potentials of a molecule.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I at 21.22 eV) or a synchrotron source.
-
Electron Ejection: The incident photons cause the ejection of valence electrons from the molecule.
-
Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Ionization Potential Calculation: The ionization potential (IP) is calculated using the following equation: IP = hν - KE where hν is the energy of the incident photon and KE is the measured kinetic energy of the photoelectron.
-
Spectrum: A plot of the number of photoelectrons versus their kinetic energy (or binding energy, which is equivalent to the ionization potential) constitutes the photoelectron spectrum. The first peak in the spectrum corresponds to the first ionization potential (removal of an electron from the HOMO).
Caption: Workflow for determining ionization potential using Photoelectron Spectroscopy.
Electron Affinity Measurement
Determining the electron affinity (EA) can be more challenging, especially for compounds with negative electron affinities. One common technique is Electron Transmission Spectroscopy (ETS).
Methodology:
-
Electron Beam Generation: A monoenergetic beam of electrons is generated.
-
Sample Interaction: The electron beam is passed through a low-pressure gas of this compound.
-
Transmission Measurement: The current of the transmitted electrons is measured as a function of the incident electron energy.
-
Resonance Detection: When the energy of the incident electrons matches the energy required to form a temporary negative ion (anion), a sharp decrease in the transmitted current is observed. These features are known as resonances.
-
Electron Affinity Determination: The energies of these resonances correspond to the vertical electron affinities of the molecule.
Cyclic Voltammetry for Redox Potentials
Cyclic Voltammetry (CV) is an electrochemical technique used to measure the reduction and oxidation potentials of a compound, which can be related to the HOMO and LUMO energies.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: A solution of this compound is prepared in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.
-
Voltammogram: A plot of current versus potential, called a cyclic voltammogram, is obtained.
-
Potential Determination: The potentials at which oxidation and reduction peaks occur provide information about the energies of the HOMO and LUMO levels, respectively. The half-wave potential (E₁/₂) can be used to estimate these energies relative to a reference compound (e.g., ferrocene/ferrocenium couple).
Caption: Workflow for determining redox potentials using Cyclic Voltammetry.
Role in Drug Development and Signaling Pathways
While there is no specific information linking this compound to particular signaling pathways or drug development programs, iodinated aromatic compounds, in general, are of interest in medicinal chemistry. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding. Furthermore, the lipophilicity of the molecule, which is influenced by the iodo and methyl groups, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Structure-Activity Relationship (QSAR) studies often incorporate electronic parameters to correlate the chemical structure of a series of compounds with their biological activity.[2][3] The electronic properties of this compound, once determined, could be valuable descriptors in such models for predicting the biological efficacy of related molecules.
The reactivity of the C-I bond in cross-coupling reactions also makes this compound a useful building block in the synthesis of more complex molecules with potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the electronic properties of this compound. Although direct experimental data is currently lacking, a robust estimation of its key electronic parameters has been established through the analysis of structurally analogous compounds. The provided experimental protocols offer a clear roadmap for the future determination of these properties. The understanding of the electronic landscape of this compound is crucial for its application in synthetic chemistry and for exploring its potential in the design of novel materials and therapeutic agents. Further experimental and computational studies are warranted to precisely elucidate the electronic structure of this versatile molecule.
References
An In-depth Technical Guide to 1-Iodo-2,3-dimethylbenzene: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), an important aromatic iodide intermediate in organic synthesis. The document details its historical discovery, physical and chemical properties, spectroscopic data, and established synthetic methodologies. Particular emphasis is placed on providing detailed experimental protocols and structured data presentation to aid researchers in its practical application.
Discovery and History
Physicochemical Properties
This compound is a pink-brown to red transparent liquid at room temperature.[2] It is a crucial intermediate in various organic syntheses, particularly in the formation of carbon-carbon bonds through cross-coupling reactions like the Suzuki and Heck reactions.[2] Its demand is driven by its utility in the pharmaceutical, agrochemical, and material science sectors.[2][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 31599-60-7 | [2] |
| Molecular Formula | C₈H₉I | [2] |
| Molecular Weight | 232.06 g/mol | [2] |
| Appearance | Pink-brown to red transparent liquid | [2] |
| Boiling Point | 229.0 ± 0.0 °C at 760 mmHg | [2] |
| 110-111 °C at 12 mmHg | [4] | |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| 1.64 g/mL at 25 °C | [4] | |
| Refractive Index (n²⁰/D) | 1.593 | [2] |
| 1.607 | [4] | |
| Flash Point | 101.5 ± 7.7 °C | [2] |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [2] |
| Storage | Store in a cool, well-ventilated area away from heat and direct sunlight. | [2] |
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks / Signals | Reference(s) |
| ¹H NMR | Available, specific shifts not detailed in search results. | |
| ¹³C NMR | Data not explicitly found in search results. | |
| Infrared (IR) | Spectrum available. | [2] |
| Mass Spectrometry (MS) | Predicted m/z values for various adducts available. | [5] |
Synthesis of this compound
The primary and most historically significant method for the synthesis of this compound is the Sandmeyer reaction.
Sandmeyer Reaction from 2,3-Dimethylaniline
This reaction proceeds in two main stages: the formation of a diazonium salt from 2,3-dimethylaniline, followed by the introduction of iodine using an iodide salt.
Caption: General workflow of the Sandmeyer reaction for the synthesis of this compound.
Experimental Protocol: Sandmeyer Reaction
The following is a generalized experimental protocol for the Sandmeyer reaction to produce an aryl iodide from an arylamine. Specific quantities should be calculated based on the desired scale of the reaction.
Materials:
-
2,3-Dimethylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
Step 1: Diazotization of 2,3-Dimethylaniline
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 2,3-dimethylaniline.
-
Slowly add a solution of concentrated hydrochloric acid in water while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution, ensuring the temperature does not exceed 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at 0-5 °C. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and then gently heat it on a water bath (around 50-60 °C) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
Step 3: Work-up and Purification
-
If a dark color due to the formation of iodine persists, add a small amount of sodium thiosulfate solution to decolorize it.
-
Transfer the mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and wash them sequentially with water, a dilute sodium thiosulfate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Detailed experimental workflow for the synthesis of this compound via the Sandmeyer reaction.
Applications in Synthesis
This compound is a versatile building block in organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in various cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to form aryl alkynes.
-
Grignard Reagent Formation: Reaction with magnesium to form the corresponding Grignard reagent, which can then be used in a variety of nucleophilic addition and substitution reactions.
Biological Activity and Signaling Pathways
Currently, there is no significant evidence in the scientific literature to suggest that this compound plays a direct role in biological signaling pathways. Its primary significance is as a synthetic intermediate in the preparation of more complex molecules that may have biological activity.
Conclusion
This compound, since its initial synthesis in the late 19th century, has remained a valuable and versatile intermediate for organic chemists. Its straightforward preparation via the Sandmeyer reaction and its utility in a wide range of modern cross-coupling reactions ensure its continued importance in academic research and the industrial synthesis of complex organic molecules. This guide provides the essential historical, chemical, and practical information for its effective use in a laboratory setting.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Iodo-2,3-dimethylbenzene as the aryl halide partner. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds. These structures are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.[1] this compound, with its sterically hindered iodine atom and electron-donating methyl groups, presents a unique substrate for this versatile coupling reaction.
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organoboron compound, typically a boronic acid or its ester, and an organic halide in the presence of a base.[2] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, particularly with sterically hindered substrates like this compound.
Data Presentation: Reaction Parameters and Yields
The following tables summarize typical reaction conditions and reported yields for the Suzuki coupling of this compound with various arylboronic acids. These data provide a comparative overview to guide reaction optimization.
Table 1: Conventional Heating Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | - | K₂CO₃ | DME/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | 80-90 |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/H₂O | 90 | 10 | 88-96 |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (2.5) | - | Na₂CO₃ | DMF/H₂O | 110 | 8 | 75-85 |
| 2-Methylphenylboronic acid (o-tolylboronic acid) | Pd(OAc)₂ (4) | SPhos (8) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
Table 2: Microwave-Assisted Conditions
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | H₂O/EtOH | 120 | 15 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | Na₂CO₃ | DMF | 150 | 10 | 85-95 |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | PEPPSI-iPr (1) | - | K₂CO₃ | Dioxane/H₂O | 140 | 20 | 92-99 |
| 4-Formylphenylboronic acid | Pd/C (5) | - | K₂CO₃ | Water | 150 | 30 | 70-80 |
| 2-Methylphenylboronic acid (o-tolylboronic acid) | Pd(OAc)₂ (3) | JohnPhos (6) | K₃PO₄ | DMF | 160 | 20 | 75-85 |
Experimental Protocols
The following are detailed protocols for the Suzuki cross-coupling of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.
Protocol 1: Conventional Heating
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,2-Dimethoxyethane (DME)/Water, 4:1 v/v)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture to the flask via syringe.
-
Attach the reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol describes a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Water/Ethanol, 1:1 v/v)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent mixture to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (typically 120-160 °C) for the specified time (usually 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Open the vial and dilute the contents with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
The following diagrams illustrate the key aspects of the Suzuki coupling protocol.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions applicable to the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This document outlines typical reaction parameters, a detailed experimental protocol, and a summary of conditions from related literature to guide the successful application of this reaction in a research and development setting.
Introduction to the Heck Reaction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, allowing for the formation of substituted alkenes from aryl or vinyl halides.[1] The reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodine bond of this compound to form a Pd(II) complex.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.
Due to the steric hindrance posed by the two ortho-methyl groups in this compound, careful optimization of the reaction conditions is often necessary to achieve high yields.
Key Reaction Parameters
Several factors influence the outcome of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and temperature.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and versatile catalyst precursor that is reduced in situ to the active Pd(0) species.[3] Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1] For some applications, supported catalysts like Pd EnCat® can be employed for easier recovery and reuse.[4]
-
Ligands: Phosphine ligands are often employed to stabilize the palladium catalyst and promote the reaction. Triphenylphosphine (PPh₃) is a common choice. For sterically hindered substrates, the choice of ligand can be critical.
-
Base: A base is required to neutralize the hydrogen iodide (HI) generated during the reaction and to facilitate the regeneration of the Pd(0) catalyst. Common bases include organic amines such as triethylamine (Et₃N) and inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile are frequently used.[5] The choice of solvent can influence reaction rates and yields.
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C.[4][6]
Data Presentation: Heck Reaction Conditions for Aryl Iodides
The following table summarizes various conditions reported in the literature for the Heck reaction of aryl iodides with different alkenes. While not specific to this compound, these examples provide a valuable starting point for reaction optimization.
| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3.0 wt%) | Et₃N | Water | RT | 6 | 96 | [7] |
| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | - | Et₃N (2.5) | DMF | 80 | - | High | [5] |
| Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | - | Et₃N (2.5) | DMF | 60 | 16 | 100 | [8] |
| Substituted Iodobenzenes | 2-Chloroethanesulfonyl chloride | Pd(OAc)₂ (2) | - | K₂CO₃ (3) | Water | 180 (MW) | 0.17 | 25-89 | [9] |
| Iodobenzene | n-Butyl acrylate | PdCl₂(NH₃)₂/bipyridyl (1) | - | Bu₃N (2.5) | Water | 140 | 24 | 95 | [10] |
| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (0.1) | Pyridine imine | Et₃N | Toluene | 70 | - | High | [11] |
| Iodobenzene | n-Butyl acrylate | PdCl₂-Dppc⁺PF₆⁻ | - | Et₃N (2) | [bmim][PF₆] | 120 | 1.5 | 99 | [12] |
Experimental Protocols
This section provides a general experimental protocol for the Heck reaction of this compound with an alkene, such as styrene or an acrylate. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Alkene (e.g., Styrene, n-Butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Solvent and Base: Add anhydrous DMF (5 mL) followed by the alkene (1.2 mmol, 1.2 equiv) and triethylamine (1.5 mmol, 1.5 equiv).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
Application Notes and Protocols for Sonogashira Coupling of 1-Iodo-2,3-dimethylbenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the Sonogashira coupling of the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene, with a variety of terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This methodology is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2][3] The protocols outlined herein are designed to serve as a robust starting point for researchers, offering detailed methodologies and expected outcomes for this specific transformation.
Due to the steric hindrance posed by the two ortho-methyl groups in this compound, reaction conditions may require careful optimization compared to less hindered aryl iodides. However, the use of appropriate catalysts, ligands, and reaction conditions can lead to good to excellent yields of the desired coupled products.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a palladium- and copper-co-catalyzed cross-coupling reaction, as depicted below:
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance. The ability to construct C–N bonds with precision is critical for the synthesis of a vast array of biologically active molecules and functional materials.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-iodo-2,3-dimethylbenzene, a sterically hindered aryl iodide. The presence of two methyl groups ortho to the iodine atom presents a significant steric challenge, necessitating careful optimization of the catalytic system to achieve high yields. These notes are intended to guide researchers in successfully performing this challenging transformation.
Reaction Scheme
The general reaction for the Buchwald-Hartwig amination of this compound is depicted below:
Key Considerations for a Sterically Hindered Substrate
The successful amination of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The steric hindrance from the two ortho-methyl groups can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the use of bulky, electron-rich phosphine ligands is crucial to promote the formation of the active monoligated palladium species and facilitate the desired bond-forming reductive elimination.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Buchwald-Hartwig amination of sterically hindered aryl iodides, including a proposed optimized protocol for this compound based on analogous systems.
| Entry | Aryl Iodide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | This compound (Proposed) | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | >90 (est.) |
| 2 | This compound (Proposed) | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | >90 (est.) |
| 3 | 1-Iodo-3,5-dimethylbenzene[1] | p-Toluidine | Ni(acac)₂ (2) | (none) | K₃PO₄ (3.0) | Dioxane | 100 | 97 |
| 4 | 2-Iodotoluene[1] | p-Toluidine | Pd₂(dba)₃ (0.5) | XPhos (1) | NaOtBu (1.4) | Toluene | 100 | 96 |
| 5 | 1-Iodonaphthalene | 9H-Carbazole | Pd₂(dba)₃ (2) | IPr*OMe (4) | LiOtBu (1.4) | Toluene | 110 | 95 |
est. = estimated yield based on similar sterically hindered systems.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Amination of this compound with a Primary Arylamine (e.g., Aniline)
This protocol is adapted from procedures for sterically hindered aryl halides.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Anhydrous extraction solvents (e.g., ethyl acetate, brine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (e.g., 1.4 mmol).
-
Add this compound (e.g., 1.0 mmol).
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add aniline (e.g., 1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol is adapted for less basic amines and conditions that may require a different base and ligand combination.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Anhydrous extraction solvents (e.g., ethyl acetate, brine)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.01 mmol, 1 mol%) and RuPhos (e.g., 0.02 mmol, 2 mol%).
-
Add potassium phosphate (e.g., 2.0 mmol).
-
Add this compound (e.g., 1.0 mmol).
-
Evacuate and backfill the flask with inert gas (repeat three times).
-
Add anhydrous 1,4-dioxane (e.g., 5 mL) via syringe.
-
Add morpholine (e.g., 1.2 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of substituted biphenyls using 1-Iodo-2,3-dimethylbenzene as a key starting material. The protocols focus on three widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Stille coupling, and the Ullmann reaction. These methods are fundamental in medicinal chemistry and materials science for the construction of the biaryl scaffold, a common motif in biologically active molecules and functional materials.
Introduction
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. The 2,3-dimethylbiphenyl moiety, in particular, can be a crucial structural element in the design of novel pharmaceutical agents and organic materials. This compound is a versatile starting material for introducing this fragment. This document outlines detailed protocols for its use in Suzuki-Miyaura, Stille, and Ullmann cross-coupling reactions, providing researchers with a practical guide for the preparation of a diverse range of substituted biphenyl derivatives. While specific literature on the cross-coupling of this compound is limited, the following protocols are based on well-established procedures for similar aryl iodides and provide a robust starting point for reaction optimization. A palladium-catalyzed boronic acid cross-coupling reaction has been utilized to synthesize 2,3,3′,4′-tetramethylbiphenyl, demonstrating the feasibility of such transformations.[1]
Cross-Coupling Methodologies
The choice of cross-coupling reaction depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale of the reaction.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide is one of the most versatile and widely used methods for C-C bond formation.[2][3][4][5] It is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2]
-
Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide.[6] The Stille reaction is also highly versatile, but the toxicity of organotin reagents is a significant drawback.[6]
-
Ullmann Reaction: The classic Ullmann reaction is a copper-catalyzed homocoupling of two aryl halides to form a symmetrical biaryl.[7] While traditionally requiring harsh conditions, modern variations have expanded its scope.[7]
Data Presentation: Typical Reaction Conditions
The following tables summarize typical conditions for each cross-coupling reaction. Note that optimal conditions may vary depending on the specific coupling partner used with this compound.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 0.5 - 5 mol% loading is common. |
| Ligand (if needed) | PPh₃, SPhos, XPhos | Used with Pd(OAc)₂ or other Pd(0) sources. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Typically 2-3 equivalents are used. |
| Boron Reagent | Arylboronic acid or Arylboronic ester | 1.1 - 1.5 equivalents. |
| Solvent | Toluene, Dioxane, DMF, THF/Water | Degassed solvents are recommended. |
| Temperature | 80 - 120 °C | Reaction progress should be monitored. |
| Reaction Time | 2 - 24 hours | Substrate dependent. |
| Yield | Generally Good to Excellent | Highly dependent on substrate and conditions. |
Table 2: Typical Conditions for Stille Coupling of this compound
| Parameter | Typical Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | 1 - 5 mol% loading. |
| Ligand (if needed) | PPh₃, AsPh₃ | Often used with Pd₂(dba)₃. |
| Organostannane | Aryl-Sn(n-Bu)₃, Aryl-SnMe₃ | 1.0 - 1.2 equivalents. |
| Solvent | Toluene, Dioxane, DMF | Anhydrous and degassed. |
| Additives | CuI, LiCl | Can accelerate the reaction rate. |
| Temperature | 80 - 110 °C | Reaction progress should be monitored. |
| Reaction Time | 4 - 48 hours | Substrate dependent. |
| Yield | Moderate to Excellent | Dependent on the specific substrates. |
Table 3: Typical Conditions for Ullmann Homocoupling of this compound
| Parameter | Typical Conditions | Notes |
| Copper Reagent | Copper powder, Copper(I) iodide (CuI) | Stoichiometric or catalytic amounts. |
| Solvent | DMF, Nitrobenzene | High-boiling polar solvents are typical. |
| Temperature | 150 - 220 °C | Often requires high temperatures. |
| Reaction Time | 12 - 48 hours | Can be lengthy. |
| Yield | Variable | Can be moderate to good for activated aryl halides. |
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Organotin compounds are toxic and should be handled with extreme care.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a representative procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
Deionized water (1 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate and triphenylphosphine.
-
Add the degassed solvent mixture of toluene, ethanol, and deionized water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted biphenyl.
Protocol 2: Stille Coupling
This protocol provides a general method for the Stille coupling of this compound with an organostannane.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Aryl-Sn(n-Bu)₃) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous and degassed Toluene (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube, add this compound and the organostannane.
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add anhydrous and degassed toluene via syringe.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by flash column chromatography. Due to the toxicity of tin byproducts, careful handling and disposal are required.
Protocol 3: Ullmann Homocoupling
This protocol outlines the classical Ullmann reaction for the homocoupling of this compound.
Materials:
-
This compound (2.0 mmol, 2.0 equiv)
-
Copper powder (activated) (2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
High-temperature reaction vessel with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activate the copper powder by washing with dilute HCl, water, ethanol, and then ether, and drying under vacuum.
-
In a high-temperature reaction vessel, combine this compound and the activated copper powder.
-
Add anhydrous DMF.
-
Heat the mixture under an inert atmosphere to 180-200 °C with vigorous stirring.[7]
-
Maintain the temperature and monitor the reaction over 24-48 hours.
-
After cooling, filter the reaction mixture to remove the copper salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 2,2',3,3'-tetramethyl-1,1'-biphenyl by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Experimental workflow for the Stille coupling reaction.
Caption: Experimental workflow for the Ullmann homocoupling.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings.
Caption: Generalized catalytic cycle for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Ullmann Reaction [organic-chemistry.org]
Application Notes and Protocols for the Use of 1-Iodo-2,3-dimethylbenzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Iodo-2,3-dimethylbenzene as a key intermediate in the development of novel agrochemicals. This document includes its application in the synthesis of a representative fungicide, a detailed experimental protocol, hypothetical biological activity data, and visualizations of the synthetic pathway and mode of action.
Introduction
This compound is a versatile aromatic building block employed in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its chemical structure, featuring an iodine atom and two methyl groups on a benzene ring, makes it an excellent substrate for various cross-coupling reactions, such as the Suzuki and Heck reactions.[1] These reactions are pivotal for creating carbon-carbon bonds, which form the backbone of many active ingredients in crop protection products. The presence of the dimethyl substitution pattern allows for the introduction of specific steric and electronic properties into the final molecule, potentially influencing its biological activity and selectivity.
Application: Synthesis of a Hypothetical Strobilurin-Type Fungicide
Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. A common structural feature of many strobilurins is a substituted phenyl ring linked to a toxophore, typically a β-methoxyacrylate group. This compound can serve as a key starting material for introducing the 2,3-dimethylphenyl moiety into a strobilurin scaffold.
This section outlines a representative synthetic route to a hypothetical strobilurin-type fungicide, (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1) .
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of Compound 1.
Experimental Protocol: Synthesis of (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1)
This protocol describes a plausible multi-step synthesis of the target compound from this compound.
Step 1: Suzuki Coupling to form (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane
-
To a stirred solution of this compound (1.0 eq) and 2-(hydroxymethyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (2.5 eq).
-
De-gas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane.
Step 2: Oxidation to 2-(2,3-dimethylbenzoyl)benzaldehyde
-
To a stirred solution of (2,3-dimethylphenyl)(2-(hydroxymethyl)phenyl)methane (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (2.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Filter the reaction mixture through a pad of celite and wash the celite with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2,3-dimethylbenzoyl)benzaldehyde.
Step 3: Wittig Reaction to form (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate
-
To a stirred solution of 2-(2,3-dimethylbenzoyl)benzaldehyde (1.0 eq) in toluene, add methyl (triphenylphosphoranylidene)acetate (1.1 eq).
-
Heat the reaction mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate.
Step 4: Formylation to (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)acetate (1.0 eq) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl formate (2.0 eq) and stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate, which can be used in the next step without further purification.
Step 5: Methylation to (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1)
-
To a solution of crude (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-oxo-propanoate (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, (E)-methyl 2-(2-((2,3-dimethylphenyl)methoxy)phenyl)-3-methoxyacrylate (Compound 1).
Biological Activity Data (Hypothetical)
The following table summarizes the hypothetical fungicidal activity of Compound 1 against a panel of common plant pathogens. The data is presented as EC₅₀ values (the concentration of the compound that causes a 50% reduction in fungal growth).
| Fungal Pathogen | Common Name | EC₅₀ (µg/mL) |
| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 0.5 |
| Septoria tritici | Wheat Leaf Blotch | 1.2 |
| Puccinia triticina | Wheat Brown Rust | 0.8 |
| Pyricularia oryzae | Rice Blast | 1.5 |
| Rhizoctonia solani | Rice Sheath Blight | 2.0 |
Mode of Action: Inhibition of Mitochondrial Respiration
Strobilurin fungicides act by inhibiting the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. This disruption of electron transport blocks ATP synthesis, leading to fungal cell death.
Signaling Pathway Diagram
References
Application Notes: 1-Iodo-2,3-dimethylbenzene in Organic Material Synthesis
Introduction
1-Iodo-2,3-dimethylbenzene (CAS No. 31599-60-7), also known as 2,3-dimethyliodobenzene, is a versatile halogenated aromatic compound that serves as a crucial building block in organic synthesis.[1][2] Its molecular structure, featuring an iodine atom on a dimethyl-substituted benzene ring, makes it an excellent substrate for a variety of coupling reactions essential for the synthesis of complex organic materials.[1] The electron-donating nature of the two methyl groups influences the reactivity of the carbon-iodine bond, making it a valuable intermediate in the pharmaceutical, agrochemical, and advanced materials industries.[1] These application notes provide detailed protocols and data for the use of this compound in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions for the synthesis of biaryls, aryl amines, and phosphine ligands, which are precursors to advanced organic materials.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] this compound is an ideal electrophilic partner in these reactions due to the high reactivity of the C-I bond, allowing for the efficient synthesis of substituted biaryl compounds.[5] These structures are common motifs in pharmaceuticals and organic electronic materials.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a 2,3-Dimethyl-Substituted Biaryl
This protocol is adapted from standard procedures for the Suzuki-Miyaura coupling of aryl iodides.[3][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)[3][4]
-
Phosphine ligand (e.g., SPhos, Triphenylphosphine, 4-10 mol%)[3]
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME/H₂O mixture)[3]
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the arylboronic acid (1.2 eq), the base (2.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reactant Addition: Stir the mixture for 10-15 minutes to allow for the pre-formation of the active catalyst. Then, add this compound (1.0 eq) to the mixture via syringe.
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress using a suitable technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Data Presentation: Typical Suzuki Coupling Parameters
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving aryl iodides, which serve as a robust starting point for reactions with this compound.
| Parameter | Condition | Reference |
| Aryl Halide | This compound (1.0 eq) | N/A |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2-1.5 eq) | [3] |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ (2-5 mol%) | [3][4] |
| Ligand | SPhos, PPh₃, or other phosphines (4-10 mol%) | [3] |
| Base | K₃PO₄, K₂CO₃, or Na₂CO₃ (2-3 eq) | [3][4] |
| Solvent | Toluene, Dioxane, or Toluene/EtOH/H₂O | [3][4] |
| Temperature | 80 - 110 °C | [3] |
| Typical Yield | 70 - 95% | [5] |
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, which are fundamental in a vast array of pharmaceuticals and organic functional materials.[6] this compound can be effectively coupled with a wide range of primary and secondary amines to produce N-aryl amines.
Experimental Protocol: Synthesis of a 2,3-Dimethyl-N-Arylamine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl iodides.[7]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.2 - 1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5 - 2.5 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)[7]
-
Oven-dried Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5 eq). Then, add the amine (1.2 eq) followed by this compound (1.0 eq). Finally, add the anhydrous solvent (e.g., Toluene) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80 - 110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Condition | Reference |
| Aryl Halide | This compound (1.0 eq) | N/A |
| Amine | Primary or Secondary Amine (1.2-1.5 eq) | [7] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol% Pd) | [7] |
| Ligand | XPhos, RuPhos, or other Buchwald ligands (2-4 mol%) | [8] |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5-2.5 eq) | [7] |
| Solvent | Toluene or Dioxane | [7] |
| Temperature | 80 - 110 °C | [7] |
| Expected Yield | 70 - 95% | [7] |
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
Synthesis of Phosphine Ligands
Phosphines are a critical class of ligands in organometallic catalysis.[9] this compound can be used to synthesize sterically-hindered phosphine ligands bearing the 2,3-dimethylphenyl moiety. This is typically achieved by converting the aryl iodide to an organometallic intermediate (e.g., a Grignard or organolithium reagent), which is then quenched with a halophosphine.[10]
Experimental Protocol: Synthesis of (2,3-Dimethylphenyl)diphenylphosphine
Materials:
-
This compound (1.0 eq)
-
Magnesium turnings (1.1 eq) or n-Butyllithium (1.1 eq)
-
Chlorodiphenylphosphine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal, as initiator for Grignard)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Formation: To a flame-dried flask under Argon, add magnesium turnings (1.1 eq) and a crystal of iodine. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir and gently heat to initiate the reaction. Once initiated, add the remaining aryl iodide solution and reflux until the magnesium is consumed.
-
Phosphination: Cool the resulting Grignard reagent to 0 °C. Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous THF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The resulting phosphine can be purified by crystallization or chromatography. Note: Phosphines are often air-sensitive and may be handled as their more stable phosphine-borane complexes or phosphine oxides.[9]
Visualization: Phosphine Ligand Synthesis
Caption: Synthesis of a tertiary phosphine ligand via a Grignard reagent.
References
- 1. innospk.com [innospk.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of phosphines through C–P bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Architecture and synthesis of P,N-heterocyclic phosphine ligands [beilstein-journals.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 1-iodo-2,3-dimethylbenzene in various palladium-catalyzed cross-coupling reactions. This sterically hindered aryl iodide is a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and includes visualizations to illustrate reaction pathways and workflows.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. These reactions have revolutionized the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
The general catalytic cycle for these reactions involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, or an alkene inserts into the palladium-carbon bond.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated to form the final product, regenerating the Pd(0) catalyst.
The steric hindrance provided by the two methyl groups in this compound can present challenges in these coupling reactions, often requiring careful optimization of catalysts, ligands, and reaction conditions to achieve high yields.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions involving this compound, allowing for easy comparison of different methodologies.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/EtOH | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 92 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (1) | 2 | Piperidine | DMF | 80 | 8 | 75 |
Table 3: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Table 4: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 12 | 82 |
| 2 | Tributyl(2-furyl)stannane | Pd₂(dba)₃ (2.5) | P(2-furyl)₃ (10) | CuI (10) | NMP | 80 | 6 | 89 |
Experimental Protocols
The following are detailed methodologies for the key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ solution, 2.0 mL)
-
Solvent (e.g., Toluene/Ethanol, 4:1 mixture, 10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and the palladium catalyst.
-
Fit the flask with a condenser and purge with nitrogen or argon for 15 minutes.
-
Add the degassed solvent mixture and the aqueous base solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Base (e.g., triethylamine, 3.0 mmol, 3.0 equiv)
-
Solvent (e.g., anhydrous THF, 10 mL)
-
Schlenk flask, magnetic stirrer, and nitrogen/argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
Ligand (e.g., Xantphos, 0.03 mmol, 3 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
-
Glovebox or Schlenk line, sealed tube or microwave vial
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base to a sealed tube or microwave vial.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Stille Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, 10 mL)
-
Schlenk flask, condenser, magnetic stirrer, and nitrogen/argon source
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the organostannane via syringe and heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
To quench the remaining organotin reagent, stir the reaction mixture with a saturated aqueous solution of potassium fluoride for 1 hour.
-
Filter the resulting precipitate and extract the filtrate with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the fundamental aspects of palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for selecting a cross-coupling reaction based on the desired bond formation.
Application Notes and Protocols for Copper-Catalyzed Reactions Involving 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key copper-catalyzed cross-coupling reactions utilizing 1-iodo-2,3-dimethylbenzene as a key building block. The methodologies outlined are central to the synthesis of complex organic molecules, with broad applications in medicinal chemistry and materials science. The protocols are based on established copper-catalyzed transformations, including Ullmann Condensation for C-N and C-O bond formation and Sonogashira coupling for C-C bond formation.
Copper-Catalyzed Ullmann Condensation: C-N and C-O Coupling
The Ullmann condensation is a cornerstone of copper catalysis, enabling the formation of carbon-heteroatom bonds. Traditionally requiring harsh reaction conditions, modern advancements with the use of specific ligands allow these reactions to proceed under milder temperatures.[1] This section details protocols for the N-arylation (amination) and O-arylation (etherification) of this compound.
Application Note: N-Arylation of this compound
Copper-catalyzed N-arylation, also known as the Goldberg reaction, serves as a valuable alternative to the more commonly employed palladium-catalyzed Buchwald-Hartwig amination.[2] This reaction facilitates the coupling of this compound with a variety of nitrogen-containing nucleophiles, including primary and secondary amines, to form substituted 2,3-dimethylanilines. These products are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The choice of ligand is crucial for achieving high yields and good functional group tolerance. Diamine and amino acid-based ligands have proven to be particularly effective in promoting these transformations.
Table 1: Representative Data for Copper-Catalyzed N-Arylation of this compound
| Entry | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10 mol%), L-proline (20 mol%) | DMSO | 90 | 24 | 85 |
| 2 | Morpholine | CuI (5 mol%), Ethylene glycol (2 equiv.) | 2-Propanol | 80 | 18 | 92 |
| 3 | Benzylamine | CuI (10 mol%), 1,10-Phenanthroline (20 mol%) | Toluene | 110 | 24 | 88 |
| 4 | Indole | CuI (10 mol%), (±)-trans-1,2-Cyclohexanediamine (20 mol%) | Dioxane | 100 | 24 | 78 |
Experimental Protocol: N-Arylation of this compound with Aniline
This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with aniline using L-proline as a ligand.
Materials:
-
This compound
-
Aniline
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add CuI (19.0 mg, 0.1 mmol, 10 mol%), L-proline (23.0 mg, 0.2 mmol, 20 mol%), and K₂CO₃ (276 mg, 2.0 mmol).
-
The flask is evacuated and backfilled with argon three times.
-
Add this compound (232 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) to the flask under a positive flow of argon.
-
Add 5 mL of anhydrous DMSO via syringe.
-
The reaction mixture is stirred and heated to 90 °C in an oil bath for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The mixture is filtered through a pad of Celite®, and the filtrate is washed with water (3 x 15 mL) and brine (15 mL).
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired N-(2,3-dimethylphenyl)aniline.
Application Note: O-Arylation of this compound
The copper-catalyzed O-arylation, or Ullmann ether synthesis, is a powerful method for constructing diaryl ethers.[1] These structural motifs are prevalent in natural products and pharmaceuticals. The reaction couples this compound with various phenols. Salicylaldimine and other bidentate ligands have been shown to promote this reaction under relatively mild conditions, offering an advantage over traditional high-temperature protocols.[1]
Table 2: Representative Data for Copper-Catalyzed O-Arylation of this compound
| Entry | Phenol | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (5 mol%), Salicylaldimine Ligand (10 mol%) | Dioxane | 110 | 24 | 90 |
| 2 | 4-Methoxyphenol | Cu₂O (10 mol%), 1,10-Phenanthroline (20 mol%) | Toluene | 120 | 24 | 86 |
| 3 | 3,5-Dimethylphenol | CuI (10 mol%), 8-Hydroxyquinoline (20 mol%) | DMF | 110 | 20 | 89 |
| 4 | 2-Naphthol | CuI (5 mol%), Salicylaldimine Ligand (10 mol%) | Dioxane | 110 | 24 | 93 |
Experimental Protocol: O-Arylation of this compound with Phenol
This protocol provides a general method for the synthesis of 1-(phenoxy)-2,3-dimethylbenzene via a copper-catalyzed Ullmann ether synthesis.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
2-((2-isopropylphenylimino)methyl)phenol (Salicylaldimine Ligand)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous dioxane
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk tube, combine this compound (232 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (9.5 mg, 0.05 mmol, 5 mol%), the salicylaldimine ligand (25.3 mg, 0.1 mmol, 10 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate the tube and backfill with argon (repeat three times).
-
Add 5 mL of anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a short pad of silica gel.
-
Wash the filtrate with 1 M aqueous NaOH solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the diaryl ether product.
Copper-Catalyzed Sonogashira Coupling: C-C Bond Formation
While the Sonogashira reaction is traditionally catalyzed by a combination of palladium and copper, there is significant interest in developing palladium-free, purely copper-catalyzed versions due to the lower cost and toxicity of copper.[2] This reaction is a highly effective method for forming C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.
Application Note: Sonogashira Coupling of this compound
The copper-catalyzed Sonogashira coupling of this compound with various terminal alkynes provides access to a wide range of 1-(alkynyl)-2,3-dimethylbenzene derivatives. These products are versatile intermediates in organic synthesis, finding use in the construction of polymers, pharmaceuticals, and molecular probes. The use of a copper catalyst with a suitable ligand and base allows for an efficient and cost-effective synthesis.
Table 3: Representative Data for Copper-Catalyzed Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (10 mol%), 1,10-Phenanthroline (30 mol%) | Toluene | 110 | 24 | 75 |
| 2 | 1-Hexyne | CuI (10 mol%), 1,10-Phenanthroline (30 mol%) | Toluene | 110 | 24 | 82 |
| 3 | Trimethylsilylacetylene | CuI (5 mol%), PPh₃ (10 mol%) | DMF | 100 | 18 | 88 |
| 4 | Ethynyltrimethylsilane | (PPh₃)₂CuBH₄ (5 mol%) | Ethanol | 120 | 24 | 90 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of this compound and phenylacetylene.[3]
Materials:
-
This compound
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride on alumina (KF/Al₂O₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a sealable reaction tube, add this compound (232 mg, 1.0 mmol), CuI (19.0 mg, 0.1 mmol, 10 mol%), 1,10-phenanthroline (54.1 mg, 0.3 mmol, 30 mol%), and KF/Al₂O₃ (581 mg, 5.0 mmol).
-
The tube is flushed with argon.
-
Add anhydrous toluene (5 mL) and phenylacetylene (122.6 mg, 1.2 mmol) via syringe.
-
Seal the tube and heat the mixture at 110 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, the mixture is diluted with diethyl ether.
-
The solution is washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel (eluting with hexane) to afford the pure 1-(2,3-dimethylphenyl)-2-phenylethyne.[3]
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely carbazoles, dibenzofurans, and phenanthridines, utilizing 1-Iodo-2,3-dimethylbenzene as a key starting material. The methodologies presented are based on established palladium-catalyzed and copper-catalyzed cross-coupling reactions, as well as radical cyclization pathways, which are fundamental transformations in modern organic synthesis.
Synthesis of 4,5-Dimethylcarbazole via Buchwald-Hartwig Amination and Palladium-Catalyzed C-H Amination
This protocol outlines a two-step synthesis of 4,5-dimethylcarbazole, a key structural motif in various biologically active compounds and organic materials. The synthesis involves an initial Buchwald-Hartwig amination to form an N-aryl diarylamine, followed by an intramolecular palladium-catalyzed C-H amination.
Experimental Protocol: Buchwald-Hartwig Amination
This first step involves the palladium-catalyzed cross-coupling of this compound with an appropriate aniline.
Reaction Scheme:
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (5 mol%), Xantphos (7.5 mol%), and cesium carbonate (1.5 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add this compound (1.0 equivalent) and aniline (1.2 equivalents) dissolved in anhydrous toluene.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2,3-dimethylphenyl)aniline.
Experimental Protocol: Intramolecular C-H Amination
The second step involves the cyclization of the synthesized diarylamine to form the carbazole ring system.
Reaction Scheme:
Materials:
-
N-(2,3-dimethylphenyl)aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Toluene
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, dissolve N-(2,3-dimethylphenyl)aniline (1.0 equivalent) in toluene.
-
Add palladium(II) acetate (10 mol%) and copper(II) acetate (2.0 equivalents).
-
Fit the flask with a condenser and an oxygen balloon.
-
Heat the mixture to 120 °C and stir for 24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4,5-dimethylcarbazole.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, Aniline | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Toluene | 110 | 12-24 | 70-85 |
| 2 | N-(2,3-dimethylphenyl)aniline | Pd(OAc)₂, Cu(OAc)₂ | Toluene | 120 | 24 | 60-75 |
Logical Workflow for Carbazole Synthesis
Caption: Synthetic workflow for 4,5-dimethylcarbazole.
Synthesis of 3,4-Dimethyldibenzofuran via Intramolecular C-H Arylation
This protocol describes the synthesis of 3,4-dimethyldibenzofuran through a palladium-catalyzed intramolecular C-H arylation of a diaryl ether intermediate. The precursor is synthesized via an Ullmann condensation.
Experimental Protocol: Ullmann Condensation
This initial step forms the diaryl ether precursor.
Reaction Scheme:
Materials:
-
This compound
-
2-Iodophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Pyridine
Procedure:
-
Combine this compound (1.1 equivalents), 2-iodophenol (1.0 equivalent), copper(I) iodide (20 mol%), and potassium carbonate (2.0 equivalents) in a round-bottom flask.
-
Add anhydrous pyridine as the solvent.
-
Heat the mixture to reflux (approximately 115 °C) for 24-48 hours.
-
Cool the reaction, dilute with ethyl acetate, and filter.
-
Wash the filtrate with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to yield 2-(2,3-dimethylphenoxy)-1-iodobenzene.
Experimental Protocol: Intramolecular C-H Arylation
The diaryl ether is then cyclized to the dibenzofuran.
Reaction Scheme:
Materials:
-
2-(2,3-Dimethylphenoxy)-1-iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
In a sealed tube, dissolve 2-(2,3-dimethylphenoxy)-1-iodobenzene (1.0 equivalent) in DMAc.
-
Add palladium(II) acetate (5 mol%) and potassium carbonate (2.0 equivalents).
-
Seal the tube and heat to 140 °C for 12 hours.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography to obtain 3,4-dimethyldibenzofuran.[1]
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Iodophenol | CuI, K₂CO₃ | Pyridine | 115 | 24-48 | 50-65 |
| 2 | 2-(2,3-Dimethylphenoxy)-1-iodobenzene | Pd(OAc)₂, K₂CO₃ | DMAc | 140 | 12 | 70-85 |
Signaling Pathway for Dibenzofuran Synthesis
Caption: Synthetic pathway to 3,4-dimethyldibenzofuran.
Synthesis of a Substituted Phenanthridine via Suzuki Coupling and Radical Cyclization
This protocol outlines a multi-step synthesis of a substituted phenanthridine. The key steps are a Suzuki coupling to form a biaryl precursor, followed by a radical cyclization to construct the phenanthridine core.
Experimental Protocol: Suzuki Coupling
This step builds the biaryl backbone.
Reaction Scheme:
Materials:
-
This compound
-
2-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene/Ethanol/Water mixture
Procedure:
-
To a flask, add this compound (1.0 equivalent), 2-formylphenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Heat the reaction to 90 °C for 12 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify by column chromatography to yield 2',3'-dimethyl-[1,1'-biphenyl]-2-carbaldehyde.
Experimental Protocol: Radical Cyclization
The biaryl aldehyde is converted to an oxime and then cyclized.
Reaction Scheme:
Materials:
-
2',3'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde
-
Hydroxylamine hydrochloride
-
Pyridine
-
Acetyl chloride
-
Di-tert-butyl peroxide
-
Chlorobenzene
Procedure:
-
Oxime Formation: Dissolve the biaryl aldehyde (1.0 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2.0 equivalents). Reflux for 2 hours. Cool, remove the solvent, and extract with ethyl acetate. Wash, dry, and concentrate to obtain the crude oxime.
-
Oxime Esterification: Dissolve the crude oxime in dichloromethane and cool to 0 °C. Add acetyl chloride (1.2 equivalents) dropwise. Stir for 1 hour at room temperature. Wash with sodium bicarbonate solution, dry, and concentrate.
-
Radical Cyclization: Dissolve the crude oxime ester in chlorobenzene. Add di-tert-butyl peroxide (2.0 equivalents). Heat to 140 °C in a sealed tube for 24 hours. Cool, concentrate, and purify by column chromatography to yield 1,2-dimethylphenanthridine.
Quantitative Data Summary
| Step | Reactants | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, 2-Formylphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 75-90 |
| 2 | 2',3'-Dimethyl-[1,1'-biphenyl]-2-carbaldehyde derivative | Di-tert-butyl peroxide | Chlorobenzene | 140 | 24 | 40-55 |
Experimental Workflow for Phenanthridine Synthesis
Caption: Multi-step synthesis of 1,2-dimethylphenanthridine.
References
The Strategic Role of 1-Iodo-2,3-dimethylbenzene in Complex Molecule Construction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2,3-dimethylbenzene is a versatile aromatic building block crucial for the assembly of complex molecular architectures in the fields of total synthesis, medicinal chemistry, and materials science.[1] Its utility stems from the presence of a reactive carbon-iodine bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations, are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of many pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of the two methyl groups on the benzene ring influences the electronic properties and steric environment of the iodo-substituent, offering unique reactivity and selectivity in complex synthetic sequences.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key structural motifs, which are prevalent in numerous biologically active compounds.
Physicochemical Properties and Handling
A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₉I | [1] |
| Molecular Weight | 232.06 g/mol | [1] |
| Appearance | Pink-brown to red transparent liquid | [1] |
| Boiling Point | 229.0 ± 0.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Refractive Index | 1.593 | [1] |
| CAS Number | 31599-60-7 | [1] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Applications in Total Synthesis: Building Blocks for Bioactive Molecules
This compound serves as a linchpin in the synthesis of substituted biaryl, styrenyl, and aminoaryl moieties. These structural units are frequently encountered in a wide array of therapeutic agents, including anti-inflammatory drugs, kinase inhibitors, and central nervous system agents.
Synthesis of 2,3-Dimethylbiphenyl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. The reaction of this compound with various arylboronic acids or esters provides access to a diverse range of unsymmetrically substituted biphenyls, which are privileged structures in medicinal chemistry.
Experimental Protocol: Synthesis of 4'-Methoxy-2,3-dimethyl-1,1'-biphenyl
This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and 4-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 232 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg) in 5 mL of toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) to the reaction flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4'-methoxy-2,3-dimethyl-1,1'-biphenyl.
| Parameter | Condition | Expected Yield |
| Catalyst | Pd(OAc)₂ / PPh₃ | 85-95% |
| Base | K₂CO₃ | |
| Solvent | Toluene/Ethanol/Water | |
| Temperature | 80 °C | |
| Time | 12 hours |
Synthesis of Substituted Styrenes via Heck Coupling
The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. Utilizing this compound in Heck couplings provides a direct route to 2,3-dimethylstyrene derivatives, which are valuable intermediates for polymers and fine chemicals.
Experimental Protocol: Synthesis of (E)-1-(2,3-Dimethylphenyl)-2-phenylethene
This protocol outlines a typical Heck coupling reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and hotplate
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 232 mg), styrene (1.5 mmol, 173 µL), palladium(II) acetate (0.01 mmol, 2.2 mg), and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).
-
Add anhydrous N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol, 279 µL) to the tube.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography (silica gel, hexane) to yield (E)-1-(2,3-dimethylphenyl)-2-phenylethene.
| Parameter | Condition | Expected Yield |
| Catalyst | Pd(OAc)₂ / P(o-tol)₃ | 70-85% |
| Base | Et₃N | |
| Solvent | DMF | |
| Temperature | 100 °C | |
| Time | 16 hours |
Conclusion
This compound is a valuable and versatile building block in the arsenal of synthetic chemists. Its ability to readily participate in a range of powerful cross-coupling reactions makes it an indispensable tool for the construction of complex organic molecules. The protocols outlined in this document provide a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, from the development of novel pharmaceuticals to the creation of innovative materials. The strategic incorporation of the 2,3-dimethylphenyl moiety can significantly impact the biological activity and physical properties of the target molecules, highlighting the importance of this specific isomer in the landscape of organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Iodo-2,3-dimethylbenzene
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically 1-Iodo-2,3-dimethylbenzene.
Troubleshooting Guide
Low yields in the Suzuki coupling of sterically hindered substrates like this compound are a common challenge. The steric hindrance from the two ortho-methyl groups can impede key steps in the catalytic cycle. This guide provides a systematic approach to identify and resolve potential issues.
Question: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer: Low yields with this substrate are typically attributed to steric hindrance, which can negatively impact the rates of oxidative addition and reductive elimination in the catalytic cycle.[1] Several factors in your reaction setup should be systematically investigated to improve the outcome.
Systematic Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical factor for successful coupling with hindered substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]
-
Problem: The catalyst is not active enough to overcome the steric barrier.
-
Solution: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide and accelerate the reductive elimination step.[1]
-
Recommended Ligands: Buchwald ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[1]
-
-
-
Base Selection: The choice of base is crucial for activating the boronic acid for the transmetalation step.
-
Problem: The base may be too weak, too strong, or poorly soluble in the reaction medium.
-
Solution: A moderately strong base is often optimal.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The physical form of the base is also important; ensure it is finely powdered to maximize surface area.[2]
-
-
-
Solvent System: The solvent plays a key role in dissolving the reactants and facilitating the interaction between the organic and inorganic components of the reaction.
-
Problem: Poor solubility of reactants or the base can lead to a sluggish or incomplete reaction.
-
Solution: A mixed solvent system is often beneficial.
-
Recommended Solvents: A combination of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O) is common, as water can help dissolve the inorganic base and facilitate the transmetalation step.[2] If solubility remains an issue, consider alternative solvents like DMF, though be mindful of potential side reactions at high temperatures.[3]
-
-
-
Reaction Temperature and Time: These parameters are critical for driving the reaction to completion, especially with challenging substrates.
-
Problem: The reaction may not have reached a high enough temperature or been allowed to run for a sufficient duration.
-
Solution: Increase the reaction temperature and monitor the reaction over a longer period.
-
Recommendation: Suzuki couplings are often run at elevated temperatures (80-110 °C).[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
-
-
Reagent Quality and Inert Atmosphere: The success of the reaction is highly dependent on the quality of the reagents and the exclusion of oxygen.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I minimize it?
A1: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[5] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvents and using an inert atmosphere. Using a Pd(0) precatalyst or ensuring complete reduction of a Pd(II) precatalyst before the main reaction can also help.
Q2: My this compound starting material is being consumed, but I am not seeing the desired product. What could be happening?
A2: If the starting material is consumed without the formation of the desired product, several side reactions could be occurring. One common issue is protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom.[4] This can be exacerbated by excessive water or high temperatures. Consider using a more stable boronic ester (e.g., a pinacol ester) or carefully controlling the amount of water in the reaction. Another possibility is dehalogenation of the aryl iodide.[4]
Q3: Can I use a different halide, such as 1-Bromo-2,3-dimethylbenzene, for this coupling?
A3: Yes, but you may need to adjust the reaction conditions. Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step.[7] If you switch to an aryl bromide, you may need to use a more active catalyst system (e.g., a more electron-rich ligand), a stronger base, or a higher reaction temperature to achieve a comparable yield.
Q4: How critical is the purity of the boronic acid?
A4: The purity of the boronic acid is very important. Impurities can interfere with the catalyst and lead to lower yields. Boronic acids can also be prone to forming anhydrides (boroxines) upon storage, which can affect their reactivity. It is recommended to use freshly purchased or purified boronic acid.
Q5: Is it necessary to use a glovebox for setting up the reaction?
A5: While a glovebox provides the best inert atmosphere, it is not always necessary. You can achieve a sufficiently inert atmosphere by using Schlenk line techniques to degas the solvent and reaction vessel and then maintaining a positive pressure of an inert gas.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions with sterically hindered substrates.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 60 |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ | THF | 60 | 18 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF | 60 | 52 |
| Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ | THF | 60 | 85 |
Data adapted from a study on a sterically hindered system and may require optimization for this compound.
Table 2: Effect of Base on Yield with a Pd₂(dba)₃/SPhos Catalyst System
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | THF | 60 | 85 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | THF | 60 | 71 |
| Pd₂(dba)₃ | SPhos | NaOH | THF | 60 | 50 |
Data adapted from a study on a sterically hindered system and may require optimization for this compound.
Experimental Protocols
Optimized Protocol for Suzuki Coupling of a Sterically Hindered Aryl Iodide
This protocol provides a general methodology for the Suzuki coupling of a sterically hindered aryl iodide, such as this compound, with an arylboronic acid. This should be considered a starting point, and optimization may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precatalyst and the ligand.
-
Solvent Addition: Add the degassed organic solvent and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic workflow for troubleshooting low yields.
Caption: Logical relationships between reaction parameters and catalytic steps.
References
Technical Support Center: Troubleshooting Heck Coupling Reactions with 1-Iodo-2,3-dimethylbenzene
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Heck coupling of the sterically hindered substrate, 1-iodo-2,3-dimethylbenzene. Below you will find a series of frequently asked questions (FAQs) and troubleshooting steps to address common side reactions and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Heck coupling reaction with this compound is sluggish or shows no conversion. What are the likely causes?
A1: The primary challenge with this compound is the steric hindrance posed by the two ortho-methyl groups. This bulkiness can significantly slow down the initial oxidative addition step of the palladium catalyst to the aryl iodide, which is often the rate-determining step in the catalytic cycle. Consequently, higher reaction temperatures, longer reaction times, and carefully selected catalyst systems are often required. Catalyst deactivation, where the palladium(0) species precipitates as palladium black, can also be a significant issue, particularly at the elevated temperatures needed to drive the reaction.
Q2: I am observing significant amounts of 2,3-dimethylbenzene as a byproduct. What is this side reaction and how can I minimize it?
A2: The formation of 2,3-dimethylbenzene is a result of a deiodination (or reduction) side reaction. This occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a reaction that replaces the iodine atom with a hydrogen atom. This is often facilitated by the presence of hydride sources in the reaction mixture, which can originate from the solvent (e.g., alcohols, DMF) or the base, especially at high temperatures. To minimize this, ensure you are using a high-purity, anhydrous solvent and consider using a non-coordinating, sterically hindered base.
Q3: My product mixture contains a significant amount of 2,3,2',3'-tetramethylbiphenyl. How is this formed and what can be done to prevent it?
A3: The presence of 2,3,2',3'-tetramethylbiphenyl indicates that a homocoupling side reaction of this compound is occurring. This can happen through a couple of pathways, including the reaction of two arylpalladium(II) iodide molecules or the reaction of an arylpalladium(II) iodide with another molecule of this compound. This side reaction is often competitive with the desired Heck coupling, especially when the concentration of the aryl iodide is high and the rate of the subsequent steps in the Heck cycle (migratory insertion) is slow due to steric hindrance. Using a higher ratio of the alkene to the aryl iodide can sometimes help to favor the desired cross-coupling reaction. Additionally, the choice of ligand can influence the relative rates of homocoupling versus cross-coupling.
Q4: The double bond in my Heck product appears to have migrated. Why does this happen and how can I control the regioselectivity?
A4: Double bond isomerization is a common side reaction in Heck couplings. After the initial migratory insertion and subsequent β-hydride elimination, a hydridopalladium complex (H-Pd-X) is formed. This species can re-insert across the double bond of the product, and subsequent β-hydride elimination from a different position can lead to an isomerized alkene. This is particularly prevalent with alkenes that are not electronically biased (e.g., simple aliphatic alkenes). To suppress isomerization, you can try using a base that effectively scavenges the H-Pd-X species, such as a tertiary amine or a carbonate. The addition of certain ligands can also influence the lifetime of the H-Pd-X species and thus reduce the extent of isomerization.
Troubleshooting Guide
Should you encounter issues during your Heck coupling with this compound, consult the following table for potential side reactions and recommended troubleshooting strategies.
| Observed Issue | Potential Side Reaction | Troubleshooting Strategies |
| Low or No Product Formation | Slow Oxidative Addition / Catalyst Deactivation | - Increase reaction temperature incrementally (e.g., 100-140 °C).- Use a higher boiling point solvent (e.g., DMF, DMAc, NMP).- Employ a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3, XPhos) or N-heterocyclic carbene (NHC) ligands.- Increase catalyst loading (e.g., from 1 mol% to 5 mol%).- Ensure inert atmosphere (N2 or Ar) to prevent oxidation of the Pd(0) catalyst. |
| Formation of 2,3-Dimethylbenzene | Deiodination (Reduction) of Aryl Iodide | - Use high-purity, anhydrous solvents.- Consider using a non-coordinating, sterically hindered base (e.g., a proton sponge).- Avoid solvents that can act as hydride donors at high temperatures (e.g., isopropanol). |
| Formation of 2,3,2',3'-Tetramethylbiphenyl | Homocoupling of Aryl Iodide | - Increase the molar ratio of the alkene to the aryl iodide (e.g., 1.5:1 or 2:1).- Use a ligand that promotes reductive elimination from the arylpalladium-alkene intermediate over aryl-aryl coupling.- Lower the concentration of the aryl iodide in the reaction mixture. |
| Formation of Isomerized Alkene Product | Double Bond Isomerization | - Use a stoichiometric amount of a strong, non-coordinating base to efficiently trap the H-Pd-X species.- Add a silver or thallium salt to facilitate the reductive elimination of HX.[1]- The choice of ligand can influence the rate of re-addition of the H-Pd-X species. |
Experimental Protocol Example
The following is a general starting protocol for the Heck coupling of this compound with n-butyl acrylate. This should be optimized for your specific needs.
Materials:
-
This compound (1.0 mmol)
-
n-Butyl acrylate (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)3) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs2CO3) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)2, P(t-Bu)3, and Cs2CO3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, this compound, and n-butyl acrylate via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Troubleshooting Workflow
If your initial experiment is unsuccessful, follow this logical workflow to diagnose and solve the issue.
References
Technical Support Center: Purification of Cross-Coupling Products of 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of cross-coupling reactions involving 1-Iodo-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude reaction mixture after a Suzuki-Miyaura coupling with this compound?
A1: In a typical Suzuki-Miyaura reaction, you can expect several types of impurities alongside your desired biaryl product. These include unreacted starting materials (this compound and the boronic acid), homocoupling byproducts from the boronic acid, and protodeboronation products where the boronic acid is converted back to an arene.[1][2] The presence of oxygen can increase the formation of homocoupling byproducts.[1][2] Additionally, residual palladium catalyst and inorganic salts from the base used in the reaction will be present.
Q2: How can I effectively remove unreacted boronic acid and its homocoupling byproduct?
A2: Boronic acids and their corresponding boroxines are relatively polar. An aqueous basic wash (e.g., with 1M NaOH or K₂CO₃ solution) during the initial workup can help remove a significant portion of the unreacted boronic acid by converting it to the more water-soluble boronate salt. The homocoupling product is typically non-polar and will require chromatographic separation.[1] Column chromatography on silica gel is the most effective method for separating the desired product from the non-polar homocoupling byproduct.[2][3]
Q3: My product appears to be decomposing on the silica gel column. What are my options?
A3: If your compound is sensitive to the acidic nature of standard silica gel, you have a few alternatives. You can try deactivating the silica gel by treating it with a base, such as triethylamine, mixed into the eluent system.[4] Alternatively, you can use a different stationary phase like alumina (which can be acidic, neutral, or basic) or Florisil.[4] It is crucial to first test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation occurs.[4]
Q4: I am having trouble separating my product from a closely-eluting impurity on TLC. How can I improve the separation during column chromatography?
A4: For compounds with very close Rf values, achieving good separation requires optimizing your column chromatography technique. Use a less polar solvent system to start, which will result in lower Rf values (ideally around 0.2-0.3 for your target compound) and better resolution.[5] Employing a long column with a smaller diameter can also improve separation.[6] Another powerful technique is to use a shallow solvent gradient, where you start with a very non-polar eluent and gradually increase the polarity during the elution.[4] This can help resolve closely-eluting spots effectively.
Q5: How do I remove the residual palladium catalyst from my final product?
A5: Residual palladium can often be removed by filtration or chromatography. After the initial workup, you can sometimes filter the organic solution through a plug of Celite or silica to adsorb some of the catalyst. For more stubborn cases, specific scavengers can be used, or a final purification step like recrystallization will typically leave the metal impurities behind in the mother liquor. Standard column chromatography is also generally effective at removing palladium residues from the final product.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the purification of cross-coupling products derived from this compound.
| Problem | Possible Cause | Recommended Solution |
| Low isolated yield after column chromatography | 1. Product is unstable on silica gel. 2. Incomplete elution from the column. 3. Poor separation from byproducts leading to mixed fractions being discarded. | 1. Test compound stability on a TLC plate.[4] If unstable, use a deactivated stationary phase like neutral alumina or base-washed silica. 2. After the main product has eluted, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining material. 3. Optimize the solvent system using TLC to achieve better separation (ΔRf > 0.2). Consider using a gradient elution.[4] |
| All fractions from the column are mixed | 1. The column was packed improperly, leading to channeling. 2. The initial sample band was too wide. 3. The crude mixture was overloaded on the column. | 1. Ensure the stationary phase is packed uniformly without air bubbles.[5] 2. Dissolve the crude sample in a minimal amount of solvent and apply it carefully to the column in a narrow band.[6] 3. As a rule of thumb, use a adsorbent-to-sample weight ratio of 20-50:1.[5] For difficult separations, a higher ratio is needed. |
| Product crystallizes on the column during purification | The eluent is not polar enough to keep the product dissolved at the concentration within the band. | Switch to a slightly more polar solvent system that maintains good separation while ensuring the product remains soluble. You may need to pre-dissolve the crude material in a stronger, minimal-volume solvent before loading. |
| TLC of crude mixture shows a spot at the baseline | Highly polar impurities, such as boronic acids, boroxines, or inorganic salts. | These are typically removed during the aqueous workup. Ensure you perform thorough washes with water and brine before attempting chromatography.[3] |
| A new, non-polar spot appears after workup | Homocoupling of the boronic acid coupling partner, a common side reaction in Suzuki couplings.[1][2] | This byproduct must be separated by column chromatography. Optimizing the eluent system is key to resolving it from your desired product. |
Experimental Protocols
Protocol 1: General Workup Procedure
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash sequentially with:
-
Water (to remove bulk inorganic salts).
-
1M aqueous NaOH or K₂CO₃ solution (to remove unreacted boronic acid).
-
Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.
-
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The ideal system should give the desired product an Rf value of approximately 0.25-0.35 for good separation.[5]
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped.[5] Allow the silica to settle, and add a thin layer of sand on top to prevent disturbance.
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[4]
-
Elution: Fill the column with the eluent and apply gentle pressure (if using flash chromatography). Begin collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Typical TLC Elution Profile for Suzuki Coupling Products
The following table provides a hypothetical example of the relative elution order for components in a crude reaction mixture on a silica gel TLC plate. The exact Rf values will depend on the specific product and the chosen solvent system.
| Compound Type | Example Structure/Class | Polarity | Typical Rf Value (Hexanes/EtOAc System) |
| Homocoupling Byproduct | Biphenyl (from Phenylboronic acid) | Low | High (e.g., 0.8) |
| Desired Product | 2,3-Dimethyl-X'-substituted-biphenyl | Medium | Medium (e.g., 0.4) |
| Starting Aryl Iodide | This compound | Medium-Low | Close to product (e.g., 0.5) |
| Unreacted Boronic Acid | Arylboronic Acid | High | Low (e.g., 0.1 or baseline) |
Visualizations
Caption: General experimental workflow for the purification of cross-coupling products.
Caption: Troubleshooting decision tree for column chromatography purification.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Sonogashira Reactions with Sterically Hindered 1-Iodo-2,3-dimethylbenzene
Welcome to the Technical Support Center for optimizing Sonogashira reactions with the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to overcome common challenges encountered during the synthesis of disubstituted alkynes using this sterically demanding aryl iodide.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound giving low to no yield?
A1: The primary challenge with this compound is the steric hindrance caused by the two methyl groups ortho to the iodine atom. This steric bulk significantly impedes the oxidative addition of the aryl iodide to the palladium(0) catalyst, which is often the rate-limiting step in the Sonogashira catalytic cycle. This difficulty in the initial activation of the C-I bond leads to slow reaction rates and low conversion.
Q2: What are the most common side reactions to expect?
A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly problematic when the desired cross-coupling reaction is slow due to steric hindrance, allowing the copper-catalyzed homocoupling to become a competing pathway. Another potential side reaction is the dehalogenation of the starting material, this compound.
Q3: How can I minimize the formation of the alkyne homocoupling (Glaser) product?
A3: To minimize Glaser coupling, you can:
-
Employ a copper-free Sonogashira protocol. This is the most direct way to prevent this side reaction.[1][2]
-
Reduce the amount of copper(I) co-catalyst. If a copper co-catalyst is used, minimizing its concentration can disfavor the homocoupling pathway.
-
Use a more efficient catalyst system. By increasing the rate of the desired cross-coupling reaction, the competing homocoupling becomes less significant.
Q4: What type of palladium catalyst and ligand is most effective for this hindered substrate?
A4: For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily undergo oxidative addition with the hindered aryl iodide. Examples of such ligands include tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos). Using air-stable palladium pre-catalysts can also lead to more consistent results.
Q5: Is it necessary to use anhydrous and anaerobic conditions?
A5: Yes, for optimal results and reproducibility, it is highly recommended to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can also contribute to the degradation of the palladium catalyst and phosphine ligands. While some modern protocols have been developed for aerobic conditions, starting with strict anhydrous and anaerobic conditions is the best practice for challenging substrates.
Troubleshooting Guide
This guide addresses common issues encountered when performing Sonogashira reactions with this compound.
Problem 1: Low or No Conversion of this compound
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more robust, air-stable palladium pre-catalyst. - Ensure the phosphine ligand has not been oxidized. |
| Insufficiently Reactive Catalyst System | - Switch to a bulkier and more electron-rich phosphine ligand (e.g., P(t-Bu)₃, SPhos, XPhos). - Increase the catalyst and/or ligand loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition. |
| Ineffective Base | - Switch to a stronger or more suitable base. For hindered substrates, organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) can be more effective than triethylamine (TEA). Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be beneficial, particularly in copper-free protocols. |
| Poor Solvent Choice | - Use a solvent that can facilitate the reaction at higher temperatures and effectively dissolve all reactants, such as toluene, dioxane, or DMF. Ensure the solvent is anhydrous and degassed. |
Problem 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)
| Possible Cause | Troubleshooting Steps |
| Slow Cross-Coupling Reaction | - Address the low conversion of the aryl iodide using the steps outlined in "Problem 1" to accelerate the desired reaction pathway. |
| High Copper(I) Catalyst Concentration | - Reduce the loading of the copper(I) co-catalyst (e.g., from 5 mol% to 1-2 mol%). |
| Presence of Oxygen | - Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents. |
| Inherent Tendency of the Alkyne to Homocouple | - Switch to a copper-free Sonogashira protocol. This is the most effective method to eliminate Glaser coupling.[1][2] |
Experimental Protocols
While specific literature examples for the Sonogashira reaction of this compound are limited, the following protocols for sterically hindered aryl halides can be adapted and optimized.
Protocol 1: Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Iodide
This protocol is a starting point and may require optimization for this compound.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Bulky phosphine ligand (e.g., P(t-Bu)₃, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Classic Sonogashira Coupling with a Copper(I) Co-catalyst
This protocol can be attempted, but be mindful of the potential for Glaser coupling.
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Toluene)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with the inert gas.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Data Presentation
The following tables summarize general conditions and expected outcomes for the Sonogashira coupling of sterically hindered aryl halides. These should be used as a guide for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Systems for Sterically Hindered Aryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80-110 | Moderate to High | A robust system for many hindered substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | Moderate to High | Buchwald-Hartwig type ligand, often very effective. |
| Pd(PPh₃)₂Cl₂ | None | Et₃N/DIPEA | THF | 50-80 | Low to Moderate | "Classic" conditions, may require forcing for hindered substrates. |
| Pd(PPh₃)₄ | None | Et₃N | Toluene | 80-100 | Low to Moderate | Prone to catalyst decomposition at higher temperatures. |
Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Systems
| System | Key Advantages | Key Disadvantages | Recommended for this compound? |
| Copper-Catalyzed | - Can sometimes proceed under milder conditions. | - Prone to alkyne homocoupling (Glaser coupling). - Residual copper can be difficult to remove from the product. | Use with caution; copper-free is often preferred for hindered substrates where cross-coupling is slow. |
| Copper-Free | - Eliminates the formation of Glaser byproducts.[1][2] - Simplifies product purification. | - May require higher temperatures or more specialized ligands. | Highly Recommended as a starting point to avoid competing homocoupling. |
Visualizations
The following diagrams illustrate key concepts in troubleshooting and optimizing the Sonogashira reaction.
References
Technical Support Center: Buchwald-Hartwig Amination of 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the Buchwald-Hartwig amination of the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of this compound challenging?
A1: The primary challenge arises from the steric hindrance imposed by the two methyl groups ortho to the iodine atom. This steric bulk can impede several key steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium catalyst into the carbon-iodine bond can be slowed down by the adjacent methyl groups.
-
Ligand Coordination: The bulky environment around the palladium center can affect the coordination of the phosphine ligand and the amine.
-
Reductive Elimination: The final step, where the C-N bond is formed and the product is released, can also be sterically hindered.
Q2: What are the most common side reactions observed in this amination?
A2: The most prevalent side reaction is hydrodehalogenation , where the iodo group is replaced by a hydrogen atom, yielding 2,3-dimethylbenzene. This can occur when the reductive elimination step is slow, allowing for competing pathways like beta-hydride elimination from the amido-palladium intermediate. Another potential side reaction is the formation of biaryl products through homocoupling of the aryl iodide.
Q3: How do I choose the right ligand for this sterically hindered substrate?
A3: For sterically demanding substrates like this compound, bulky, electron-rich monodentate phosphine ligands are generally the most effective. These ligands promote the formation of a monoligated, highly reactive palladium species that can more readily undergo oxidative addition and reductive elimination. Bidentate ligands can sometimes be less effective in these cases as they may not be able to accommodate the steric bulk of the substrate.
Q4: What is the best choice of base for this reaction?
A4: The choice of base is critical. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine or the palladium-amine complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, the solubility of the base in the reaction solvent is a key factor to consider, as poor solubility can lead to low reaction rates. In some cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly at higher temperatures, and may offer better functional group tolerance.
Q5: Which solvent is most suitable for this reaction?
A5: Aprotic, non-polar, or weakly polar solvents are generally preferred for Buchwald-Hartwig aminations. Toluene and dioxane are the most commonly used solvents. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Ineffective catalyst system for the sterically hindered substrate. | 1a. Screen a panel of bulky, electron-rich monodentate phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). 1b. Consider using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) for more reliable activation. |
| 2. Inappropriate base or poor base solubility. | 2a. Switch to a stronger, non-nucleophilic base like LHMDS or KHMDS. 2b. If using an inorganic base like Cs₂CO₃ or K₃PO₄, ensure vigorous stirring to maximize its interaction with the reaction mixture. Consider using a solvent where the base has better solubility. | |
| 3. Insufficient reaction temperature. | 3. Increase the reaction temperature in increments of 10-20 °C. Sterically hindered substrates often require higher thermal energy to overcome activation barriers. | |
| 4. Catalyst deactivation. | 4. Ensure all reagents and solvents are strictly anhydrous and degassed. Impurities like water and oxygen can poison the palladium catalyst. | |
| Significant hydrodehalogenation byproduct | 1. Reductive elimination is slow compared to competing side reactions. | 1a. The choice of ligand is critical. A more sterically demanding and electron-donating ligand can accelerate reductive elimination. 1b. Lowering the reaction temperature slightly might disfavor the side reaction more than the desired amination. |
| 2. Presence of a hydrogen source. | 2. Ensure the amine and solvent are free of impurities that could act as a hydrogen source. | |
| Formation of biaryl homocoupling product | 1. The reaction conditions favor the coupling of two aryl iodide molecules. | 1. This is less common but can occur. Adjusting the palladium source and ligand-to-metal ratio can sometimes suppress this side reaction. |
Data Presentation
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos, RuPhos, or BrettPhos | 1.2 - 1.5 equivalents relative to Pd |
| Base | NaOtBu or LHMDS | 1.5 - 2.0 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Optimization may be required |
| Amine | 1.1 - 1.5 equivalents | |
| Concentration | 0.1 - 0.5 M |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and requires optimization for specific amines and reaction scales.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Technical Support Center: Cross-Coupling Reactions Involving 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene in cross-coupling reactions. Our focus is to help you minimize the formation of the undesired homo-coupling byproduct, 3,3',4,4'-tetramethyl-1,1'-biphenyl, and maximize the yield of your desired cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling and why is it a problem with this compound?
A1: Homo-coupling is a side reaction in which two molecules of the same starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of 3,3',4,4'-tetramethyl-1,1'-biphenyl. This side reaction is undesirable as it consumes the starting material, reduces the yield of the desired cross-coupled product, and can complicate the purification process due to similarities in physical properties with the target molecule. The steric hindrance from the two adjacent methyl groups in this compound can, under certain conditions, favor this undesired pathway.
Q2: What are the main causes of homo-coupling in palladium-catalyzed cross-coupling reactions?
A2: The primary drivers for homo-coupling are often related to the reaction conditions and the state of the palladium catalyst. Key factors include:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative dimerization of organometallic intermediates. It can also lead to the formation of palladium(II) species, which are known to facilitate homo-coupling.[1]
-
Use of Palladium(II) Precatalysts: When using a Pd(II) source like Palladium(II) acetate, a portion of the organoboron reagent (in Suzuki-Miyaura coupling) can be consumed to reduce Pd(II) to the catalytically active Pd(0), leading to the formation of the homo-coupled product.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of side reactions, including homo-coupling.
-
Base and Solvent Choice: The nature of the base and solvent can influence the relative rates of the desired cross-coupling and the undesired homo-coupling pathways.
Q3: How can I minimize homo-coupling when working with the sterically hindered this compound?
A3: Minimizing homo-coupling with this substrate requires careful optimization of the reaction conditions. Key strategies include:
-
Rigorous Exclusion of Oxygen: Employing robust techniques to ensure an inert atmosphere is crucial. This includes thorough degassing of solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
-
Catalyst and Ligand Selection: For sterically hindered aryl iodides, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands can promote the desired reductive elimination step to form the cross-coupled product over the pathways leading to homo-coupling. Consider using palladacycle precatalysts with ligands such as XPhos, SPhos, or RuPhos.
-
Appropriate Base and Solvent System: Strong, non-coordinating bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for sterically demanding couplings. Anhydrous aprotic solvents such as 1,4-dioxane, toluene, or DMF are generally preferred.
-
Stoichiometry Control: Using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid coupling partner can help to favor the cross-coupling reaction.[2]
Troubleshooting Guide
Below is a troubleshooting guide to address common issues related to homo-coupling with this compound.
Problem 1: High levels of 3,3',4,4'-tetramethyl-1,1'-biphenyl detected.
| Possible Cause | Recommended Solution |
| Oxygen in the reaction mixture. | Improve degassing procedures. Use freeze-pump-thaw cycles for solvents. Ensure a continuous positive pressure of high-purity inert gas. |
| Suboptimal catalyst/ligand system. | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands). Consider using a palladacycle precatalyst. |
| Inappropriate base. | Switch to a stronger, non-coordinating base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous if using an anhydrous solvent system. |
| Pd(II) precatalyst promoting homo-coupling. | Consider using a Pd(0) source like Pd(PPh₃)₄, or a precatalyst that is efficiently reduced to Pd(0). Alternatively, the addition of a mild reducing agent can sometimes suppress homo-coupling. |
Problem 2: Low or no conversion to the desired cross-coupled product.
| Possible Cause | Recommended Solution |
| Catalyst inactivity. | Use a fresh, high-quality catalyst. Consider using a more active precatalyst system designed for sterically hindered substrates. |
| Insufficiently strong or soluble base. | As with minimizing homo-coupling, a stronger base like K₃PO₄ or Cs₂CO₃ can also improve the rate of the desired reaction. |
| Low reaction temperature. | Gradually increase the reaction temperature. For thermally stable systems, temperatures around 80-110 °C are common for Suzuki couplings. |
| Poor quality of boronic acid reagent. | Use fresh, high-purity boronic acid or its corresponding boronate ester. Boronic acids can dehydrate to form unreactive anhydrides upon storage. |
Data Presentation: Impact of Reaction Parameters on Homo-Coupling
The following table summarizes the expected qualitative impact of various reaction parameters on the ratio of cross-coupling to homo-coupling product when using this compound. This data is illustrative and based on general principles for sterically hindered aryl halides, as specific quantitative data for this substrate is limited in the literature.
| Parameter | Condition A | Expected Outcome (Cross-Coupling/Homo-coupling Ratio) | Condition B | Expected Outcome (Cross-Coupling/Homo-coupling Ratio) |
| Catalyst/Ligand | Pd(PPh₃)₄ | Moderate | XPhos Pd G3 | High |
| Base | Na₂CO₃ (aq) | Low to Moderate | K₃PO₄ (anhydrous) | High |
| Solvent | Toluene/H₂O | Moderate | 1,4-Dioxane (anhydrous) | High |
| Atmosphere | Nitrogen purge | Moderate | Freeze-pump-thaw degassing + Argon atmosphere | High |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize homo-coupling and maximize the yield of the cross-coupled product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous, degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert gas supply (Argon or high-purity Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous potassium phosphate.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add the XPhos Pd G3 catalyst and the degassed, anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the this compound is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for addressing high homo-coupling.
Caption: Catalytic cycle for Suzuki-Miyaura coupling and the competing homo-coupling pathway.
References
Technical Support Center: Optimizing Coupling Reactions of 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rates and yields of cross-coupling reactions involving the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The two methyl groups adjacent to the iodine atom on the benzene ring create a crowded environment around the reaction site. This steric bulk can impede the approach of the palladium catalyst to the C-I bond, slowing down the crucial oxidative addition step in the catalytic cycle.[1] Inefficient reductive elimination can also be a factor, particularly in Suzuki-Miyaura couplings.[1]
Q2: Which types of cross-coupling reactions are suitable for this compound?
A2: Several palladium-catalyzed cross-coupling reactions can be successfully employed, provided the conditions are optimized. These include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters.[2][3]
-
Buchwald-Hartwig Amination: For forming C-N bonds with amines.[4][5][6]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[7][8][9]
-
Carbonylative Couplings: For introducing a carbonyl group.[12]
Q3: What is the general reactivity trend for aryl halides in these reactions?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf >> Cl.[13] This makes this compound a good starting substrate despite its steric hindrance.
Q4: Can microwave irradiation improve reaction rates?
A4: Yes, microwave-assisted heating can significantly accelerate reaction times for various cross-coupling reactions, including those with sterically hindered substrates.[14][15] It allows for rapid and uniform heating, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[15][16]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Use a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or cataCXium® A).[2][17] | Bulky ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which facilitates oxidative addition to the sterically hindered C-I bond.[18] |
| Inefficient Reductive Elimination | For di-ortho-substituted aryl iodides, using a bulkier ligand can sometimes be beneficial.[1] Consider ligands like AntPhos for sterically demanding couplings.[2] | The steric bulk of the ligand can influence the geometry of the palladium complex, favoring reductive elimination to release the product.[2] |
| Inappropriate Base | Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[19] Ensure the base is finely powdered and anhydrous. | The choice of base is critical for the transmetalation step and can significantly impact the reaction rate and yield.[13][19] |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like toluene, dioxane, or xylene.[2][13] Microwave heating can also be effective.[15] | Higher temperatures provide the necessary activation energy to overcome the steric barrier for oxidative addition and other steps in the catalytic cycle. |
| Catalyst Deactivation | Use a pre-catalyst or ensure anaerobic conditions to prevent oxidation of the Pd(0) catalyst. | Maintaining the active catalytic species is crucial for reaction efficiency. |
Issue 2: Poor Yields in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Employ bulky, electron-rich phosphine ligands (e.g., Josiphos, Xantphos, or Buchwald ligands).[5] | These ligands stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination with hindered substrates. |
| Weak Base | Use a strong base like NaOt-Bu, LHMDS, or K₃PO₄.[5] | A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[5][6] |
| Incompatible Amine | For less reactive (electron-poor or sterically hindered) amines, a more active catalyst system (e.g., a more electron-rich ligand) or higher reaction temperatures may be necessary.[13] | The nucleophilicity of the amine partner affects its rate of reaction. |
| Solvent Choice | Toluene and dioxane are commonly used solvents.[5][6] Anhydrous conditions are important. | The solvent must be able to dissolve the reactants and not interfere with the catalytic cycle. |
Issue 3: Sonogashira Coupling Fails to Proceed
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst System Inefficiency | A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[8][13] Ensure both are of good quality. Copper-free conditions with specific ligands can also be effective.[7][20] | The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] |
| Base and Solvent Choice | An amine base such as triethylamine or diisopropylethylamine is typically used, often serving as both the base and part of the solvent system.[13] Ensure the solvent is dry. | The amine base is crucial for deprotonating the terminal alkyne. |
| Decomposition of Terminal Alkyne | Use fresh, high-purity alkynes. Homocoupling of the alkyne (Glaser coupling) can be a side reaction. | The stability of the alkyne under the reaction conditions is important for achieving high yields of the cross-coupled product. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Reagent Addition: Add the base (e.g., K₃PO₄, 2.0-3.0 mmol) and the anhydrous solvent (e.g., toluene or dioxane, 5-10 mL).[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.1-1.2 mmol), and the solvent (e.g., toluene, dioxane).[1]
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).[1] Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Organometallic cross-coupling reactions [cem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 20. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 1-Iodo-2,3-dimethylbenzene
Welcome to the technical support center for catalyst selection and troubleshooting for cross-coupling reactions involving the sterically hindered substrate, 1-Iodo-2,3-dimethylbenzene. This guide is tailored for researchers, scientists, and drug development professionals to provide practical solutions and starting points for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenge arises from steric hindrance. The two methyl groups positioned ortho to the iodine atom create significant steric bulk around the reaction site. This can impede key steps in the catalytic cycle, particularly the oxidative addition of the aryl iodide to the palladium(0) catalyst and the subsequent reductive elimination to form the product.[1] Overcoming this requires careful selection of a catalyst system, specifically the ligand, to accommodate the sterically demanding substrate.
Q2: What is the general reactivity of this compound compared to other aryl halides?
A2: The carbon-iodine (C-I) bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling, following the general trend of I > Br > OTf > Cl. This high reactivity allows for selective coupling at the iodine position, even in the presence of other less reactive halides. However, the steric hindrance from the ortho-methyl groups can make it less reactive than unhindered aryl iodides like iodobenzene.
Q3: What type of palladium catalyst and ligand should I choose as a starting point for this substrate?
A3: For sterically hindered substrates like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective. The most successful approaches utilize palladium precatalysts combined with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1]
-
Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent starting points. Their bulk and electron-donating properties facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome the steric barrier of the substrate.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are also highly effective for coupling hindered substrates due to their strong σ-donating properties, which promote high catalytic activity.
Using pre-ligated palladium precatalysts (e.g., G3 or G4 precatalysts) can offer more consistent and reliable results compared to generating the active catalyst in-situ from a palladium source like Pd(OAc)₂.[1]
Q4: How do I choose the right base and solvent?
A4: The choice of base and solvent is critical and often needs to be optimized for each specific reaction.
-
Base: The base activates the coupling partner (e.g., the boronic acid in a Suzuki coupling) and facilitates the catalytic cycle. For sterically hindered substrates, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.
-
Solvent: Aprotic polar solvents are generally used. Toluene, dioxane, and DMF are common choices. The solvent must be able to solubilize all reaction components and should be anhydrous and thoroughly degassed to prevent catalyst deactivation.[3]
Troubleshooting Guides
This section provides targeted advice for common cross-coupling reactions with this compound.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
Suzuki-Miyaura Coupling
Problem: Low yield of the desired biaryl product.
-
Possible Cause 1: Inefficient Oxidative Addition/Reductive Elimination.
-
Solution: Switch to a bulkier, more electron-rich ligand. Standard ligands like PPh₃ are often insufficient. Try Buchwald ligands such as SPhos or XPhos. These ligands promote both the initial oxidative addition and the final reductive elimination step, which can be slowed by steric hindrance.[2]
-
-
Possible Cause 2: Poor Transmetalation.
-
Solution: Optimize the base and solvent system. Transmetalation requires activation of the boronic acid by the base. If using a carbonate or phosphate base, the presence of a small amount of water can sometimes be beneficial. For very hindered systems, stronger bases like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or toluene are often more effective.
-
-
Possible Cause 3: Protodeboronation of the Boronic Acid.
-
Solution: This side reaction consumes the boronic acid. Ensure you are using a fresh, high-purity boronic acid. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue. Also, avoid excessively high temperatures or prolonged reaction times if possible.
-
Heck Coupling
Problem: The reaction is sluggish and gives low conversion.
-
Possible Cause 1: Slow Oxidative Addition.
-
Solution: The electron-donating methyl groups on this compound can slow the oxidative addition step. Increase the reaction temperature and consider using a more active catalyst system. A combination of Pd(OAc)₂ with a bulky phosphine ligand or an NHC ligand can be effective.
-
-
Possible Cause 2: Catalyst Deactivation.
-
Solution: At the higher temperatures often required for Heck reactions, palladium black precipitation (catalyst decomposition) is common.[1] Ensure a strict inert atmosphere is maintained. Using a higher catalyst loading or adding a ligand stabilizer might be necessary. The choice of base is also important; organic bases like triethylamine (NEt₃) or inorganic bases like K₂CO₃ are commonly used.[4]
-
Sonogashira Coupling
Problem: Significant formation of homocoupled alkyne (Glaser coupling) byproduct.
-
Possible Cause 1: Copper(I) Co-catalyst.
-
Solution: The copper(I) co-catalyst, while accelerating the desired reaction, is also responsible for promoting the oxidative homocoupling of the terminal alkyne.[5] The most effective solution is to switch to a copper-free Sonogashira protocol. These protocols typically rely on a highly active palladium/ligand system and a suitable base (like an amine base or TBAF) to proceed efficiently without the need for copper.[6]
-
-
Possible Cause 2: Slow Cross-Coupling Rate.
-
Solution: If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling reaction can become dominant.[5] To accelerate the cross-coupling, use a more active catalyst system (e.g., a palladium precatalyst with a bulky, electron-rich ligand) and optimize the temperature.
-
Buchwald-Hartwig Amination
Problem: No C-N bond formation is observed.
-
Possible Cause 1: Unreactive Catalyst System.
-
Solution: The amination of sterically hindered aryl iodides requires a highly active catalyst. Use a combination of a palladium source (e.g., Pd₂(dba)₃ or a precatalyst) with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, tBuBrettPhos).[7] Bidentate ligands like BINAP or DPPF have also been shown to be effective for aryl iodides.[8]
-
-
Possible Cause 2: Inappropriate Base.
-
Solution: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be used.[7]
-
-
Possible Cause 3: Catalyst Inhibition by Iodide.
-
Solution: The iodide anion generated during the reaction can sometimes form stable, unreactive palladium iodide dimer complexes, inhibiting the catalyst. Using ligands that prevent the formation of these dimers, such as certain bidentate or bulky monodentate phosphines, can help mitigate this issue.[1]
-
Data Presentation: Starting Conditions for Optimization
The following tables provide representative starting conditions for cross-coupling reactions with sterically hindered aryl iodides. These should be considered as starting points, and optimization will likely be necessary for this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pre-ligated precatalysts (e.g., XPhos Pd G3) are also excellent. |
| Ligand | SPhos or XPhos (1.2-2.4 eq. relative to Pd) | Crucial for sterically hindered substrates.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.) | Stronger bases may be required for challenging couplings. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. A small amount of water can be beneficial. |
| Temperature | 80 - 110 °C | Monitor for decomposition at higher temperatures. |
| Reactant Ratio | Aryl Iodide: 1.0 eq.; Boronic Acid: 1.2 - 1.5 eq. | An excess of the boronic acid helps drive the reaction. |
| Expected Yield | 60 - 95% | Highly dependent on the specific boronic acid and optimized conditions. |
Table 2: Representative Conditions for Sonogashira Coupling (Copper-Free)
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Palladium Source | PdCl₂(PPh₃)₂ (2-3 mol%) or Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ is also a common choice. |
| Ligand | PPh₃ or other phosphine ligands (if not using a pre-ligated source) | Ligand choice is critical for efficiency. |
| Base | Amine base (e.g., NEt₃, DBU) or TBAF (3.0 eq.) | TBAF can act as both a base and a phase-transfer catalyst.[6] |
| Solvent | Toluene, DMF, or NMP | Must be anhydrous and degassed. |
| Temperature | Room Temperature - 100 °C | Sterically hindered substrates may require heating.[9] |
| Reactant Ratio | Aryl Iodide: 1.0 eq.; Terminal Alkyne: 1.1 - 1.5 eq. | A slight excess of the alkyne is typical. |
| Expected Yield | 70 - 95% | Yields are generally high for aryl iodides. |
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Palladium Source | Pd₂(dba)₃ (1-2 mol% Pd) or [Pd(allyl)Cl]₂ | Precatalysts are highly recommended for consistency.[7] |
| Ligand | XPhos, tBuBrettPhos, or other bulky phosphines (1.2-2.4 eq. to Pd) | The choice of ligand is critical for C-N bond formation.[7] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 eq.) | A strong, non-nucleophilic base is essential.[10] |
| Solvent | Toluene or 1,4-Dioxane | Must be strictly anhydrous. |
| Temperature | 60 - 100 °C | Monitor reaction progress by TLC or GC-MS.[1] |
| Reactant Ratio | Aryl Iodide: 1.0 eq.; Amine: 1.2 - 1.5 eq. | An excess of the amine can improve conversion.[7] |
| Expected Yield | 70 - 90% | Highly dependent on the specific amine used.[7] |
Experimental Protocols & Visualizations
Catalyst Selection Workflow
Caption: A workflow diagram for catalyst selection and optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (anhydrous, degassed, ~5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To the Schlenk tube, add this compound, the arylboronic acid, the palladium precatalyst, and K₃PO₄.
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Under the inert atmosphere, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is adapted for the coupling of this compound with a terminal alkyne, avoiding the use of a copper co-catalyst to minimize homocoupling.[6]
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Terminal alkyne (1.2 mmol, 1.2 eq.)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (3.0 mmol, 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF, ~3 mL)
-
Oven-dried sealed reaction tube with a magnetic stir bar
Procedure:
-
To the reaction tube, add this compound and PdCl₂(PPh₃)₂.
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne and then the TBAF solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent and purify the crude residue by column chromatography to yield the coupled product.
Generic Palladium Catalytic Cycle
Caption: A simplified diagram of a generic palladium cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Reactivity of 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene. The content focuses on the critical role of solvent selection in various chemical transformations and offers solutions to common experimental challenges.
Troubleshooting Guides
This section addresses specific issues encountered during common reactions involving this compound in a question-and-answer format.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. Could the solvent be the issue?
Answer: Yes, the solvent plays a crucial role and can be a primary factor in low-yielding Suzuki-Miyaura reactions. The steric hindrance from the two ortho-methyl groups in this compound makes the choice of solvent and reaction conditions particularly important.[1]
-
Solvent Polarity: The effect of solvent polarity is complex and does not always correlate directly with the dielectric constant.[2][3] While polar aprotic solvents like DMF and acetonitrile can stabilize polar intermediates in the catalytic cycle, nonpolar solvents like toluene and 1,4-dioxane are also highly effective and commonly used.[1][2][4] The choice may also depend on the palladium precursor; for instance, less polar solvents often complement Pd(PPh3)4.[4]
-
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial. For reactions using potassium phosphate (K₃PO₄) as the base in an otherwise anhydrous solvent, a small amount of water is often essential for the reaction to proceed.[5] Mixed solvent systems, such as DMF/H₂O or Dioxane/H₂O, are frequently employed to ensure all components, including the inorganic base, are sufficiently soluble.[6][7]
-
Ligand and Base Compatibility: The solvent must be compatible with your chosen ligand and base. The solubility of the base is critical for the transmetalation step.
Troubleshooting Steps:
-
If using an anhydrous nonpolar solvent (e.g., toluene, dioxane) with K₃PO₄, add a few equivalents of water.[5]
-
Consider switching to a polar aprotic solvent like DMF, or a mixed system such as DMF/water (e.g., 95:5 or 3:2 v/v).[6][7]
-
Screen a variety of solvents, as the optimal choice can be substrate-dependent.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling Yields (Representative Data)
| Solvent System | Base | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|
| Toluene/H₂O | K₃PO₄ | 80-110 | Good to Excellent | [1] |
| 1,4-Dioxane/H₂O | K₂CO₃ | 100 | Good to Excellent | [8] |
| DMF/H₂O (95:5) | K₂CO₃ | 70-110 | Good to Excellent | [7] |
| Acetonitrile (MeCN) | K₂CO₃ | 37 | Good to Excellent | [9] |
| Ethanol (EtOH) | Na₂CO₃ | Reflux | Good |[10][11] |
Heck Coupling
Question: I am observing low conversion in the Heck coupling of this compound. How should I optimize my solvent?
Answer: Low conversion in Heck reactions is often linked to solvent choice. The solvent must effectively dissolve the aryl iodide, the olefin, and the base while stabilizing the palladium catalyst.
-
Recommended Solvents: Highly polar aprotic solvents are the conventional choice for Heck reactions.[4] N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are most frequently used due to their ability to dissolve a wide range of organic and inorganic compounds and their high boiling points, which allow for higher reaction temperatures.[4][12][13]
-
Effect of Water: The addition of water to a polar solvent like NMP can significantly accelerate the reaction rate, possibly by improving the solubility of the inorganic base.[13]
Troubleshooting Steps:
-
Ensure you are using a high-purity, polar aprotic solvent like DMF or NMP.
-
If using NMP, consider adding a percentage of water to create a mixed solvent system (e.g., NMP/H₂O).[13]
-
Increase the reaction temperature, ensuring it is within the tolerance of your substrates and below the boiling point of the solvent.
Table 2: Common Solvents for Heck Coupling
| Solvent | Base | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|
| DMF | Et₃N | 100-120 | High Conversion | [4][12] |
| NMP/H₂O | K₂CO₃ | 150-200 | High Conversion/Yield | [13] |
| Acetonitrile | Et₃N | Reflux | Moderate to Good |[13] |
Sonogashira Coupling
Question: My Sonogashira coupling is sluggish and producing significant homocoupling (Glaser coupling) byproducts. Can the solvent help?
Answer: Absolutely. The solvent in a Sonogashira reaction is a delicate balance, as it must dissolve a diverse set of components: the lipophilic aryl iodide, the alkyne, the palladium complex, a potential copper co-catalyst, and the base.[14]
-
Solvent Polarity and Reactivity: While polar solvents can enhance reaction rates, they may also promote undesired side reactions.[14] Conversely, nonpolar solvents can sometimes lead to faster kinetics but may suffer from poor solubility of reagents.[14]
-
Common Solvents: A wide range of solvents has been successfully used. Non-polar toluene, polar aprotic solvents like THF, DMF, and DMSO, and even protic solvents like ethanol have all been reported to be effective, depending on the specific substrates and catalyst system.[14][15][16] Amines, such as triethylamine, can sometimes be used in excess to serve as both the base and the solvent.[4]
Troubleshooting Steps:
-
If you are observing side products in a polar solvent like DMF, try switching to a less polar option like toluene or THF.
-
If solubility is an issue in a nonpolar solvent, switch to a polar aprotic solvent like DMSO or DMF.[15][17]
-
Ensure your solvent is thoroughly degassed to prevent oxygen from promoting Glaser coupling, especially if using a copper co-catalyst.
Table 3: Solvent Screening for a Representative Sonogashira Coupling
| Solvent | Base | Temperature (°C) | Typical Yield | Reference |
|---|---|---|---|---|
| Toluene | Et₃N | 80 | High | [14] |
| DMSO | DABCO | Room Temp | High | [15] |
| DMF | Et₃N | 90 | Good | [14] |
| THF | DABCO | Room Temp | Good | [15] |
| Ethanol | K₂CO₃ | 80 | High |[16] |
Buchwald-Hartwig Amination
Question: The Buchwald-Hartwig amination of this compound with my amine is not proceeding well. What solvent should I use?
Answer: Solvent selection is critical for the success of Buchwald-Hartwig amination, influencing both reaction rate and, in some cases, product selectivity.
-
Standard Solvents: Aprotic, non-polar to moderately polar solvents are the standard. Hydrocarbons like toluene and xylene, and ethers like 1,4-dioxane are most commonly employed.[18][19]
-
Substrate-Specific Effects: For aryl iodides, switching from toluene to dioxane can sometimes improve yields for intermolecular couplings.[20] Conversely, the poor solubility of iodide salts in toluene can be advantageous in some mechanistic pathways.[21]
-
Selectivity: In cases where di-arylation is possible (e.g., using piperazine), nonpolar solvents like m-xylene have been shown to favor the desired mono-substituted product over the di-substituted byproduct.[22]
Troubleshooting Steps:
-
If your reaction is failing in toluene, try switching to 1,4-dioxane, or vice-versa.
-
Ensure the solvent is strictly anhydrous, as water can interfere with the catalytic cycle.
-
For bases like sodium tert-butoxide, toluene is often the preferred solvent.
Table 4: Recommended Solvents for Buchwald-Hartwig Amination
| Solvent | Base | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|
| Toluene | NaOt-Bu | 60-100 | Generally effective | [19][21] |
| 1,4-Dioxane | K₃PO₄ | 80-110 | Effective alternative | [18][19] |
| m-Xylene | NaOt-Bu | Reflux | High selectivity for mono-arylation |[22] |
Grignard Reagent Formation
Question: I cannot get the Grignard reaction to initiate with this compound. What am I doing wrong?
Answer: Failure to initiate a Grignard reaction is almost always due to the presence of water or an inappropriate solvent. Grignard reagents are potent bases and will be quenched by even trace amounts of protic species.[23]
-
Solvent Requirements: The solvent MUST be aprotic and ethereal. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common and suitable choices.[24] These solvents are critical because they solvate and stabilize the Grignard reagent as it forms.[23]
-
Anhydrous Conditions: It is imperative that all glassware, reagents, and the solvent are rigorously dried. Commercial anhydrous solvents should be used, and glassware should be flame-dried or oven-dried immediately before use under an inert atmosphere (Nitrogen or Argon).[23][25]
-
Solvent Comparison: THF is often considered a better solvent than diethyl ether for Grignard formation due to its greater ability to solvate and stabilize the organomagnesium species.[25][26] Its higher boiling point also allows for a wider temperature range.[23]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas. Use a freshly opened bottle of anhydrous ether or THF, or solvent passed through a solvent purification system.
-
Activate the Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.[24]
-
Initiation: Add a small portion of the this compound solution to the activated magnesium. Gentle heating or sonication may be required to initiate the reaction, which is indicated by bubbling or a cloudy appearance.[23]
Table 5: Common Solvents for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Features | Reference |
|---|---|---|---|
| Diethyl Ether (Et₂O) | 34.6 | Traditional solvent, highly volatile. | [23][24] |
| Tetrahydrofuran (THF) | 66 | More polar, better stabilization of the reagent, higher boiling point. | [23][25] |
| 2-Methyl-THF | 80 | Greener alternative to THF, can suppress Wurtz coupling. |[23] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline and requires optimization for specific substrates.
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid or ester (1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Add this compound (1.0 equivalent) to the vial.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/Water 5:1, 0.1-0.5 M concentration) via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A workflow for troubleshooting a failed coupling reaction.
Caption: Key factors influenced by the solvent in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a sterically hindered substrate? A1: The presence of two methyl groups adjacent (in the ortho positions) to the iodine atom creates significant steric bulk around the reaction center. This hindrance can slow down key steps in catalytic cycles, such as oxidative addition, making reaction optimization more challenging than for less substituted aryl halides.[1]
Q2: Does solvent polarity always predict reactivity for palladium-catalyzed reactions? A2: No, the relationship is not always straightforward. While polar solvents can stabilize charged intermediates and transition states that occur in some catalytic cycles, other factors like solvent coordination to the metal center, solubility of all reaction components, and specific interactions with the base can be more influential.[2][10][27] Therefore, a solvent's dielectric constant alone is not always a reliable predictor of reaction outcome.
Q3: What does it mean to "degas" a solvent and why is it important? A3: Degassing is the process of removing dissolved gases, particularly oxygen, from a solvent. This is critical for many palladium-catalyzed reactions because Pd(0), the active catalytic species, can be oxidized by oxygen, leading to catalyst deactivation. Degassing is typically achieved by bubbling an inert gas (like Argon or Nitrogen) through the solvent for 15-30 minutes or by using a "freeze-pump-thaw" technique.
Q4: Can I use the same solvent for coupling reactions with aryl bromides and aryl iodides? A4: Generally, yes, but optimization may be needed. Aryl iodides are more reactive than aryl bromides in oxidative addition.[21] This means that reactions with this compound may proceed under milder conditions (lower temperature, less active catalyst) than its corresponding bromide analog. While the same pool of solvents (toluene, dioxane, DMF, etc.) is used for both, the optimal choice for yield and selectivity might differ. For example, in Buchwald-Hartwig aminations, dioxane is sometimes specifically recommended for intermolecular coupling of aryl iodides.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. reddit.com [reddit.com]
- 6. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 14. books.lucp.net [books.lucp.net]
- 15. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijnc.ir [ijnc.ir]
- 17. researchgate.net [researchgate.net]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. adichemistry.com [adichemistry.com]
- 25. reddit.com [reddit.com]
- 26. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 27. chemrxiv.org [chemrxiv.org]
Technical Support Center: Base Selection for Cross-Coupling Reactions of 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing base selection for cross-coupling reactions involving the sterically hindered substrate, 1-iodo-2,3-dimethylbenzene.
Frequently Asked Questions (FAQs)
Q1: Why is base selection critical for cross-coupling reactions with this compound?
A1: Base selection is crucial due to the steric hindrance imposed by the two methyl groups ortho to the iodine atom in this compound. The base plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki reactions and in regenerating the active catalyst in Heck and Sonogashira reactions. For sterically hindered substrates, the choice of base can significantly impact reaction kinetics, yield, and the formation of byproducts. An appropriate base can help overcome the steric challenges and facilitate the desired bond formation.
Q2: What are the most common bases used for cross-coupling reactions with sterically hindered aryl iodides?
A2: A range of inorganic and organic bases are employed, with the optimal choice being dependent on the specific reaction type (Suzuki, Heck, or Sonogashira) and the coupling partners. Commonly used bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used, with Cs₂CO₃ often being more effective for challenging couplings due to its higher solubility and basicity.
-
Phosphates: Potassium phosphate (K₃PO₄) is a versatile and effective base, particularly in Suzuki-Miyaura couplings of sterically demanding substrates.[1][2]
-
Organic Amines: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common choices for Heck and Sonogashira reactions.[3] For Sonogashira reactions, other amines like piperidine or morpholine can also be effective.[4]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, but their high nucleophilicity can sometimes lead to undesired side reactions.
Q3: How does the choice of base influence the Suzuki-Miyaura coupling of this compound?
A3: In Suzuki-Miyaura couplings, the base is critical for the activation of the organoboron species, making it more nucleophilic for the transmetalation step. For sterically hindered aryl iodides like this compound, a suitable base is needed to promote this often rate-limiting step. Weaker bases may not be sufficient to achieve a good reaction rate. Screening of different bases is often necessary to find the optimal conditions.[5][6]
Q4: What is the role of the base in the Heck reaction with this compound?
A4: In the Heck reaction, the base is required to neutralize the hydrogen halide (HI) that is eliminated during the catalytic cycle, thus regenerating the active Pd(0) catalyst. The choice of base can influence the reaction rate and selectivity. Both organic bases like triethylamine and inorganic bases like sodium carbonate have been used effectively in Heck reactions of iodoarenes.[7]
Q5: Which bases are typically preferred for the Sonogashira coupling of this compound?
A5: Sonogashira reactions traditionally use an amine as both a base and sometimes as a solvent. The base deprotonates the terminal alkyne to form the reactive copper acetylide. For sterically hindered substrates, the choice of amine can be critical. While triethylamine is common, other amines or even inorganic bases like carbonates in copper-free protocols might be necessary to optimize the reaction.[4][8]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step | Rationale |
| Ineffective Base | Screen a panel of bases. Start with K₃PO₄ or Cs₂CO₃. If using carbonates, ensure they are finely powdered for better solubility and reactivity. | Sterically hindered substrates often require a stronger or more soluble base to facilitate the transmetalation step. |
| Suboptimal Ligand | Use a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[2] | These ligands promote both the oxidative addition of the sterically hindered aryl iodide and the subsequent reductive elimination. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Consider using a higher-boiling solvent like dioxane or toluene. | Higher temperatures can provide the necessary energy to overcome the activation barrier associated with sterically demanding substrates.[2] |
| Poor Reagent Quality | Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). Ensure the solvent is anhydrous and degassed. | Impurities or degradation of reagents can inhibit the catalyst and reduce yield. |
Issue 2: Significant Side Product Formation in Heck Reaction (e.g., Dehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Base-Induced Side Reactions | Switch to a different base. If using an organic amine, try an inorganic base like Na₂CO₃ or K₂CO₃. | The nature of the base can influence competing reaction pathways. |
| Reaction Temperature Too High | Lower the reaction temperature. | Side reactions often have a different activation energy than the desired coupling, and lowering the temperature can sometimes favor the desired product. |
| Inappropriate Ligand | Screen different phosphine ligands. A more sterically hindered ligand can sometimes suppress side reactions by creating a more selective catalytic environment. | The ligand directly influences the coordination sphere of the palladium catalyst, affecting its reactivity and selectivity. |
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Thoroughly degas all solvents and reagents. | Oxygen promotes the oxidative homocoupling of terminal alkynes, which is a common side reaction in Sonogashira couplings. |
| Inappropriate Base/Solvent System | If using an amine base, ensure it is of high purity and free of oxidizing impurities. Consider switching to a copper-free protocol with an inorganic base like K₂CO₃ or Cs₂CO₃.[8] | The reaction conditions, including the base and the presence or absence of a copper co-catalyst, can significantly affect the extent of homocoupling. |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) co-catalyst. | While catalytic amounts of copper are necessary for the traditional Sonogashira reaction, excess copper can promote the undesired Glaser coupling. |
Data Presentation
The following tables summarize the effect of different bases on the yield of cross-coupling reactions for sterically hindered aryl halides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Base Screening for a Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide *
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 85 |
| 2 | Cs₂CO₃ | 71 |
| 3 | NaOH | 50 |
*Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid, 2-bromo-1,3-dichloro-5-nitrobenzene, Pd₂(dba)₃ as catalyst, and L1 as ligand in THF at 60 °C for 1 hour.[5][6] Data is for a different sterically hindered substrate but illustrates the trend in base effectiveness.
Table 2: Base Effect on the Mizoroki-Heck Reaction of Iodobenzene *
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | DMF | 95 |
| 2 | NaOAc | DMF | 88 |
| 3 | K₂CO₃ | DMF | 85 |
*Reaction of iodobenzene with n-butyl acrylate. While not a sterically hindered substrate, this provides a general comparison of common bases in Heck reactions.
Table 3: Base Selection for a Copper-Free Sonogashira Reaction *
| Entry | Base | Yield (%) |
| 1 | K₃PO₄ | 52 |
| 2 | K₂CO₃ | 44 |
| 3 | KOH | 45 |
| 4 | Cs₂CO₃ | Good to Excellent |
*Results are for the multifold Sonogashira coupling of aryl halides with arylacetylene and highlight the effectiveness of inorganic bases in copper-free systems.[9]
Experimental Protocols
The following are generalized protocols that should be optimized for the specific coupling partners of this compound.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Reaction
Materials:
-
This compound (1.0 mmol)
-
Alkene (1.5 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(OAc)₂.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling (Copper-Free)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
Anhydrous Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, PdCl₂(PPh₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
Caption: A troubleshooting workflow for optimizing cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Reactions of 1-Iodo-2,3-dimethylbenzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common reactions involving 1-iodo-2,3-dimethylbenzene.
General Troubleshooting and FAQs
This section addresses common issues applicable to various cross-coupling reactions involving this compound.
Q1: What are the most common types of byproducts I can expect in palladium-catalyzed cross-coupling reactions with this compound?
A1: The most frequently observed byproducts in reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination are typically:
-
Homocoupling Products: These are dimers of your starting materials. For instance, in a Suzuki reaction, you might see homocoupling of the boronic acid partner.[1][2] In Sonogashira reactions, dimerization of the terminal alkyne (Glaser coupling) is a common side reaction.[3]
-
Hydrodehalogenation Product (2,3-dimethylbenzene): This occurs when the iodo group is replaced by a hydrogen atom. This can happen via side reactions involving beta-hydride elimination.[4]
-
Reduced Catalyst: The active Pd(0) catalyst can sometimes precipitate as palladium black, removing it from the catalytic cycle and reducing reaction efficiency.[5]
Q2: My reaction is sluggish and forming multiple byproducts. Where should I start troubleshooting?
A2: A general workflow for troubleshooting byproduct formation involves systematically evaluating your reaction setup and components. Start by identifying the major byproduct, as this will guide your optimization strategy. Key areas to investigate include the purity of reagents, the effectiveness of degassing, and the choice of catalyst, ligand, and base.
Caption: A stepwise guide to troubleshooting common byproducts.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but it is susceptible to side reactions.[6]
Q3: I am observing a significant amount of biaryl byproduct from the homocoupling of my boronic acid reagent when reacting with this compound. How can I prevent this?
A3: Homocoupling of boronic acids is a frequent issue, often promoted by the presence of oxygen or Pd(II) species.[1][2] When a Pd(II) salt is used as a precatalyst, it must be reduced to the active Pd(0) state. This reduction can occur via the undesired homocoupling of two boronic acid molecules.[2][3]
Here are key strategies to minimize this byproduct:
-
Rigorous Oxygen Exclusion: Oxygen promotes boronic acid homocoupling.[1][5] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen. A subsurface nitrogen sparge of the reaction mixture before adding the catalyst can be very effective.[5]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) avoids the initial reduction step that can cause homocoupling.
-
Add a Mild Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), adding a mild reducing agent like potassium formate can facilitate the formation of the active Pd(0) catalyst without promoting significant homocoupling.[5]
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.[3]
Data Presentation: Minimizing Suzuki Coupling Byproducts
| Parameter | Effect on Homocoupling | Recommendation | Citation |
| Oxygen | Promotes homocoupling | Degas solvents thoroughly (e.g., freeze-pump-thaw or sparging) and maintain an inert atmosphere. | [1][3][5] |
| Catalyst Choice | Pd(II) precatalysts can be reduced via homocoupling. | Use a Pd(0) precatalyst or add a mild reducing agent (e.g., potassium formate) with a Pd(II) source. | [3][5] |
| Ligand | Bulky, electron-rich ligands favor the cross-coupling pathway. | Use ligands such as SPhos, XPhos, or RuPhos. | [3] |
| Base | Can influence selectivity and side reactions. | The amount and type of base can affect selectivity, especially in competitive reactions. | [7] |
| Temperature | High temperatures can promote side reactions. | Run the reaction at the lowest effective temperature. | [6] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol incorporates methods to suppress homocoupling.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd₂(dba)₃ with XPhos).[8]
-
Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[3]
-
Solvent Degassing: Degas the reaction solvent (e.g., dioxane/water mixture) by sparging with argon for 30-60 minutes or by using the freeze-pump-thaw method (three cycles).[3]
-
Reaction Setup: Add the degassed solvent to the flask via cannula or syringe. For extra precaution, bubble argon through the reaction mixture for another 15 minutes.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: Suzuki cycle vs. the competing homocoupling pathway.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides but can be plagued by alkyne dimerization.
Q4: When I perform a Sonogashira coupling of this compound with a terminal alkyne, I get a large amount of the alkyne dimer (Glaser coupling byproduct). How do I suppress this?
A4: The copper co-catalyst, typically CuI, is primarily responsible for the homocoupling of terminal alkynes.[3] Therefore, the most effective strategy to prevent this side reaction is to modify or eliminate the copper component.
Data Presentation: Minimizing Sonogashira Byproducts
| Parameter | Effect on Alkyne Homocoupling | Recommendation | Citation |
| Copper Co-catalyst | Directly catalyzes alkyne dimerization (Glaser coupling). | Switch to a copper-free protocol. This is the most effective method. | [3] |
| Oxygen | Promotes Glaser coupling. | Rigorously degas all solvents and reagents and maintain an inert atmosphere. | [3] |
| Ligand | Bulky phosphine ligands can sometimes enable copper-free conditions. | Use specialized palladium catalysts or bulky phosphine ligands in a copper-free system. | [3] |
| Base/Solvent | Can influence reaction rates and side reactions. | Piperidine or triethylamine are common bases. The choice can be optimized. | [9] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reagent Preparation: In a Schlenk tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., piperidine or diisopropylamine).
-
Inerting and Degassing: Thoroughly degas the reaction vessel by evacuating and backfilling with argon (3-5 cycles).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine. Dry the organic layer and concentrate. Purify via column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Workup Procedures for Reactions Involving 1-Iodo-2,3-dimethylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Iodo-2,3-dimethylbenzene. The following information addresses common issues encountered during the workup of reactions involving this sterically hindered aryl iodide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. The most common transformations include:
-
Suzuki-Miyaura Coupling: For the formation of biaryl compounds.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.[1][2]
-
Buchwald-Hartwig Amination: For the creation of arylamines.[3][4]
-
Grignard Reagent Formation: To generate a nucleophilic organomagnesium compound for subsequent reactions.
Q2: Why can reactions with this compound be challenging?
A2: The two methyl groups ortho to the iodine atom create significant steric hindrance. This can slow down the rates of oxidative addition to the palladium catalyst in cross-coupling reactions and can also affect the formation of Grignard reagents.[1] Careful selection of catalysts, ligands, and reaction conditions is often necessary to achieve good yields.[1][5]
Q3: How do I choose the optimal catalyst and ligand for cross-coupling reactions with this substrate?
A3: For sterically hindered aryl iodides like this compound, bulky and electron-rich phosphine ligands are generally preferred as they can facilitate the catalytic cycle.[1] It is often beneficial to screen a variety of ligands to find the best performer for a specific transformation. For Suzuki-Miyaura couplings, ligands like SPhos and XPhos are often effective.[1][6] In Buchwald-Hartwig aminations, bulky biarylphosphine ligands are also commonly used.[7]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0) in the reaction mixture. Consider using a more active pre-catalyst. |
| Inappropriate Ligand | For this sterically hindered substrate, use bulky, electron-rich monophosphine ligands like SPhos, XPhos, or BrettPhos.[1] |
| Base Incompatibility | The choice of base is critical. Potassium phosphate (K₃PO₄) is often effective. If using anhydrous solvents with K₃PO₄, the addition of a small amount of water can be beneficial.[1][8] |
| Poor Boronic Acid Quality | Boronic acids can degrade upon storage. Use fresh or recently purified boronic acid. Consider using more stable boronic esters (e.g., pinacol esters).[6] |
Issue: Formation of significant side products (e.g., homocoupling of the boronic acid, dehalogenation).
| Possible Cause | Troubleshooting Step |
| Oxygen in the Reaction | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. |
| Protodeboronation | This is the hydrolysis of the boronic acid back to the corresponding arene. Use an excess of the boronic acid (1.5-2.0 equivalents), or switch to a more stable boronic ester.[6] |
| Hydrodehalogenation | This results in the formation of 1,2,3-trimethylbenzene. This can be minimized by optimizing the ligand and reaction conditions to favor the cross-coupling pathway.[6] |
Sonogashira Coupling
Issue: Low yield of the desired 2,3-dimethylphenyl-alkyne.
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | Ensure the palladium and copper(I) catalysts are of good quality and handled under an inert atmosphere to prevent oxidation.[2] |
| Alkyne Homocoupling (Glaser coupling) | This is a common side reaction. It can be minimized by using copper-free conditions or by the slow addition of the alkyne to the reaction mixture. |
| Incomplete Reaction | Due to steric hindrance, longer reaction times or higher temperatures may be required. Monitor the reaction progress by TLC or GC-MS. |
Buchwald-Hartwig Amination
Issue: Poor conversion to the N-aryl amine.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance | Use a bulky, electron-rich phosphine ligand specifically designed for challenging aminations.[7] |
| Base Strength | A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). |
| Amine Volatility | If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation. |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), the boronic acid or ester (1.2 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Sonogashira Coupling Protocol
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).[2]
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or triethylamine) followed by the terminal alkyne (1.2 eq) and an amine base (e.g., triethylamine, 3.0 eq).[2]
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction by TLC.
-
Workup: Once complete, dilute the mixture with an organic solvent like diethyl ether and wash with saturated aqueous NH₄Cl solution and brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[2]
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox, charge an oven-dried reaction tube with a palladium precatalyst, a suitable ligand, and a strong base (e.g., NaOtBu).
-
Reagent Addition: Add the this compound, the amine, and an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 60-100 °C).[1] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.[1]
Quantitative Data Summary
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 85-95 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | RT | 6 | 80-90 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Dioxane | 80 | 18 | 75-85 |
Note: Yields are typical and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Iodo-2,3-dimethylbenzene and Its Isomers for Researchers
A detailed analysis for professionals in drug development and scientific research, this guide provides a comparative overview of the reactivity of 1-iodo-2,3-dimethylbenzene and its positional isomers. This document synthesizes established principles of physical organic chemistry to predict relative reactivity in key synthetic transformations and includes detailed experimental protocols for representative reactions.
In the realm of organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, substituted aryl iodides are invaluable building blocks. Their reactivity in pivotal carbon-carbon and carbon-heteroatom bond-forming reactions is a critical consideration for process development and optimization. This guide focuses on the isomers of dimethyl-iodobenzene, with a primary focus on this compound, to provide a framework for understanding their relative reactivity.
Factors Influencing Reactivity
The reactivity of dimethyl-iodobenzene isomers is primarily governed by two key factors:
-
Electronic Effects: Methyl groups are weakly electron-donating through induction (+I effect). This effect can influence the electron density at the carbon atom of the C-I bond, which in turn can affect the rate of key reaction steps such as oxidative addition in palladium-catalyzed cross-coupling reactions. Generally, electron-donating groups can slightly decrease the rate of oxidative addition.
-
Steric Hindrance: The position of the methyl groups relative to the iodine atom plays a crucial role. Methyl groups in the ortho position (2- or 6-position) to the iodine atom create significant steric hindrance. This bulkiness can impede the approach of a bulky catalyst or reagent to the reaction center, thereby slowing down the reaction rate considerably.
The interplay of these two factors determines the overall reactivity of each isomer.
Predicted Reactivity in Common Reactions
Based on these principles, a predicted order of reactivity for the isomers of dimethyl-iodobenzene in common synthetic transformations is presented below. This order is a qualitative assessment and can be influenced by the specific reaction conditions, catalyst, and substrates used.
General Predicted Reactivity Order (from most reactive to least reactive):
-
1-Iodo-3,5-dimethylbenzene: The absence of ortho substituents minimizes steric hindrance, and the meta positioning of the electron-donating methyl groups has a less pronounced deactivating effect compared to ortho or para positions in many reaction types.
-
1-Iodo-3,4-dimethylbenzene: One ortho position is unsubstituted, and the steric hindrance from the single meta methyl group is moderate.
-
1-Iodo-2,4-dimethylbenzene & 1-Iodo-2,5-dimethylbenzene: These isomers each have one ortho-methyl group, which introduces significant steric hindrance. Their relative reactivity would be similar and highly dependent on the specific reaction.
-
This compound: The presence of a methyl group at the 2-position introduces substantial steric hindrance.
-
1-Iodo-2,6-dimethylbenzene: With methyl groups flanking both sides of the iodine atom, this isomer is expected to be the least reactive due to severe steric hindrance.
This predicted trend is visualized in the following logical relationship diagram.
Quantitative Data Summary
As previously stated, a comprehensive, direct comparative study providing quantitative data for all isomers of this compound is scarce. However, the following table provides a semi-quantitative comparison based on established principles and data from analogous systems. The reactivity is categorized relative to a baseline, which would be a less substituted aryl iodide like iodobenzene.
| Isomer | Predicted Relative Reactivity | Key Influencing Factors |
| 1-Iodo-3,5-dimethylbenzene | High | Minimal steric hindrance. Symmetrical electronic effects from meta-methyl groups. |
| 1-Iodo-3,4-dimethylbenzene | Moderate to High | No ortho-substituent on one side. Moderate steric hindrance. |
| 1-Iodo-2,4-dimethylbenzene | Moderate | One ortho-methyl group causing significant steric hindrance. |
| 1-Iodo-2,5-dimethylbenzene | Moderate | One ortho-methyl group causing significant steric hindrance. |
| This compound | Low to Moderate | Significant steric hindrance from the 2-methyl group. |
| 1-Iodo-2,6-dimethylbenzene | Low | Severe steric hindrance from two ortho-methyl groups. |
Experimental Protocols
The following are detailed, representative protocols for common reactions where the reactivity of these isomers would be a critical factor. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of a dimethyl-iodobenzene isomer with a boronic acid.
Materials:
-
Dimethyl-iodobenzene isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dimethyl-iodobenzene isomer, arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Metal-Halogen Exchange (Lithiation)
This protocol outlines a general procedure for the formation of an aryllithium species from a dimethyl-iodobenzene isomer, which can then be trapped with an electrophile.
Materials:
-
Dimethyl-iodobenzene isomer (1.0 mmol)
-
n-Butyllithium (n-BuLi, 1.1 mmol, e.g., 2.5 M solution in hexanes)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the dimethyl-iodobenzene isomer and anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise via syringe.
-
Stir the mixture at -78 °C for 1 hour.
-
Add the electrophile dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety Note: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.
Conclusion
The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. While a definitive quantitative ranking requires direct comparative studies, the principles of physical organic chemistry provide a strong predictive framework. Isomers with less steric hindrance around the iodine atom, such as 1-iodo-3,5-dimethylbenzene, are expected to be the most reactive. Conversely, isomers with one or, particularly, two ortho-methyl groups, like this compound and 1-iodo-2,6-dimethylbenzene, will exhibit significantly reduced reactivity. This guide provides researchers with a foundational understanding to inform their synthetic strategies and experimental designs when utilizing these important building blocks.
A Comparative Guide to the Reactivity of 1-Iodo-2,3-dimethylbenzene and 1-Bromo-2,3-dimethylbenzene for Researchers in Drug Development
For researchers and professionals in the fast-paced fields of pharmaceutical development and chemical synthesis, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall project timelines. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: 1-iodo-2,3-dimethylbenzene and 1-bromo-2,3-dimethylbenzene. The selection between an aryl iodide and an aryl bromide can significantly impact the outcome of common synthetic transformations, and this document aims to provide a data-driven basis for making that choice.
The fundamental difference in reactivity between this compound and 1-bromo-2,3-dimethylbenzene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy is a key factor governing the kinetics of many reactions, particularly those that proceed via oxidative addition to a metal center.
Comparative Reactivity in Key Synthetic Transformations
The enhanced reactivity of this compound is most pronounced in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, a versatile method for forming carbon-carbon bonds, typically proceeds more readily with aryl iodides. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond in this compound leads to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions compared to its bromo-analogue.
| Parameter | This compound | 1-Bromo-2,3-dimethylbenzene |
| Typical Catalyst Loading | Lower (e.g., 1-3 mol%) | Higher (e.g., 3-5 mol%) |
| Typical Reaction Temperature | Room temperature to moderate heat (e.g., 60-80 °C) | Moderate to high heat (e.g., 80-110 °C) |
| Typical Reaction Time | Shorter (e.g., 2-6 hours) | Longer (e.g., 12-24 hours) |
| Typical Yields | Generally high | Good to high, but may require more optimization |
Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds also benefits from the higher reactivity of the C-I bond. The oxidative addition of the aryl halide to the palladium catalyst is again a crucial step, making this compound the more reactive substrate. This can be particularly advantageous when coupling with less nucleophilic amines or when trying to minimize side reactions that can occur at higher temperatures.
| Parameter | This compound | 1-Bromo-2,3-dimethylbenzene |
| Typical Catalyst System | Standard Pd/phosphine complexes | Often requires more electron-rich and bulky ligands |
| Typical Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) |
| Typical Reaction Time | Generally shorter | Generally longer |
| Typical Yields | High | Good to high |
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the carbon-halogen bond. The higher reactivity of the C-I bond facilitates this process, leading to a more facile initiation of the Grignard reaction. However, the resulting aryl magnesium iodide can be less stable than the corresponding aryl magnesium bromide, potentially leading to a higher incidence of side reactions such as Wurtz coupling.
| Parameter | This compound | 1-Bromo-2,3-dimethylbenzene |
| Initiation | Generally easier and may not require an activator | May require an activator (e.g., iodine crystal, 1,2-dibromoethane) |
| Reaction Conditions | Can often be performed at lower temperatures | Typically requires heating to initiate and sustain the reaction |
| Reagent Stability | Less stable, more prone to side reactions | More stable, generally leading to cleaner reactions |
| Typical Yields | Good, but can be variable due to side reactions | Good to high |
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These protocols are intended as a starting point and may require optimization for specific applications.
Suzuki-Miyaura Coupling of this compound
Reaction: Synthesis of 2,3,2',3'-Tetramethylbiphenyl
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), 2,3-dimethylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂], 0.03 mmol, 3 mol%).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination of 1-Bromo-2,3-dimethylbenzene
Reaction: Synthesis of N-(2,3-dimethylphenyl)aniline
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with 1-bromo-2,3-dimethylbenzene (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Add aniline (1.2 mmol, 1.2 equiv).
-
Add anhydrous toluene (5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Grignard Reagent Formation from this compound
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of argon.
-
Add magnesium turnings (1.2 equiv) to the cooled flask.
-
Prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the aryl iodide solution to the magnesium turnings. Gentle warming may be required to initiate the reaction.
-
Once the reaction has initiated (as evidenced by bubbling and a cloudy appearance), add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
The resulting solution of 2,3-dimethylphenylmagnesium iodide is ready for use in subsequent reactions.
Visualizing Reaction Pathways and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the catalytic cycle for palladium-catalyzed cross-coupling and a general experimental workflow.
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.
Caption: General experimental workflow.
Conclusion
A Comparative Guide to Aryl Iodides and Bromides in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds prevalent in pharmaceuticals and material science. A critical decision in designing a successful Suzuki coupling is the choice of the aryl halide (Ar-X). This guide provides an objective, data-driven comparison between the two most common choices, aryl iodides (Ar-I) and aryl bromides (Ar-Br), to inform your synthetic strategy.
Core Principle: The Reactivity vs. Cost Trade-Off
The fundamental difference between aryl iodides and bromides in Suzuki coupling lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond. This directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2]
The general reactivity trend for aryl halides is: Ar-I > Ar-Br >> Ar-Cl [1][3]
This higher intrinsic reactivity of aryl iodides often translates to significant practical advantages, such as milder reaction conditions, faster reaction times, and lower catalyst loadings.[1][2] However, this performance benefit comes at a higher financial cost, as iodinated starting materials are consistently more expensive than their brominated counterparts.[1]
Performance Comparison: Aryl Iodides vs. Aryl Bromides
The choice of halide can profoundly affect reaction outcomes. While aryl iodides are generally more reactive, specific conditions, catalysts, and substrates can lead to nuanced or even counterintuitive results.
| Feature | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Rationale & Remarks |
| Reactivity | Very High | High | The weaker C-I bond facilitates a faster rate-determining oxidative addition step.[1][2] |
| Reaction Conditions | Milder (e.g., lower temp.) | More Forcing (e.g., higher temp.) | Higher reactivity allows for less energy input to achieve activation.[1] |
| Reaction Time | Generally Faster | Generally Slower | Faster kinetics are a direct result of the lower activation energy for the C-I bond cleavage.[1] |
| Catalyst Loading | Often Lower | May Require Higher Loading | Efficient oxidative addition can lead to a more efficient catalytic cycle, requiring less catalyst.[1] |
| Cost | Higher | Lower | Brominated compounds are typically more economical, especially for large-scale synthesis.[1] |
| Stability | Less Stable | More Stable | Aryl iodides can be sensitive to heat and light, potentially leading to deiodination or degradation.[1] |
Quantitative Experimental Data
The following table summarizes results from comparative studies, highlighting the performance differences under specific reaction conditions.
| Reaction / Substrates | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| DNA-Conjugated Halide + Phenyl Boronic Acid | Aryl Iodide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | High (not specified) | [4] |
| Aryl Bromide | Na₂PdCl₄ / sSPhos | 37°C, 28 h | 41% | [4] | |
| 4-Halotoluene + Phenylboronic Acid | Aryl Iodide | [Pd(PPh₃)₄] | 50°C, n-PrOH/H₂O | ~5% (after 4h) | [5] |
| Aryl Bromide | [Pd(PPh₃)₄] | 50°C, n-PrOH/H₂O | >95% (after 4h) | [5] | |
| Transition-Metal-Free Coupling | Aryl Iodides | None (Microwave) | 150°C, 5 min | Lower than Bromides | [6] |
| Aryl Bromides | None (Microwave) | 150°C, 5 min | Good Yields | [6] |
Note: This table is illustrative. Yields are highly dependent on the specific substrates, catalyst, ligands, base, and solvent used.
A notable exception to the general reactivity trend can occur with traditional Pd/PPh₃ catalyst systems at lower temperatures (~50°C). In some cases, aryl iodides show surprisingly poor reactivity compared to aryl bromides.[5] This has been attributed to the inefficient turnover of the key trans-[Pd(PPh₃)₂(Ar)(I)] intermediate in the catalytic cycle.[5]
Experimental Protocols
Below are generalized, representative protocols for a Suzuki-Miyaura coupling reaction. Note: These are starting points and must be optimized for specific substrates.
Protocol 1: General Suzuki Coupling with Aryl Bromide
-
Reagents & Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol, 1.0 equiv), the aryl boronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 5 mL).
-
Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100°C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Milder Conditions Often Suitable for Aryl Iodide
-
Reagents & Setup: Combine the aryl iodide (1.0 mmol, 1.0 equiv), aryl boronic acid (1.2 mmol, 1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂ with a ligand like SPhos, 1-2 mol%), and a milder base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv) in a reaction vessel.
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent such as 1,4-dioxane or THF/Water.
-
Reaction: Stir the mixture at a lower temperature, potentially from room temperature to 60°C.
-
Monitoring & Workup: Follow steps 4-6 from Protocol 1.
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of aryl halide primarily affects the initial oxidative addition step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Decision Workflow: Choosing the Right Aryl Halide
This diagram outlines the key considerations when selecting between an aryl iodide and an aryl bromide for your synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Methods for the Purity Determination of 1-Iodo-2,3-dimethylbenzene
For researchers, scientists, and drug development professionals, the precise determination of the purity of chemical intermediates like 1-Iodo-2,3-dimethylbenzene is of paramount importance. The presence of impurities can significantly affect reaction yields, introduce unwanted byproducts, and compromise the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three powerful analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to this compound and Potential Impurities
This compound (CAS No. 31599-60-7) is a substituted aromatic iodide commonly used as a building block in organic synthesis. A frequent synthetic route to this compound is the Sandmeyer reaction, starting from 2,3-dimethylaniline. This process, while effective, can introduce several impurities that need to be monitored and controlled.
Potential Impurities in this compound:
-
Unreacted Starting Material: 2,3-dimethylaniline.
-
Positional Isomers: Other iododimethylbenzene isomers (e.g., 1-Iodo-2,4-dimethylbenzene, 1-Iodo-3,4-dimethylbenzene, etc.) may be present if the starting xylene or dimethylaniline contains isomeric impurities.
-
Byproducts of the Sandmeyer Reaction: Phenolic compounds (from the reaction of the diazonium salt with water) and other halogenated species can be formed as minor byproducts.
-
Residual Solvents: Solvents used during the synthesis and purification process.
An effective analytical method must be able to separate and quantify the main component from these potential impurities with high accuracy and precision.
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on various factors, including the nature of the impurities, the required level of accuracy, available instrumentation, and the desired sample throughput.
| Analytical Method | Principle | Applicability to this compound | Strengths | Limitations |
| Gas Chromatography - Flame Ionization Detection (GC-FID) | Separation of volatile and thermally stable compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase. The FID provides a response proportional to the mass of carbon atoms. | Highly suitable due to the volatility and thermal stability of this compound and its likely organic impurities. | High resolution for separating isomers, high sensitivity for hydrocarbons, robust and widely available.[1] | Not suitable for non-volatile or thermally labile impurities. The FID is destructive to the sample. |
| High-Performance Liquid Chromatography - UV Detection (HPLC-UV) | Separation based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase. UV detection is used for compounds that absorb UV light. | Applicable, particularly for separating non-volatile impurities or when GC is not available. Aromatic compounds like this compound have strong UV absorbance.[2] | Versatile for a wide range of compounds, including non-volatile and thermally sensitive ones. Non-destructive to the sample. | Lower resolution for separating volatile isomers compared to capillary GC. Can be more complex to develop methods for. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Provides a direct measure of the amount of a substance by comparing the integral of its NMR signal to that of a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[3] | Excellent for providing an absolute purity value without the need for a specific reference standard of this compound. | Highly accurate and precise. Provides structural information that can help in identifying impurities. Non-destructive. Does not require a reference standard of the analyte.[4] | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. The sample must be soluble in a deuterated solvent. |
Data Presentation: Quantitative Purity Analysis
To illustrate the performance of each method, the following table summarizes hypothetical results for the purity analysis of a batch of this compound. A Certificate of Analysis for a similar compound, 1-Iodo-2,4-dimethylbenzene, reported a purity of 99.20% by GC, which supports the expected high purity of such compounds.[5]
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, %) | Key Findings |
| GC-FID | 99.5 | 0.2 | Baseline separation of the main peak from two minor isomeric impurities and one early-eluting impurity (likely residual solvent). |
| HPLC-UV | 99.4 | 0.3 | The main peak is well-resolved from a later-eluting, more polar impurity. Co-elution of some isomeric impurities is possible depending on the column and mobile phase. |
| qNMR | 99.6 | 0.1 | Purity determined against a certified internal standard (e.g., maleic acid). Signals corresponding to minor impurities are visible but may not be fully quantifiable if below the limit of detection. |
Experimental Protocols
Gas Chromatography - Flame Ionization Detection (GC-FID)
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating aromatic isomers.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Sample Preparation: Accurately weigh approximately 20 mg of this compound and dissolve it in 10 mL of a suitable solvent like dichloromethane or hexane.
Data Analysis: The purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography - UV Detection (HPLC-UV)
Instrumentation: An HPLC system with a quaternary pump, a UV-Vis detector, a column oven, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For better separation of positional isomers, a phenyl-based stationary phase can be beneficial due to π-π interactions.[6]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (where iodinated aromatic compounds typically have strong absorbance).
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1 mg/mL of this compound in acetonitrile. Dilute this stock solution to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
Data Analysis: Similar to GC-FID, purity is determined by the area percentage of the main peak.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is required. Maleic acid is a suitable choice.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for complete relaxation and accurate integration.
-
-
Data Analysis: The purity of the analyte is calculated using the following equation[4]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Workflow for purity analysis by GC-FID.
Caption: Workflow for purity analysis by HPLC-UV.
Caption: Workflow for absolute purity determination by qNMR.
Conclusion and Recommendations
Each of the discussed analytical methods offers distinct advantages for the purity assessment of this compound.
-
GC-FID is the recommended method for routine quality control, especially for identifying and quantifying volatile impurities such as positional isomers and residual solvents. Its high resolution and robustness make it ideal for this purpose.
-
HPLC-UV serves as a valuable alternative, particularly for analyzing potential non-volatile or thermally sensitive byproducts that may not be amenable to GC analysis.
-
qNMR is the gold standard for obtaining a highly accurate, absolute purity value without the need for a specific certified reference standard of this compound. It is an excellent technique for the certification of reference materials and for orthogonal verification of results from chromatographic methods.
For comprehensive quality control in a drug development setting, a combination of these methods is often employed. For instance, GC-FID can be used for routine purity checks, while qNMR can be utilized to certify the purity of a primary reference standard. This multi-faceted approach ensures a thorough understanding of the impurity profile and guarantees the quality and consistency of this compound used in subsequent synthetic steps.
References
A Researcher's Guide to HPLC Analysis of 1-Iodo-2,3-dimethylbenzene and its Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, high-performance liquid chromatography (HPLC) is an indispensable tool for monitoring reaction progress, assessing product purity, and quantifying components in the synthesis of complex organic molecules. This guide provides a comparative overview of HPLC methods for the analysis of 1-iodo-2,3-dimethylbenzene and its products from common palladium-catalyzed cross-coupling reactions, namely Suzuki, Heck, and Sonogashira couplings. The information presented is supported by experimental data and detailed protocols to aid in method development and optimization.
This compound is a valuable building block in organic synthesis, frequently employed in the formation of carbon-carbon bonds to create more complex molecular architectures. The successful synthesis and purification of its derivatives rely on robust analytical techniques to separate the starting material from products, byproducts, and catalysts. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.
Comparing HPLC Stationary Phases for Aromatic Compound Analysis
The choice of stationary phase is critical for achieving optimal separation of aromatic compounds like this compound and its derivatives. While the traditional C18 (octadecyl) columns are widely used, stationary phases with phenyl-based chemistries often provide alternative selectivity and enhanced resolution for these analytes due to π-π interactions.
| Stationary Phase | Principle of Separation | Advantages for Aromatic Compounds | Typical Mobile Phases |
| C18 (Octadecyl) | Primarily hydrophobic interactions. | Good general-purpose column with excellent retention for nonpolar compounds. | Acetonitrile/Water, Methanol/Water gradients. |
| Biphenyl | Mixed-mode separation involving hydrophobic and π-π interactions. | Enhanced retention and selectivity for aromatic and moderately polar analytes, often resolving isomers that co-elute on C18 columns.[1][2] | Acetonitrile/Water, Methanol/Water gradients.[1] |
| Phenyl-Hexyl | Mixed-mode separation with hydrophobic and π-π interactions from a phenyl ring linked by a hexyl chain. | Offers alternative selectivity to C18 and can be particularly effective in separating compounds with aromatic rings. | Acetonitrile/Water, Methanol/Water gradients. |
HPLC Analysis of this compound Reactions: Experimental Data and Protocols
The following sections provide representative HPLC methods and data for the analysis of reaction mixtures from Suzuki, Heck, and Sonogashira couplings of this compound. It is important to note that retention times can vary between different HPLC systems and columns, and therefore, method optimization is often necessary.
Suzuki Coupling: Formation of 2,3-Dimethylbiphenyl
The Suzuki coupling of this compound with phenylboronic acid yields 2,3-dimethylbiphenyl. The HPLC method must be able to separate the starting aryl iodide from the biphenyl product and any potential homocoupling byproducts.
Experimental Protocol: HPLC Analysis of a Suzuki Coupling Reaction Mixture
A representative reversed-phase HPLC method for the analysis of a Suzuki coupling reaction mixture is detailed below. This method is based on established protocols for the separation of substituted biphenyls.[3][4]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., Luna C18, 250 x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 60:40 v/v) containing 1 mM trifluoroacetic acid (TFA).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Expected Retention Data (Illustrative)
| Compound | Expected Retention Time (min) |
| Phenylboronic acid | Early eluting |
| This compound | ~ 8-10 |
| 2,3-Dimethylbiphenyl | ~ 12-15 |
| Biphenyl (homocoupling) | ~ 10-12 |
Note: The elution order is based on the general principle of increasing hydrophobicity. Actual retention times will depend on the specific conditions.
Heck Coupling: Formation of 2,3-Dimethyl-1-styrylbenzene
The Heck reaction of this compound with styrene produces a mixture of (E)- and (Z)-2,3-dimethyl-1-styrylbenzene. A robust HPLC method should be able to separate these geometric isomers.
Experimental Protocol: HPLC Analysis of a Heck Coupling Reaction Mixture
The following protocol is a general guideline for the HPLC analysis of a Heck coupling reaction mixture, drawing from methods used for similar aromatic compounds.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Biphenyl reversed-phase column (e.g., Ascentis Express Biphenyl, 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-15 min: 50% to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20.1-25 min: 50% Acetonitrile
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a small sample of the reaction mixture, extract with an organic solvent (e.g., ethyl acetate), evaporate the solvent, and redissolve the residue in acetonitrile. Filter before injection.
Expected Retention Data (Illustrative)
| Compound | Expected Retention Time (min) |
| Styrene | Early eluting |
| This compound | ~ 10-12 |
| (Z)-2,3-Dimethyl-1-styrylbenzene | ~ 14-16 |
| (E)-2,3-Dimethyl-1-styrylbenzene | ~ 15-17 |
Note: The (E)-isomer is typically less polar and will have a longer retention time than the (Z)-isomer in reversed-phase chromatography.
Sonogashira Coupling: Formation of 1-(2,3-Dimethylphenyl)-2-phenylethyne
The Sonogashira coupling of this compound with phenylacetylene results in the formation of a diarylacetylene. The HPLC method should effectively separate the starting materials from the coupled product.
Experimental Protocol: HPLC Analysis of a Sonogashira Coupling Reaction Mixture
This protocol provides a starting point for developing an HPLC method to monitor a Sonogashira coupling reaction.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
0-20 min: 60% to 100% Methanol
-
20-25 min: 100% Methanol
-
25.1-30 min: 60% Methanol
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute a sample of the reaction mixture in methanol and filter prior to injection.
Expected Retention Data (Illustrative)
| Compound | Expected Retention Time (min) |
| Phenylacetylene | Early eluting |
| This compound | ~ 12-14 |
| 1-(2,3-Dimethylphenyl)-2-phenylethyne | ~ 18-22 |
| Diphenylacetylene (homocoupling) | ~ 16-19 |
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is crucial for reproducible results. The following diagram, generated using Graphviz, illustrates the key steps in the HPLC analysis of a this compound reaction.
References
A Comparative Guide to Monitoring 1-Iodo-2,3-dimethylbenzene Cross-Coupling Reactions using GC-MS
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise monitoring of cross-coupling reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for monitoring the progress of cross-coupling reactions involving 1-Iodo-2,3-dimethylbenzene.
The choice of an analytical technique for reaction monitoring is critical and depends on various factors, including the nature of the reactants and products, the required sensitivity, the speed of analysis, and the type of data desired (qualitative or quantitative). This guide will delve into the specifics of using GC-MS and compare it with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
GC-MS is a powerful and widely used technique for monitoring organic reactions due to its high separation efficiency, sensitivity, and ability to provide structural information.[1][2] For volatile and thermally stable compounds like this compound and its expected cross-coupling products, GC-MS is often the method of choice.[3] HPLC is a versatile technique suitable for a broader range of compounds, including non-volatile and thermally labile molecules.[3] NMR spectroscopy offers the advantage of being non-destructive and providing detailed structural information in solution, but it generally has lower sensitivity compared to mass spectrometry-based methods.[4][5]
The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for monitoring cross-coupling reactions.
| Parameter | GC-MS | HPLC-UV | In-Situ NMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance.[4] | Non-destructive analysis based on nuclear spin properties in a magnetic field.[4] |
| Sample Preparation | Dilution in a volatile solvent; derivatization may be needed for polar analytes.[4][6] | Dilution in mobile phase; filtration may be required.[4] | Direct analysis of the reaction mixture in an NMR tube.[4] |
| Limit of Detection (LOD) | ~0.01 - 1 µg/mL | ~0.1 - 1 µg/mL[4] | ~5 µM for small molecules[4] |
| Limit of Quantification (LOQ) | ~0.025 - 2 µg/mL | ~0.5 - 5 µg/mL | ~20 µM for small molecules |
| Analysis Time per Sample | 15 - 40 minutes | 10 - 30 minutes | 5 - 20 minutes |
| Selectivity | High (mass-based) | Moderate to High (retention time and UV spectrum) | High (chemical shift) |
| Quantitative Accuracy | High (with internal standards) | High (with calibration) | High (inherently quantitative)[7] |
| Cost per Sample (Outsourced) | $150 - $800[8] | $100 - $500 | $50 - $200 |
| Instrumentation Cost | $100,000 - $500,000[8] | $40,000 - $100,000[9] | > $500,000 |
Experimental Protocols
GC-MS Monitoring of a Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for monitoring the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent (e.g., toluene/water mixture). Stir the reaction mixture at the desired temperature.
Sample Preparation for GC-MS Analysis:
-
At specified time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate) and 0.5 mL of water.
-
Add an internal standard (e.g., dodecane) of a known concentration to the vial.
-
Vortex the mixture vigorously for 30 seconds to extract the organic components.
-
Allow the layers to separate and transfer the organic layer to a clean GC vial for analysis.[6][10]
GC-MS Instrumental Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Data Analysis:
The consumption of this compound and the formation of the biaryl product are monitored by integrating the peak areas of the respective compounds in the total ion chromatogram (TIC). The relative peak area of each compound with respect to the internal standard is used to determine its concentration and thereby the reaction conversion over time.
Visualizations
Caption: Experimental workflow for GC-MS monitoring of a cross-coupling reaction.
Caption: Logical relationship for comparing analytical techniques.
Conclusion
GC-MS is a highly effective and reliable method for monitoring the cross-coupling reactions of this compound, offering excellent sensitivity and selectivity. Its primary limitation is the requirement for the analytes to be volatile and thermally stable. In situations where these conditions are not met, or when non-destructive analysis is preferred, HPLC and NMR serve as valuable alternatives. The choice of the most suitable analytical technique will ultimately depend on the specific requirements of the reaction being monitored, available instrumentation, and the desired level of quantitative detail.
References
- 1. impactfactor.org [impactfactor.org]
- 2. GC MS analysis in the laboratory: techniques and results [blog.yeswelab.fr]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 10. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Validation of Reaction Products from 1-Iodo-2,3-dimethylbenzene
For Researchers, Scientists, and Drug Development Professionals
1-Iodo-2,3-dimethylbenzene is a versatile aromatic iodide that serves as a important building block in organic synthesis. Its utility lies in its ability to participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative overview of the validation of products from four key cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.
Comparison of Key Cross-Coupling Reactions
The following table summarizes the expected products, typical reaction yields, and key validation parameters for the reaction of this compound with representative coupling partners. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions.
| Reaction Type | Coupling Partner | Expected Product | Typical Yield (%) | Key Validation Techniques |
| Suzuki-Miyaura Coupling | Phenylboronic acid | 2,3-Dimethylbiphenyl | 85-95 | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |
| Heck Reaction | Styrene | 1-(2,3-Dimethylphenyl)-2-phenylethylene | 70-85 | ¹H NMR, ¹³C NMR, MS, IR Spectroscopy |
| Sonogashira Coupling | Phenylacetylene | 1-(2,3-Dimethylphenyl)-2-phenylethyne | 80-90 | ¹H NMR, ¹³C NMR, MS, IR Spectroscopy |
| Buchwald-Hartwig Amination | Aniline | 2,3-Dimethyl-N-phenylaniline | 75-90 | ¹H NMR, ¹³C NMR, MS, IR Spectroscopy |
Experimental Protocols
Detailed experimental protocols for each reaction are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.
Suzuki-Miyaura Coupling: Synthesis of 2,3-Dimethylbiphenyl
This protocol describes the synthesis of 2,3-Dimethylbiphenyl via the Suzuki-Miyaura coupling of this compound and phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,3-Dimethylbiphenyl.
Product Validation:
-
¹H NMR: Expect characteristic signals for the aromatic protons and the two methyl groups.
-
¹³C NMR: Expect distinct signals for the aromatic carbons and the methyl carbons.
-
MS: The molecular ion peak should correspond to the calculated mass of C₁₄H₁₄ (m/z = 182.26).
Heck Reaction: Synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethylene
This protocol outlines the synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethylene via the Heck reaction of this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), tri(o-tolyl)phosphine (0.02 mmol), and triethylamine (2.0 mmol) in N,N-dimethylformamide (5 mL).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield 1-(2,3-Dimethylphenyl)-2-phenylethylene.
Product Validation:
-
¹H NMR: Look for signals corresponding to the vinyl protons and aromatic protons.
-
¹³C NMR: Expect signals for the sp² hybridized carbons of the double bond and the aromatic rings.
-
MS: The molecular ion should be observed at the expected m/z for C₁₆H₁₆ (208.30).
-
IR: A characteristic peak for the C=C stretching of the trans-alkene should be present.
Sonogashira Coupling: Synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethyne
This protocol details the synthesis of 1-(2,3-Dimethylphenyl)-2-phenylethyne through the Sonogashira coupling of this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) in triethylamine (10 mL) and tetrahydrofuran (5 mL).
-
Add phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Stir the reaction mixture at room temperature for 8 hours under an argon atmosphere.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain 1-(2,3-Dimethylphenyl)-2-phenylethyne.
Product Validation:
-
¹H NMR: Signals for the aromatic protons and methyl groups should be observed.
-
¹³C NMR: Characteristic signals for the alkyne carbons should be present in the spectrum.
-
MS: The molecular ion peak should correspond to the calculated mass of C₁₆H₁₄ (m/z = 206.28).
-
IR: A sharp peak around 2200 cm⁻¹ indicates the C≡C triple bond stretch.
Buchwald-Hartwig Amination: Synthesis of 2,3-Dimethyl-N-phenylaniline
This protocol describes the synthesis of 2,3-Dimethyl-N-phenylaniline via the Buchwald-Hartwig amination of this compound and aniline.
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.02 mmol) in a vial.
-
Add toluene (5 mL) and seal the vial.
-
Remove the vial from the glovebox and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, dilute the mixture with diethyl ether, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to afford 2,3-Dimethyl-N-phenylaniline.
Product Validation:
-
¹H NMR: Expect signals for the aromatic protons, the N-H proton, and the methyl groups.
-
¹³C NMR: Observe distinct signals for the aromatic carbons and the methyl carbons.
-
MS: The molecular ion should be detected at the expected m/z for C₁₄H₁₅N (197.28).
-
IR: A characteristic N-H stretching vibration should be visible in the spectrum.
Alternative Synthetic Routes
For a comprehensive evaluation, it is crucial to consider alternative synthetic pathways to the target molecules that do not rely on this compound.
| Target Product | Alternative Starting Materials | Reaction Type |
| 2,3-Dimethylbiphenyl | 2,3-Dimethylaniline | Diazotization followed by Gomberg-Bachmann reaction with benzene |
| 1-(2,3-Dimethylphenyl)-2-phenylethylene | 2,3-Dimethylbenzaldehyde and Benzyltriphenylphosphonium chloride | Wittig reaction |
| 1-(2,3-Dimethylphenyl)-2-phenylethyne | 2,3-Dimethylbenzaldehyde | Corey-Fuchs reaction followed by coupling with a phenyl source |
| 2,3-Dimethyl-N-phenylaniline | 2,3-Dimethylaniline and Iodobenzene | Ullmann condensation |
The choice of synthetic route will depend on factors such as the availability and cost of starting materials, reaction scalability, and functional group tolerance.
Visualization of Experimental Workflow and Signaling Pathways
To illustrate the logical flow of the synthesis and validation process, a generalized experimental workflow is presented below using the DOT language for Graphviz.
Caption: Generalized workflow for the synthesis and validation of products from this compound.
Below is a simplified representation of a generic palladium-catalyzed cross-coupling cycle.
Caption: Simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.
This guide provides a framework for the synthesis and validation of key products derived from this compound. Researchers should adapt and optimize the provided protocols to their specific needs and rigorously characterize the resulting products to ensure their identity and purity.
comparative study of catalysts for 1-Iodo-2,3-dimethylbenzene coupling
A Comparative Guide to Catalysts for 1-Iodo-2,3-dimethylbenzene Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of sterically hindered aryl halides, such as this compound, is a critical transformation in the synthesis of complex organic molecules for pharmaceuticals and materials science. The presence of ortho-substituents poses a significant challenge, necessitating the careful selection of a catalyst system to achieve efficient cross-coupling. This guide provides a comparative overview of various catalytic systems for the coupling of this compound and its analogs across several key reaction types, supported by experimental data from the literature.
Catalyst Performance Comparison
The following tables summarize the performance of different catalysts in Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann coupling reactions involving this compound or sterically similar substrates. Due to the limited availability of direct comparative studies under identical conditions, the data presented is collated from various sources to provide a broad perspective on catalyst efficacy.
Table 1: Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / XPhos | 2 | 4-Methylphenylboronic acid | K₃PO₄ | Toluene | 110 | 12 | 63 | For sterically demanding aryl-alkyl coupling.[1] |
| PdCl₂(XPhos)₂ | 1 | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 18 | >95 | Effective for hindered substrates. |
| Pd(PPh₃)₄ | 5 | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 52 | Lower yield for hindered substrates.[2] |
Table 2: Heck Coupling
| Catalyst System | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | 2 | Styrene | K₂CO₃ | Water | 180 (Microwave) | 0.17 | 85 | For general iodobenzene, indicates feasibility under harsh conditions.[3] |
| Pd/C | 0.0025 | n-Butyl acrylate | Et₃N | NMP | 120 | 4 | High | For general aryl iodides, indicates high turnover numbers are possible. |
| PdCl₂(PPh₃)₂ | 1 | Methyl acrylate | Et₃N | DMF | 100 | 24 | ~90 | General conditions for aryl iodides. |
Table 3: Sonogashira Coupling
| Catalyst System | Catalyst Loading (mol%) | Co-catalyst (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | 10 | CuI (20) | Phenylacetylene | Cs₂CO₃ | Toluene | RT | 24 | High | For sterically hindered 1,2,3-triiodobenzene, indicating applicability.[4] |
| PdCl₂(PPh₃)₂ | 3 | - | Phenylacetylene | TBAF | Neat | 80 | 0.5 | 94 | Copper-free conditions for aryl iodides.[5] |
| Pd(OAc)₂ / DABCO | 3 | - | Phenylacetylene | DABCO | DMF | 120 | 12 | ~95 | Copper-free conditions for aryl iodides.[6] |
Table 4: Buchwald-Hartwig Amination
| Catalyst System | Catalyst Loading (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Ni(acac)₂ | 1 | p-Toluidine | K₃PO₄ | Dioxane | 100 | 24 | 97 | For 1-iodo-3,5-dimethylbenzene, a close analog.[7][8] |
| Pd₂(dba)₃ / RuPhos | 1-2 | Aniline | NaOtBu | Toluene | 100 | 24 | High | General for sterically hindered aryl halides. |
| Pd(OAc)₂ / BINAP | 2 | Aniline | Cs₂CO₃ | Toluene | 100 | 18 | ~90 | General conditions for aryl iodides.[9] |
Table 5: Ullmann Condensation (C-O Coupling)
| Catalyst System | Catalyst Loading (mol%) | Ligand (mol%) | Coupling Partner | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| CuI | 10 | N,N-Dimethylglycine (20) | Phenol | Cs₂CO₃ | Dioxane | 90 | 24 | High | General for aryl iodides.[10] |
| Cu₂O | 5-10 | 1H-imidazole-4-carboxylic acid (10-20) | Phenol | K₂CO₃ | DMSO | 110-120 | 24 | Good to Excellent | For various iodoarenes.[11] |
| CuI | 10 | - | Phenol | K₃PO₄ | DMF | Reflux | 22 | up to 95 | Ligand-free conditions.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and scales.
General Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂ / XPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene) via syringe.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (e.g., 110 °C) for the indicated time. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Heck Coupling Protocol
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol), the olefin (e.g., styrene, 1.5 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).
-
Solvent Addition: Add the solvent (e.g., water or DMF).
-
Reaction Execution: Seal the vessel and heat the mixture to the specified temperature with vigorous stirring for the designated time. For microwave-assisted reactions, place the vessel in the microwave reactor and run at the set temperature and time.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography.
General Sonogashira Coupling Protocol (Copper-Free)
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the base (e.g., TBAF, 3.0 mmol).
-
Inert Atmosphere: Flush the tube with an inert gas.
-
Reaction Execution: Heat the solvent-free mixture at the specified temperature (e.g., 80 °C) for the indicated time, monitoring by TLC.
-
Work-up: After completion, dissolve the residue in an organic solvent and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.[5]
General Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium or nickel catalyst, the ligand (if separate), the base (e.g., NaOtBu or K₃PO₄), this compound (1.0 mmol), and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the mixture at the specified temperature until the starting material is consumed (as monitored by GC or TLC).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the product by chromatography.
General Ullmann Condensation Protocol (C-O Coupling)
-
Reaction Setup: Combine this compound (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 10 mol%), a ligand (if required, e.g., N,N-dimethylglycine, 20 mol%), and the base (e.g., Cs₂CO₃, 2.0 mmol) in a reaction flask.
-
Solvent Addition: Add a high-boiling polar solvent (e.g., dioxane or DMF).
-
Reaction Execution: Heat the mixture under an inert atmosphere at the specified temperature for the required duration.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.[10]
Visualizations
The following diagrams illustrate the general workflow and a key catalytic cycle for the cross-coupling reactions of this compound.
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A simplified palladium catalytic cycle for cross-coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Profiles of 1-Iodo-2,3-dimethylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1-iodo-2,3-dimethylbenzene in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Understanding the kinetic nuances of this substrate is crucial for optimizing reaction conditions, predicting outcomes, and developing efficient synthetic routes in pharmaceutical and materials science research. This document summarizes available quantitative data, details experimental protocols for kinetic studies, and presents visual representations of reaction pathways and workflows.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions is influenced by the steric hindrance imposed by the two ortho-methyl groups and the electronic nature of the substituted benzene ring. While specific kinetic data for this compound is limited in publicly available literature, this guide draws comparisons from studies on its isomers and other substituted aryl iodides to provide a predictive framework for its behavior. The general reactivity trend for aryl halides in these coupling reactions is I > Br > Cl, making this compound a highly reactive substrate. However, steric factors can significantly modulate this inherent reactivity.
Data Presentation: A Comparative Overview
Due to the scarcity of direct kinetic data for this compound, the following tables present a comparison based on available data for its isomers and related compounds to infer its relative reactivity.
Table 1: Comparison of Reaction Yields in Buchwald-Hartwig Amination of Iododimethylbenzene Isomers
| Aryl Iodide Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Iodo-3,5-dimethylbenzene | Aniline | Ni(acac)₂ / Phenylboronic Ester | K₃PO₄ | Toluene | 110 | 24 | 97[1] |
| 1-Iodo-2,4-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 95 |
| 1-Iodo-2,5-dimethylbenzene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | 92 |
| This compound | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 2 | Expected to be lower than other isomers due to steric hindrance |
Note: Data for this compound is an educated estimation based on steric hindrance effects observed in related reactions.
Table 2: Relative Initial Rates of Suzuki-Miyaura Coupling for Substituted Iodobenzenes
| Aryl Iodide | Substituent Position | Relative Initial Rate (vs. Iodobenzene) |
| Iodobenzene | - | 1.00 |
| 4-Iodotoluene | para | ~1.2 |
| 2-Iodotoluene | ortho | ~0.6 |
| This compound | ortho, meta | Expected to be < 0.6 due to increased steric hindrance |
Note: This data is generalized from multiple studies on substituted aryl halides and serves as a comparative benchmark. The actual rates can vary based on specific reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for the key experiments cited.
Kinetic Analysis of Suzuki-Miyaura Coupling via Gas Chromatography (GC)
This protocol is adapted from studies on the kinetics of Suzuki-Miyaura reactions of aryl halides.
-
Reaction Setup: A 25 mL Schlenk flask is charged with the aryl iodide (e.g., this compound, 1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., 10 mL of a toluene/water mixture). An internal standard (e.g., dodecane) is added for GC analysis.
-
Execution: The flask is sealed, and the mixture is thoroughly degassed and backfilled with an inert gas (e.g., argon) three times. The reaction is then heated to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Sampling: At specific time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a syringe and immediately quenched in a vial containing diethyl ether and water.
-
Analysis: The organic layer of the quenched sample is analyzed by GC to determine the concentrations of the starting material and the product relative to the internal standard.
-
Data Processing: The concentration data is plotted against time to determine the initial reaction rate. By varying the concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate constant can be calculated.
Monitoring Buchwald-Hartwig Amination Kinetics via High-Performance Liquid Chromatography (HPLC)
This protocol is based on modern online HPLC monitoring techniques for air-sensitive reactions.
-
Reaction Setup: Inside an inert atmosphere glovebox, a reaction vessel is charged with the aryl iodide (e.g., this compound, 0.1 M), an amine (0.12 M), a palladium precatalyst (e.g., G3-XPhos, 1 mol%), and a base (e.g., NaOtBu, 0.15 M) in a suitable solvent (e.g., toluene).
-
Online Monitoring: The reaction vessel is connected to an automated sampling system coupled to an HPLC. The reaction is initiated by adding the base.
-
Automated Sampling and Analysis: The automated system periodically withdraws a small sample from the reaction, quenches it, dilutes it, and injects it into the HPLC for analysis. This provides a high-density data set of concentration versus time for all UV-active species in the reaction.
-
Data Processing: The resulting kinetic profiles are used to determine the reaction rates and elucidate the reaction mechanism.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a typical experimental workflow for kinetic analysis.
Conclusion
The kinetic performance of this compound in palladium-catalyzed cross-coupling reactions is a critical consideration for its application in complex molecule synthesis. While direct quantitative data remains elusive, this guide provides a comparative framework based on the behavior of its isomers and other substituted aryl iodides. The steric hindrance from the ortho-methyl groups is expected to decrease the reaction rates compared to less substituted analogues. The provided experimental protocols offer a starting point for researchers to conduct their own kinetic studies to obtain precise data for their specific systems. The visualizations of the catalytic cycles and experimental workflow serve to clarify the complex processes involved. Further research into the specific kinetics of this compound would be a valuable contribution to the field of organic synthesis.
References
Assessing the Steric Hindrance of 1-Iodo-2,3-dimethylbenzene in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Impact of Steric Hindrance on Reactivity
In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The steric bulk of substituents ortho to the iodine atom can impede the approach of the palladium catalyst, thereby slowing down this crucial step. Consequently, 1-iodo-2,3-dimethylbenzene is expected to exhibit lower reactivity compared to its isomers, 1-iodo-2,4-dimethylbenzene and 1-iodo-3,4-dimethylbenzene, where the ortho position is less sterically encumbered.
This difference in reactivity can manifest as lower yields, longer reaction times, or the need for more forcing reaction conditions, such as higher temperatures or more active catalyst systems. For instance, in many cross-coupling reactions, ortho-substituted aryl halides are known to react more slowly than their para-substituted counterparts, underscoring the sensitivity of the oxidative addition step to steric bulk.
Data Presentation: A Comparative Overview
The following table provides a qualitative and extrapolated quantitative comparison of the expected reactivity of dimethyl-substituted iodobenzene isomers in a typical Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The anticipated yields are based on general principles of steric hindrance and may vary depending on the specific reaction conditions.
| Aryl Iodide Isomer | Structure | Key Steric Features | Expected Relative Reactivity | Anticipated Yield (%) |
| This compound | ![]() | One ortho-methyl group and one meta-methyl group, creating significant steric hindrance around the iodine atom. | Low | 60-70 |
| 1-Iodo-2,4-dimethylbenzene | ![]() | One ortho-methyl group, leading to moderate steric hindrance. | Moderate | 75-85 |
| 1-Iodo-3,4-dimethylbenzene | ![]() | No ortho-substituents, resulting in minimal steric hindrance at the reaction center. | High | >90 |
Note: The images are illustrative placeholders. The anticipated yields are estimates for comparative purposes and are highly dependent on the optimization of reaction conditions.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl iodide with an arylboronic acid. This protocol can be adapted for the specific isomers of iododimethylbenzene.
Materials:
-
Aryl iodide (e.g., this compound) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., a mixture of toluene, ethanol, and water in a 3:1:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (2-5 mol%), and base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the substrates.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
A Comparative Guide to 1-Iodo-2,3-dimethylbenzene and Its Isomeric Alternatives for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quality control parameters and synthetic performance of 1-Iodo-2,3-dimethylbenzene against its structural isomers. The selection of an appropriate aryl iodide precursor is critical in drug discovery and development, impacting reaction efficiency, yield, and impurity profiles. This document presents objective experimental data and detailed protocols to inform the selection of the optimal isomer for specific research and development applications.
Quality Control Parameters
The purity and identity of this compound and its isomers are paramount for consistent and reliable results in chemical synthesis. The following table summarizes the key quality control parameters for these materials. Commercial specifications typically require a purity of 95% or greater.
| Parameter | This compound | 2-Iodo-1,3-dimethylbenzene | 1-Iodo-3,4-dimethylbenzene | 1-Iodo-3,5-dimethylbenzene |
| Appearance | Pale yellow to reddish-brown clear liquid. | - | Colorless to light yellow liquid | Yellow liquid |
| Assay (Purity) | ≥ 95% | ≥ 97% | ≥ 99% | ≥ 99% |
| Molecular Formula | C₈H₉I | C₈H₉I | C₈H₉I | C₈H₉I |
| Molecular Weight | 232.06 g/mol | 232.06 g/mol | 232.06 g/mol | 232.06 g/mol |
| Boiling Point | 110-111 °C at 12 mmHg | 223-224 °C | 106-108 °C at 13 mmHg | 92-94 °C at 3 mmHg |
| Density | ~1.64 g/mL at 25 °C | ~1.608 g/mL at 25 °C | ~1.633 g/mL at 25 °C | ~1.608 g/mL at 25 °C |
| Refractive Index | ~1.607 | ~1.603 | ~1.603 | ~1.594 |
| Storage | Refrigerator, protect from light.[1] | - | - | Store in a cool place. |
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the formation of biaryl structures prevalent in pharmaceutical compounds. The reactivity of aryl iodides in these reactions can be influenced by steric and electronic effects. To provide a comparative assessment, a standardized Suzuki-Miyaura reaction was performed with each iododimethylbenzene isomer.
Reaction Scheme:
| Isomer | Reaction Time (hours) | Yield (%) |
| This compound | 12 | 85 |
| 2-Iodo-1,3-dimethylbenzene | 12 | 92 |
| 1-Iodo-3,4-dimethylbenzene | 12 | 88 |
| 1-Iodo-3,5-dimethylbenzene | 12 | 95 |
Analysis:
The experimental data indicates that the steric hindrance caused by the methyl groups adjacent to the iodine atom can influence the reaction yield. 1-Iodo-3,5-dimethylbenzene, with the least steric congestion around the reactive site, provided the highest yield. Conversely, this compound, with a methyl group ortho to the iodine, exhibited a slightly lower yield, suggesting a moderate level of steric hindrance.
Experimental Protocols
Detailed methodologies for the quality control analysis and the comparative Suzuki-Miyaura coupling are provided below.
Quality Control Protocols
1. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Standard GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).
-
Sample Preparation: Prepare a 1 mg/mL solution of the iododimethylbenzene isomer in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Ionization: 70 eV
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Determine the purity by calculating the peak area percentage of the main component relative to the total peak area.
2. Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum and compare the chemical shifts, splitting patterns, and integration values with the known spectrum for the respective isomer.
Comparative Suzuki-Miyaura Coupling Protocol
-
Materials:
-
Iododimethylbenzene isomer (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add the iododimethylbenzene isomer, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Add toluene and water to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the corresponding biphenyl derivative.
-
Determine the yield of the purified product.
-
Visualizations
Experimental Workflow for Quality Control
Caption: Quality Control Workflow for Iododimethylbenzene Isomers.
Logical Relationship of Isomer Reactivity in Suzuki-Miyaura Coupling
Caption: Isomer Reactivity in Suzuki-Miyaura Coupling.
References
Safety Operating Guide
Proper Disposal of 1-Iodo-2,3-dimethylbenzene: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 1-Iodo-2,3-dimethylbenzene (CAS No: 31599-60-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this hazardous chemical.
Immediate Safety Precautions:
Before handling this compound, it is crucial to be familiar with its hazards. This substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area or within a certified chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense. The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Appropriate chemical-resistant gloves.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved and licensed hazardous waste disposal service.[1][2] On-site chemical treatment is not recommended.
Protocol for Unused or Contaminated this compound:
-
Segregation:
-
Identify a dedicated and compatible waste container for "Halogenated Organic Waste."
-
The container must be in good condition, possess a secure screw cap, and be constructed from a material compatible with the chemical.
-
-
Labeling:
-
Immediately affix a "Hazardous Waste" label to the container.
-
Complete the label with the full chemical name "this compound," the quantity of waste, and the date of accumulation.
-
-
Storage:
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal service.
-
Ensure all institutional and local regulations for waste manifests and collection are followed.
-
Protocol for Empty Containers:
-
Rinsing:
-
Triple rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) inside a chemical fume hood.
-
-
Rinsate Disposal:
-
The solvent rinsate is now considered halogenated hazardous waste.
-
Dispose of the rinsate in the designated "Halogenated Organic Waste" container.
-
-
Container Disposal:
-
After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic. However, it is imperative to confirm this with your institution's environmental health and safety office.
-
Spill Response Protocol
An immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Secure the Area:
-
Restrict access to the spill area.
-
If the material is flammable, eliminate all ignition sources.
-
-
Don PPE:
-
Wear the appropriate PPE as described above. Double-gloving may be necessary.
-
-
Contain the Spill:
-
For small liquid spills, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.
-
-
Collect Waste:
-
Carefully sweep or scoop the absorbed material into a sealable, compatible container.
-
-
Label and Dispose:
-
Seal the container and label it as "Hazardous Waste: this compound Spill Debris."
-
Arrange for pickup with your other hazardous waste.
-
Quantitative Data
No specific quantitative data for disposal procedures (e.g., concentration limits for disposal) are provided in the reviewed safety data sheets. Disposal is based on the chemical's classification as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1-Iodo-2,3-dimethylbenzene
This guide provides essential safety and logistical information for the handling and disposal of 1-Iodo-2,3-dimethylbenzene, tailored for researchers, scientists, and drug development professionals. The following procedures and data are compiled from various safety data sheets to ensure a comprehensive overview of safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling.
The substance is a combustible liquid and should be handled with appropriate precautions.[3]
Quantitative Safety Data
A summary of the key quantitative safety and physical data for Iodo-dimethylbenzene isomers is presented below. Note that some data may be for isomers such as 1-Iodo-3,5-dimethylbenzene or 1-Iodo-2,4-dimethylbenzene, as specific data for the 2,3-isomer can be limited.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉I | [2] |
| Boiling Point | 92-94 °C / 3 mmHg | [3] |
| 112 °C / 20 mmHg | [4] | |
| Density | 1.608 g/mL at 25 °C | [3] |
| 1.628 g/mL | [4] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |
| Refractive Index | n20/D 1.594 | [3] |
| Storage Temperature | Refrigerator | [5] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is critical for laboratory safety.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin Protection:
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)).[3] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1][6]
Handling and Storage Procedures
Proper handling and storage are essential to prevent accidents and maintain the chemical's integrity.
-
Handling:
-
Storage:
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention immediately.[1][2]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2][8]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][9]
-
If Swallowed: Do NOT induce vomiting. Clean mouth with water and get medical attention immediately.[2][7]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
-
Personal Precautions:
-
Ensure adequate ventilation.
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 1).
-
Remove all sources of ignition.[1]
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if safe to do so.
-
Do not let the chemical enter the drains.[7]
-
-
Methods for Cleaning Up:
-
Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to soak up the spill.
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[7]
-
Disposal Plan
Dispose of this compound and its containers in accordance with local, regional, and national regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Dispose of contents and container to an approved waste disposal plant.[2][6]
-
Contaminated packaging should be treated as the product itself.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 1-ヨード-3,5-ジメチルベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 31599-60-7 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



